molecular formula C6H7NO2 B13582325 3-(Azetidin-3-yl)prop-2-ynoic acid

3-(Azetidin-3-yl)prop-2-ynoic acid

Katalognummer: B13582325
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: ITIYIDJXLJOPFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Azetidin-3-yl)prop-2-ynoic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Azetidin-3-yl)prop-2-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-yl)prop-2-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H7NO2

Molekulargewicht

125.13 g/mol

IUPAC-Name

3-(azetidin-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C6H7NO2/c8-6(9)2-1-5-3-7-4-5/h5,7H,3-4H2,(H,8,9)

InChI-Schlüssel

ITIYIDJXLJOPFG-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C#CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Engineering Precision: Applications of 3-(Azetidin-3-yl)prop-2-ynoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of drug discovery, the demand for conformationally restricted, low-lipophilicity building blocks has never been higher. As a Senior Application Scientist, I frequently encounter the limitations of traditional flexible linkers and highly reactive electrophiles. 3-(Azetidin-3-yl)prop-2-ynoic acid emerges as a highly privileged, bifunctional scaffold designed to overcome these hurdles. By marrying the high ring strain and sp3-rich character of an azetidine ring with the precise vectorial projection of a propynoic acid moiety, this molecule serves two critical functions: it acts as a premier precursor for Targeted Covalent Inhibitor (TCI) warheads and functions as a rigidified, "click-ready" linker for Targeted Protein Degradation (PROTAC) applications.

This technical guide deconstructs the physicochemical rationale behind this molecule, explores its primary applications, and provides self-validating, field-tested experimental protocols for its integration into your drug development workflows.

Physicochemical Rationale: The "Escape from Flatland"

The integration of 3-(Azetidin-3-yl)prop-2-ynoic acid into a molecular design strategy is fundamentally driven by the need to optimize pharmacokinetic (PK) properties while maintaining precise spatial geometry.

  • The Azetidine Core : Azetidines are four-membered nitrogen-containing heterocycles that have become vital motifs in medicinal chemistry[1]. Compared to larger saturated rings (like piperidines) or flat aromatic systems (like phenyl rings), the azetidine ring offers a unique combination of high ring strain and conformational rigidity[2]. This structural compactness lowers the overall lipophilicity (logD) and increases the fraction of sp3 carbons (Fsp3), which directly correlates with improved aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity[1].

  • The Propynoic Acid Vector : The alkyne-carboxylic acid axis provides a rigid, linear geometry. The carboxylic acid serves as a high-efficiency handle for amide coupling, while the alkyne can either be utilized as an electrophilic Michael acceptor (when converted to an alkynamide) or as a bio-orthogonal handle for Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation: Comparative Physicochemical Profiling

To illustrate the structural advantages of this scaffold, we can compare it against traditional alkyne-bearing building blocks:

Scaffold MotifFraction sp3 (Fsp3)Relative Lipophilicity (logD)Conformational RigidityPrimary Medicinal Chemistry Application
3-(Azetidin-3-yl)prop-2-ynoic acid 0.50 Low Very High Rigidified PROTAC linkers, TCI warheads
4-Ethynylbenzoic acid 0.00HighHighHydrophobic spacer, structural rigidification
3-(Piperidin-4-yl)prop-2-ynoic acid 0.63ModerateModerateFlexible linkers, extended spatial reach

Application I: Design of Targeted Covalent Inhibitors (TCIs)

The renaissance of covalent inhibitors has shifted focus toward tuning the reactivity of electrophilic warheads to minimize idiosyncratic toxicity. While acrylamides are the industry standard, they can sometimes exhibit excessive reactivity toward off-target thiols (e.g., glutathione).

By converting 3-(Azetidin-3-yl)prop-2-ynoic acid into an alkynamide (propiolamide) , we generate a warhead with highly tunable, attenuated intrinsic reactivity. Propiolamide warheads have been successfully deployed in potent, selective, and in vivo efficacious covalent inhibitors, such as those targeting the lysine methyltransferase SETD8[3].

The Causality of Potency : The overall potency of an alkynamide covalent inhibitor is heavily reliant on the initial reversible binding affinity[4]. The azetidine ring perfectly positions the propiolamide warhead in a rigid trajectory, minimizing the entropic penalty of binding. Once the reversible complex is formed, the high local concentration drives the nucleophilic attack of the target cysteine thiolate onto the alkyne, forming an irreversible thio-enolate adduct.

CovalentMechanism ReversibleComplex Reversible Enzyme-Inhibitor Complex NucleophilicAttack Cysteine Thiolate Nucleophilic Attack ReversibleComplex->NucleophilicAttack Proximity driven TransitionState Thio-Enolate Intermediate NucleophilicAttack->TransitionState Michael Addition CovalentAdduct Irreversible Covalent Adduct TransitionState->CovalentAdduct Protonation

Fig 1: Stepwise mechanism of cysteine-targeted covalent inhibition via an alkynamide warhead.

Application II: Rigidified Linkers in PROTACs

In Targeted Protein Degradation, the linker connecting the Protein of Interest (POI) ligand to the E3 ligase ligand is not merely a passive spacer; it actively dictates the thermodynamics of ternary complex formation. Highly flexible PEG linkers often incur a massive entropic penalty upon folding into the productive conformation.

Utilizing 3-(Azetidin-3-yl)prop-2-ynoic acid as a PROTAC linker restricts the conformational ensemble. The azetidine ring provides a distinct exit vector, while the alkyne allows for rapid, modular assembly via CuAAC click chemistry.

PROTACAssembly cluster_0 Building Blocks A E3 Ligand-Amine Step1 Amide Coupling (HATU, DIPEA) A->Step1 B 3-(Azetidin-3-yl)prop-2-ynoic acid (Scaffold) B->Step1 C POI Ligand-Azide Step2 CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) C->Step2 Intermediate Alkyne-Functionalized E3 Ligand Step1->Intermediate Intermediate->Step2 Product Rigidified PROTAC Molecule Step2->Product

Fig 2: Modular PROTAC assembly utilizing 3-(Azetidin-3-yl)prop-2-ynoic acid as a rigidifying linker.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mechanistic rationale for reagent selection and built-in analytical checkpoints.

Protocol 1: Synthesis of Alkynamide Warheads (Amide Coupling)

Objective: Couple 3-(Azetidin-3-yl)prop-2-ynoic acid to a target-binding amine scaffold.

Causality & Reagent Selection: HATU is selected over standard EDC/NHS coupling because the electron-withdrawing nature of the alkyne adjacent to the carboxylic acid reduces the nucleophilicity of the intermediate active ester. HATU generates a highly reactive HOAt ester, overcoming this electronic deactivation. DIPEA is utilized as a sterically hindered, non-nucleophilic base to prevent unwanted aza-Michael addition side reactions with the alkyne.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(Azetidin-3-yl)prop-2-ynoic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C under an inert argon atmosphere.

  • Self-Validating Checkpoint 1: Observe the reaction mixture. A rapid color change from colorless to pale yellow upon HATU addition confirms the formation of the active HOAt ester.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Checkpoint 2: Monitor via LC-MS. The reaction is complete when the UV trace shows the disappearance of the starting amine and the mass spectrum confirms the [M+H]+ peak of the alkynamide product.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine to remove DMF, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: CuAAC Click Conjugation for PROTAC Assembly

Objective: Conjugate the alkyne-functionalized intermediate to an azide-bearing POI ligand.

Causality & Reagent Selection: THPTA is employed as a water-soluble ligand to coordinate Cu(I). This coordination is critical: it prevents the disproportionation of Cu(I) into Cu(0) and Cu(II), and shields the metal from oxidation by dissolved oxygen. Sodium ascorbate is added in stoichiometric excess to continuously reduce any adventitious Cu(II) back to the catalytically active Cu(I) state.

Step-by-Step Procedure:

  • Preparation: Dissolve the alkyne intermediate (1.0 eq) and the azide-bearing ligand (1.05 eq) in a 1:1 mixture of t-BuOH and H2O (0.1 M).

  • Catalyst Assembly: In a separate vial, pre-mix CuSO4·5H2O (0.1 eq) and THPTA ligand (0.5 eq) in water. Stir for 5 minutes.

  • Initiation: Add the Cu-THPTA complex to the main reaction vessel, followed immediately by a freshly prepared aqueous solution of Sodium Ascorbate (0.5 eq).

  • Self-Validating Checkpoint 1: The addition of sodium ascorbate reduces Cu(II) to Cu(I), which is visually confirmed by the transition of the solution from a distinct blue to colorless or pale yellow. If the solution remains blue, the reduction has failed, and the reaction will stall.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validating Checkpoint 2: Monitor by TLC or LC-MS. The formation of the 1,4-disubstituted triazole will typically present as a highly polar spot with a distinct [M+H]+ mass shift corresponding to the exact sum of the two fragments.

  • Workup: Dilute with water, extract with DCM, and purify via reverse-phase HPLC to yield the final PROTAC.

Conclusion

3-(Azetidin-3-yl)prop-2-ynoic acid is far more than a simple chemical building block; it is a precision engineering tool for modern medicinal chemistry. By leveraging its unique combination of high Fsp3, low lipophilicity, and rigid vectorial geometry, researchers can rationally design next-generation covalent inhibitors and highly optimized PROTAC degraders. Adhering to the mechanistic principles and self-validating protocols outlined in this guide ensures robust, reproducible integration into your drug discovery pipeline.

References

  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: pnas.

Sources

The Role of Azetidine Rings in Conformationally Restricted Peptidomimetics: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from obscure synthetic curiosities to privileged scaffolds in modern medicinal chemistry . In the realm of peptidomimetics, substituting natural amino acids with azetidine-2-carboxylic acid (Aze) or its derivatives imposes strict conformational constraints on the peptide backbone. This whitepaper explores the mechanistic rationale, physicochemical impact, and synthetic protocols for integrating azetidine rings into peptide drug development pipelines.

Mechanistic Rationale: Ring Strain and Conformational Pre-organization

The fundamental value of azetidine in peptidomimetics lies in its unique ring strain and compact spatial profile, which sits thermodynamically between highly reactive aziridines and more flexible pyrrolidines (proline) 1[1].

  • Ramachandran Space Restriction : Incorporation of Aze restricts the

    
     (phi) and 
    
    
    
    (psi) dihedral angles of the peptide backbone. This restriction reduces the entropic penalty upon target binding, locking the peptide into a pre-organized bioactive conformation (e.g., specific
    
    
    -turn geometries).
  • Cis/Trans Isomerization : Like proline, the tertiary amide bond formed by Aze can populate both cis and trans conformations. However, the distinct steric bulk and ring pucker of the four-membered ring alter the activation energy barrier for cis/trans isomerization, stabilizing unique secondary structures unattainable with standard proline residues.

  • Metabolic Stability : The unnatural sp³-rich core of azetidine acts as a steric shield against proteolytic degradation. Endopeptidases fail to recognize the contracted ring, significantly extending the plasma half-life of the peptidomimetic 2[2].

G A Unrestricted Peptide (High Entropic Penalty) B Azetidine Substitution (Aze) A->B Rational Design C Conformational Restriction (Restricted Phi/Psi Angles) B->C Ring Strain F Proteolytic Stability (Steric Shielding) B->F Unnatural Scaffold D Pre-organized Bioactive Conformation C->D Reduced Entropy Loss E Enhanced Receptor Affinity D->E Target Binding F->E Prolonged Half-life

Logic flow of azetidine-induced conformational restriction in peptidomimetics.

Physicochemical Profiling: Azetidine vs. Homologs

To rationally design peptidomimetics, researchers must understand how ring contraction alters physicochemical properties. Table 1 summarizes the quantitative differences between Aze, Proline, and Pipecolic acid.

Table 1: Comparative Physicochemical Properties of Cyclic Amino Acids

Amino AcidRing SizeApprox. pKa (Secondary Amine)Relative Lipophilicity (LogP contribution)Typical Trans/Cis Ratio in Peptides
Azetidine-2-carboxylic acid (Aze) 4~10.4Lower than Proline~ 4:1 (Highly context-dependent)
Proline (Pro) 5~10.6Baseline~ 4:1 to 3:1
Pipecolic acid (Pip) 6~10.8Higher than Proline~ 10:1

Note: Values are approximate and sequence-dependent, serving to illustrate the physicochemical shift induced by ring contraction.

Application in Drug Discovery: Opioid Peptidomimetics

A classic application of Aze is in the optimization of endogenous opioid peptides like endomorphins (EM-1 and EM-2). The native Proline at position 2 acts as a stereochemical spacer crucial for orienting aromatic side chains 3[3].

  • Causality : Replacing Pro² with (S)-azetidine-2-carboxylic acid (Aze) tightens the backbone turn, altering the spatial projection of the critical Phe/Trp residues. This micro-tuning of the pharmacophore geometry deeply alters the tetrapeptide backbone conformation, modulating bioactivity and shifting receptor subtype selectivity (e.g.,

    
     vs. 
    
    
    
    opioid receptors) 2[2].
  • Advanced Scaffolds : Recent collaborative efforts have expanded the toolkit to include angular spirocyclic azetidines and alkyl azetidines, enabling the exploration of entirely new chemical spaces and vector characteristics compared to traditional piperazine or morpholine bioisosteres 4[4], 5[5].

Synthetic Methodologies: Fmoc-SPPS of Azetidine Peptides

Synthesizing azetidine-containing peptides requires careful optimization of Solid-Phase Peptide Synthesis (SPPS) protocols. The secondary amine of Aze is sterically hindered and less nucleophilic than primary amines, making the subsequent coupling step notoriously difficult.

SPPS N1 Resin Swelling & Fmoc Deprotection N2 Azetidine Coupling (DIC/Oxyma) N1->N2 Step 1-2 N3 Sterically Hindered Acylation (HATU/DIPEA) N2->N3 Step 3-4 N4 Self-Validation (Chloranil Test) N3->N4 Validation N4->N1 Next Cycle N5 Cleavage & Global Deprotection (TFA) N4->N5 Final Step

Self-validating SPPS workflow for synthesizing azetidine-containing peptides.

Protocol: High-Efficiency Fmoc-SPPS for Aze-Containing Peptides

Objective: To synthesize a peptide sequence containing an internal Aze residue with >95% crude purity, utilizing a self-validating coupling cycle.

Step 1: Resin Swelling and Fmoc Deprotection

  • Action : Swell Rink Amide resin in DMF for 30 mins. Treat with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc protecting group.

  • Causality : Proper swelling ensures uniform reagent access to active sites. Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group via an E1cB mechanism.

Step 2: Coupling of Fmoc-Aze-OH

  • Action : Pre-activate Fmoc-Aze-OH (4 eq) with DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 3 mins. Add to resin and agitate for 60 mins at room temperature.

  • Causality : Oxyma/DIC is chosen over standard HBTU to minimize epimerization of the highly strained Aze residue during activation.

  • Validation : Perform a standard Kaiser test. A yellow result (negative for primary amines) validates complete coupling.

Step 3: Deprotection of Fmoc-Aze

  • Action : Treat with 20% Piperidine/DMF (2 x 10 mins).

  • Validation : Perform a Chloranil test (specific for secondary amines). A dark blue/green bead color confirms the successful exposure of the Aze secondary amine.

Step 4: The Critical Coupling (Onto the Aze Amine)

  • Action : To couple the next amino acid onto the sterically hindered Aze nitrogen, use highly reactive uronium salts. Pre-activate Fmoc-Xaa-OH (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in DMF. Double couple (2 x 60 mins) at 40°C if necessary.

  • Causality : HATU generates a highly reactive 7-aza-benzotriazole active ester. The slight under-stoichiometry of HATU prevents guanidinylation of the free Aze amine. Elevated temperature provides the kinetic energy required to overcome the steric clash of the 4-membered ring.

  • Validation : Repeat the Chloranil test. A colorless/yellow result indicates successful acylation of the secondary amine. This creates a closed, self-validating loop ensuring no deletion sequences occur.

Step 5: Cleavage and Global Deprotection

  • Action : Treat resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Causality : The highly acidic TFA cleaves the peptide-resin anchor and removes side-chain protecting groups. TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide.

Conclusion

The strategic incorporation of azetidine rings into peptidomimetics offers a powerful method for enforcing conformational restriction, enhancing metabolic stability, and fine-tuning receptor selectivity. As synthetic methodologies for substituted and spirocyclic azetidines mature, and as their biosynthetic origins are further elucidated 6[6], their application in peptide drug discovery will continue to expand, providing a robust toolkit for targeting complex protein-protein interactions.

References

  • Title : Azetidines in medicinal chemistry: emerging applications and approved drugs Source : PubMed / NIH URL :[Link]

  • Title : Azetidines in medicinal chemistry: emerging applications and approved drugs (Expanded Review) Source : ResearchGate URL :[Link]

  • Title : Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source : MDPI URL :[Link]

  • Title : Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source : Domainex URL :[Link]

  • Title : An Approach to Alkyl Azetidines for Medicinal Chemistry Source : ChemRxiv URL :[Link]

  • Title : Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue Source : NIH URL : [Link]

  • Title : Molecular basis for azetidine-2-carboxylic acid biosynthesis Source : NIH / PMC URL :[Link]

Sources

Thermodynamic Stability and Kinetic Profiling of Azetidinyl Prop-2-ynoic Acid Derivatives: A Technical Guide for Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of highly strained aliphatic rings with electrophilic warheads represents a sophisticated frontier in targeted covalent inhibitor (TCI) design. Azetidinyl prop-2-ynoic acid derivatives—molecules featuring a four-membered azetidine ring N-acylated by a propiolic acid derivative—combine the conformational rigidity and improved pharmacokinetic properties of azetidines with the hyper-reactive Michael acceptor profile of alkynamides [1].

However, this combination creates a complex thermodynamic landscape. The inherent Baeyer ring strain of the azetidine, coupled with the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the propiolamide, results in a molecule that is highly susceptible to multiple degradation pathways. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these derivatives and establishes self-validating experimental protocols for profiling their kinetic reactivity.

Structural Thermodynamics & Intrinsic Strain

The thermodynamic stability of azetidinyl propiolamides is governed by the antagonistic relationship between amide resonance and ring strain.

The "Spring-Loaded" Amide

Free azetidine possesses a ring strain of approximately 25.4 kcal/mol, which is nearly identical to that of the highly reactive aziridine (~27.0 kcal/mol) [2]. When azetidine is coupled to prop-2-ynoic acid to form an amide, the nitrogen atom rehybridizes from


 to a more 

-like character to allow lone-pair delocalization into the carbonyl

-system.
  • The Causality of Instability: An ideal

    
     hybridized nitrogen prefers bond angles of 120°. Forcing this geometry into the ~90° constraints of a four-membered ring severely exacerbates angle strain. Consequently, the amide resonance is partially frustrated, making the carbonyl carbon significantly more electrophilic and the amide bond more susceptible to nucleophilic cleavage (hydrolysis) than an unstrained pyrrolidine or piperidine analog.
    
Electrophilicity of the Propiolamide Warhead

Prop-2-ynoic amides (propiolamides) are terminal or internal alkynes conjugated with a carbonyl. The


-hybridized carbons of the alkyne are highly electronegative, which drastically lowers the LUMO energy of the system compared to standard acrylamides [3]. This makes them exceptionally potent Michael acceptors, reacting rapidly with biological thiols (e.g., glutathione, cysteine). While this is desirable for covalent target engagement, it creates a thermodynamic liability in aqueous media, leading to off-target alkylation and rapid plasma clearance [4].

Mechanistic Degradation Pathways

The degradation of azetidinyl prop-2-ynoic acid derivatives generally proceeds via three competing pathways, dictated by the pH and the nucleophilic environment.

G A Azetidinyl Propiolamide (High Strain + Electrophile) B Hetero-Michael Addition (Thiol Adduct Formation) A->B GSH / Cys (Targeted or Off-target) C Nucleophilic Ring Opening (Strain Release) A->C Strong Nucleophiles (ΔG < 0) D Amide Hydrolysis (Azetidine + Propiolic Acid) A->D H2O / Base (Strain-accelerated)

Degradation pathways of azetidinyl propiolamides.

  • Hetero-Michael Addition: The primary pathway in biological media. The reaction with thiols is highly exergonic. Terminal propiolamides often exhibit half-lives (

    
    ) of less than 10 minutes in the presence of physiological concentrations of glutathione (GSH) [5].
    
  • Amide Hydrolysis: Due to the "spring-loaded" nature of the azetidine amide, base-catalyzed hydrolysis occurs at a rate significantly higher than that of unstrained amides, yielding free azetidine and propiolic acid.

  • Ring Opening: In the presence of strong nucleophiles or under acidic conditions (which protonate the amide oxygen and further increase ring strain), the azetidine ring can undergo

    
     ring-opening, relieving the 25.4 kcal/mol strain.
    

Quantitative Thermodynamic Data

To rationally design TCIs, medicinal chemists must balance the intrinsic reactivity (


) with thermodynamic stability. Modulating the alkyne substituent is the primary method for tuning this balance. Adding steric bulk (e.g., methyl or silyl groups) to the terminal alkyne raises the activation energy (

) for nucleophilic attack [4].

Table 1: Kinetic and Thermodynamic Parameters of Azetidinyl Warheads

Warhead MotifAlkyne SubstituentRing Strain (kcal/mol)GSH

(pH 7.4, 37°C)
Target Engagement (

)
Azetidinyl Acrylamide N/A (Alkene)~25.4> 12 hoursModerate (

)
Azetidinyl Propiolamide -H (Terminal)~25.4< 10 minutesVery High (

)
Azetidinyl Propiolamide -CH

(Internal)
~25.4> 24 hoursLow to None
Azetidinyl Propiolamide -Si(CH

)

(TMS)
~25.4~ 4 hoursModerate (Prodrug-like)

Data synthesized from comparative warhead reactivity studies [3][4][5].

Experimental Workflows for Stability Profiling

To ensure scientific integrity, the thermodynamic stability of these derivatives must be evaluated using a self-validating system that uncouples target-specific binding from intrinsic chemical reactivity.

Workflow Step1 1. Compound Preparation (10 mM in DMSO) Step2 2. Buffer Incubation (PBS pH 7.4, 37°C) Step1->Step2 Aqueous Stability Step3 3. GSH Reactivity Assay (1:10 Molar Ratio) Step1->Step3 Thiol Reactivity Step4 4. LC-MS/MS Analysis (Time-course sampling) Step2->Step4 Step3->Step4 Step5 5. Kinetic Modeling (Calculate t1/2 & kinact) Step4->Step5 Data Processing

Workflow for profiling thermodynamic stability and thiol reactivity.

Protocol 1: Intrinsic Aqueous Stability (Hydrolysis & Ring Opening)

Objective: Determine the baseline thermodynamic stability of the strained azetidinyl propiolamide in the absence of biological nucleophiles.

  • Preparation: Prepare a 10 mM stock solution of the azetidinyl prop-2-ynoic acid derivative in LC-MS grade DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 and pH 9.0 (to assess base-catalyzed hydrolysis). Maintain at 37°C in a shaking incubator.

  • Sampling: Extract 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench each aliquot with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 5 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass and the appearance of the

    
     (hydrolysis) and 
    
    
    
    (ring-opened) adducts.
Protocol 2: GSH Reactivity Assay (Hetero-Michael Addition)

Objective: Quantify the electrophilic reactivity of the propiolamide warhead to predict off-target toxicity and half-life.

  • Preparation: Prepare a 100 mM stock of reduced L-glutathione (GSH) in 50 mM PBS (pH 7.4). Crucial Causality Step: GSH must be prepared fresh immediately before use, as it rapidly oxidizes to GSSG, which will falsely artificially inflate the apparent stability of the inhibitor.

  • Reaction Initiation: Mix the inhibitor (final concentration 10 µM) with GSH (final concentration 100 µM) to establish pseudo-first-order kinetic conditions. Incubate at 37°C.

  • Time-Course: Sample at

    
     minutes.
    
  • Quenching: Quench with an equal volume of 1% formic acid in acetonitrile to protonate the thiolate anion, instantly halting the Michael addition.

  • Data Processing: Plot the natural log of the remaining parent compound peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

    
    ), from which the half-life (
    
    
    
    ) is derived.

Conclusion

Azetidinyl prop-2-ynoic acid derivatives represent a high-risk, high-reward structural motif in medicinal chemistry. The combination of azetidine ring strain and the hyper-electrophilicity of the propiolamide creates a molecule that, while capable of exceptionally rapid target engagement, is highly vulnerable to thermodynamic degradation via hydrolysis and off-target thiol addition. Successful drug development utilizing this scaffold requires rigorous kinetic profiling and strategic structural masking (e.g., internal alkynes or silyl-protected prodrugs) to navigate the narrow therapeutic window between covalent efficacy and thermodynamic instability.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed (NIH).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry.PMC (NIH).
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.Journal of Medicinal Chemistry (ACS Publications).
  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads.ChemRxiv.
  • Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition.RSC Advances (RSC Publishing).

3-(Azetidin-3-yl)prop-2-ynoic Acid: A Bifunctional Scaffold for 3D Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Fragment Space

In modern Fragment-Based Drug Discovery (FBDD), the over-reliance on flat, sp²-hybridized heteroaromatic rings has historically led to high attrition rates during the fragment-to-lead (F2L) optimization phase. Flat molecules often lack the necessary vector projection to engage deep, complex binding pockets and frequently suffer from poor physicochemical properties (e.g., low aqueous solubility) as molecular weight increases[1].

As a Senior Application Scientist, I frequently advocate for the integration of three-dimensional (sp³-rich) fragments and tunable covalent warheads early in the screening cascade. 3-(Azetidin-3-yl)prop-2-ynoic acid represents a highly privileged, bifunctional scaffold that addresses both needs. It combines the conformational rigidity and favorable physicochemical profile of an azetidine ring with the reactive and synthetic versatility of a propynoic acid moiety. This whitepaper deconstructs the structural rationale, physicochemical profiling, and experimental workflows required to leverage this scaffold in targeted covalent inhibitor (TCI) discovery.

Structural Rationale & Mechanistic Insights

The Azetidine Core: sp³ Character and Vector Control

The azetidine ring—a highly strained, four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged motif in drug discovery[2].

  • Physicochemical Superiority: Compared to larger cyclic amines (like pyrrolidine or piperidine) or acyclic amines, azetidines lower the overall lipophilicity (cLogP) and improve metabolic stability while maintaining high aqueous solubility[3].

  • Rigid Exit Vectors: The azetidine core acts as a rigid spacer. When substituted at the 3-position, it projects functional groups in a highly defined spatial orientation, minimizing the entropic penalty upon target binding. The secondary amine (N-H) serves as an orthogonal synthetic handle for late-stage diversification (e.g., reductive amination, Buchwald-Hartwig coupling)[1].

The Prop-2-ynoic Acid Moiety: Tunable Electrophilicity

The propynoic acid group (an alkyne conjugated to a carboxylic acid) is the strategic linchpin of this scaffold. While carboxylic acids are standard handles for amide coupling, in this specific context, converting the propynoic acid into a propiolamide (alkynamide) generates a highly specialized covalent warhead[4].

  • Cysteine Targeting via Thiol-Yne Addition: Alkynamides are emerging as superior Michael acceptors for targeting non-catalytic cysteine residues[5]. Unlike highly reactive acrylamides which can suffer from off-target toxicity (e.g., glutathione depletion), alkynamides exhibit attenuated, tunable reactivity. They often require the specific microenvironment of the protein binding pocket to undergo covalent bond formation, thereby enhancing kinome-wide or proteome-wide selectivity[4][6].

G Core 3-(Azetidin-3-yl)prop-2-ynoic acid N_term Azetidine N-H (Secondary Amine) Core->N_term C_term Carboxylic Acid (-COOH) Core->C_term Alkyne Internal Alkyne (-C≡C-) Core->Alkyne Elab1 Reductive Amination Buchwald-Hartwig N_term->Elab1 Elab2 Amide Coupling (Warhead Generation) C_term->Elab2 Elab3 Thiol-Yne Click (Cysteine Trapping) Alkyne->Elab3

Reactivity mapping of the bifunctional azetidine-propynoic acid scaffold.

Physicochemical Profiling (Astex Rule of 3)

For a fragment to be viable in primary screening (especially for X-ray crystallography or high-concentration NMR), it must strictly adhere to the "Rule of 3" (Ro3). 3-(Azetidin-3-yl)prop-2-ynoic acid is a near-perfect Ro3-compliant scaffold, leaving ample "molecular weight runway" for subsequent elaboration.

PropertyValue (Free Base)Ro3 ThresholdFBDD Advantage
Molecular Weight (MW) 125.13 g/mol ≤ 300 DaAllows extensive F2L growth without exceeding Lipinski limits.
cLogP ~ -0.5 to 0.2≤ 3Highly polar; prevents non-specific hydrophobic aggregation in assays.
H-Bond Donors (HBD) 2 (NH, OH)≤ 3Facilitates strong directional interactions with the protein backbone.
H-Bond Acceptors (HBA) 3 (N, O, O)≤ 3Optimal for engaging solvent-exposed or pocket-bound water networks.
Rotatable Bonds 2≤ 3High conformational rigidity reduces the entropic penalty of binding.

Experimental Workflows in FBDD

To successfully deploy this scaffold, the experimental design must be self-validating. Below are the field-proven protocols for screening and elaborating this fragment.

Protocol 1: Covalent Fragment Screening via Intact Protein LC-MS

Causality: To leverage the propynoic acid as a covalent warhead, it must first be converted to a propiolamide library. Intact protein Mass Spectrometry (MS) is the gold standard for screening these electrophiles because it directly measures the mass shift (ΔMass) corresponding to the covalent adduct, eliminating false positives common in biochemical fluorescence assays.

Step-by-Step Methodology:

  • Library Preparation: Synthesize a sub-library by coupling 3-(Azetidin-3-yl)prop-2-ynoic acid with various primary amines (see Protocol 2) to generate diverse propiolamides.

  • Protein Incubation: Dilute the target protein (containing a targetable cysteine) to 2 μM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial Control: Ensure no primary amines (like Tris) or reducing agents (like DTT/BME) are in the buffer, as they will quench the electrophile. Use TCEP if reduction is necessary.

  • Compound Dosing: Add the propiolamide fragment at a concentration of 50 μM (25x molar excess). Incubate at 25°C.

  • Time-Course Sampling: Aliquot 10 μL of the reaction mixture at 1h, 4h, and 24h. Quench the reaction by adding 1% Formic Acid (v/v) to denature the protein and halt the reaction.

  • LC-MS Analysis: Inject the quenched sample onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

  • Self-Validation (Competition Assay): For hits showing a +1 adduct mass shift, pre-incubate the protein with a known irreversible inhibitor (or use a Cys-to-Ala mutant) before adding the fragment. A lack of labeling confirms site-specific cysteine engagement rather than non-specific surface labeling.

Protocol 2: Fragment-to-Lead Elaboration (Warhead Generation)

Causality: The conversion of the carboxylic acid to an amide must be done under mild conditions to prevent the degradation or hydration of the internal alkyne. HATU is chosen as the coupling reagent due to its high efficiency with sterically hindered or electron-deficient substrates.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(Azetidin-3-yl)prop-2-ynoic acid (1.0 equiv, typically N-Boc protected at the azetidine for orthogonal control) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at 0°C for 15 minutes to form the active OAt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Deprotection (Optional): If the azetidine was N-Boc protected, treat the purified intermediate with 20% TFA in Dichloromethane for 1 hour at room temperature to reveal the secondary amine for subsequent vector growth.

  • Validation: Confirm the integrity of the alkyne and the newly formed amide via ¹H-NMR (look for the disappearance of the broad -COOH peak and the appearance of the amide -NH) and LC-MS.

G A 3-(Azetidin-3-yl)prop-2-ynoic acid (Fragment Library) B Primary Screening (Intact Protein MS / SPR) A->B Incubate with target C Hit Validation (X-ray Crystallography) B->C Identify binding pose D Fragment Elaboration (Amidation / N-Alkylation) C->D Structure-based design E Lead Compound (Targeted Covalent Inhibitor) D->E Optimize potency

FBDD workflow for screening and elaborating 3-(Azetidin-3-yl)prop-2-ynoic acid.

Conclusion

The integration of 3-(Azetidin-3-yl)prop-2-ynoic acid into fragment libraries offers a distinct strategic advantage. By marrying the sp³-rich, low-lipophilicity profile of the azetidine ring with the tunable covalent potential of propynoic acid-derived alkynamides, medicinal chemists can rapidly transition from weak, transient binders to highly potent, selective targeted covalent inhibitors. Success with this scaffold relies on rigorous LC-MS screening protocols and careful orthogonal synthetic elaboration to maximize its 3D vector potential.

References

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Journal of the American Chemical Society - ACS Publications[Link][1]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes ChemRxiv[Link][3]

  • Targeting the Endoplasmic Reticulum Oxidoreductin-1 Alpha–Protein Disulfide Isomerase Redox Interface as a Therapeutic Strategy in Cancer MDPI[Link][6]

  • Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Journal of Medicinal Chemistry - ACS Publications[Link][5]

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis PMC - National Institutes of Health[Link][4]

Sources

The Alkyne-Azetidine Nexus: A Technical Guide to Acetylene-Substituted Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Constrained Reactivity

In the landscape of peptidomimetics and drug discovery, the azetidine ring represents a "Goldilocks" zone of conformational constraint—more rigid than the five-membered pyrrolidine (proline) ring in certain vectors, yet possessing unique puckering dynamics that influence backbone topology. When functionalized with an acetylene (alkyne) handle, these Acetylene-Substituted Azetidine Amino Acids (AsAAAs) transition from passive structural scaffolds to active bioorthogonal tools.

This guide dissects the synthesis, structural utility, and application of AsAAAs, specifically focusing on 3-propargyl-azetidine-2-carboxylic acid and


-propargyl variants . These molecules are critical for "Click" chemistry-mediated peptide stapling, FRET probe attachment, and metabolic stabilization of peptide therapeutics.

Structural Dynamics: The Azetidine Advantage[1]

To effectively deploy AsAAAs, one must understand the structural consequences of the 4-membered ring. Unlike proline, which adopts distinct


-endo or 

-exo puckers, the azetidine ring is nearly planar but undergoes a "butterfly" puckering motion.
Comparative Conformational Metrics

The following table contrasts the key structural parameters of Azetidine-2-carboxylic acid (Aze) against Proline (Pro) and Pipecolic acid (Pip).

ParameterAzetidine (4-ring)Proline (5-ring)Pipecolic (6-ring)Impact on Peptide
Ring Pucker Shallow (

)
Deep (

)
Chair/BoatAze induces a flatter backbone trajectory.

Angle
Fixed (~ -60^\circ)Fixed (~ -65^\circ)VariableAze restricts the N-C

rotation severely.

Angle
FlexibleRestrictedRestrictedAze allows wider sampling of

space.
cis/trans Amide High cis populationModerate cisLow cisAze increases probability of cis-peptide bonds.

Expert Insight: The high propensity for cis-amide bond formation in Aze derivatives makes them excellent inducers of


-turn secondary structures (types VIa/VIb), which are often critical for receptor recognition in GPCR ligands.

Synthetic Architectures

The synthesis of AsAAAs is non-trivial due to the ring strain (~26 kcal/mol) of the azetidine core. We define two primary classes based on the position of the acetylene handle:


-Functionalized  (easier, capping agents) and 

-Functionalized
(complex, internal staples).
Workflow Visualization

The following diagram outlines the divergent synthetic pathways for generating these two classes.

SynthesisPathways Precursor Azetidine-2-carboxylic Acid (Protected Ester) PathN Path A: N-Alkylation (N-Terminus Capping) Precursor->PathN PathC Path B: C3-Alkylation (Internal Stapling) Precursor->PathC ReagentN Propargyl Bromide Base (DIPEA) PathN->ReagentN ReagentC 1. LiHMDS (Enolate) 2. Propargyl Bromide PathC->ReagentC ProductN N-Propargyl-Aze (Clickable N-Cap) ReagentN->ProductN ProductC 3-Propargyl-Aze (Clickable Sidechain) ReagentC->ProductC

Caption: Divergent synthesis of N- vs. C-substituted azetidine alkynes. Path B requires cryogenic enolate chemistry.

Detailed Protocol: Synthesis of Fmoc-3-Propargyl-Azetidine-2-Carboxylic Acid

This protocol describes the synthesis of a C3-substituted variant. This is the "Holy Grail" building block because it retains the secondary amine, allowing it to be inserted anywhere in a peptide sequence for internal stapling.

Safety Warning: Azetidines are strained rings; avoid strong Lewis acids which may cause ring-opening. Propargyl bromide is a lachrymator and potential explosive; handle in a fume hood.

Phase 1: Preparation of the Scaffold
  • Starting Material:

    
    -Boc-Azetidine-2-carboxylic acid methyl ester.
    
  • Solvent System: Anhydrous THF (freshly distilled or from a dry solvent system).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF.

Phase 2: C3-Alkylation (The Critical Step)

Rationale: We generate the enolate at the


-position. The steric bulk of the N-Boc group directs the electrophile (propargyl bromide) to the face opposite the bulky ester, often yielding high diastereoselectivity (trans).
  • Cooling: Cool the solution of the ester (1.0 equiv) in THF to -78°C under Argon.

  • Enolization: Add LiHMDS (2.2 equiv) dropwise over 20 minutes. Stir for 1 hour at -78°C.

    • Note: The excess base is required to ensure complete deprotonation and prevent self-condensation.

  • Electrophile Addition: Add Propargyl bromide (80% in toluene, 2.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

  • Quench: Quench with saturated aqueous

    
     at -20°C.
    
Phase 3: Protection Group Swap (Boc to Fmoc)

Rationale: For Solid Phase Peptide Synthesis (SPPS), the Fmoc group is required.

  • Hydrolysis: Treat the methylated intermediate with LiOH (3 equiv) in THF/H2O (3:1) to hydrolyze the ester.

  • Boc Removal: Treat with TFA/DCM (1:1) for 30 minutes. Concentrate in vacuo.

  • Fmoc Protection: Redissolve in dioxane/10%

    
    . Add Fmoc-OSu (1.1 equiv). Stir 12h.
    
  • Purification: Acidify to pH 2, extract with EtOAc, and purify via reverse-phase HPLC (C18 column).

Application: Bioorthogonal Peptide Stapling

The primary utility of AsAAAs is in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to create "stapled" peptides. By inserting two AsAAAs (or one AsAAA and one azido-amino acid) at


 and 

positions, one can lock a peptide into an

-helical conformation.
The "Click" Stapling Mechanism

The triazole linkage formed is a rigid bioisostere of an amide bond but is resistant to proteases.

StaplingMechanism cluster_effect Biological Outcome Linear Linear Peptide (Unstructured) Contains: ...-Aze(Alk)-...-Lys(N3)-... Transition Cu-Acetylide Intermediate Linear->Transition  + Catalyst   Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Stapled Stapled Peptide (Helical/Rigid) Contains: 1,4-Disubstituted Triazole Transition->Stapled  Cycloaddition   Effect1 Protease Resistance Stapled->Effect1 Effect2 Increased Cell Permeability Stapled->Effect2

Caption: CuAAC stapling mechanism transforming a linear precursor into a protease-resistant helix.

Self-Validating Protocol: On-Resin Stapling

Performing the click reaction on-resin (before cleavage) prevents aggregation of hydrophobic stapled peptides.

  • Resin Preparation: Synthesize peptide on Rink Amide resin using standard Fmoc SPPS. Incorporate Fmoc-3-propargyl-Aze at position

    
     and Fmoc-Lys(N3)-OH  at position 
    
    
    
    .
  • Catalyst Mix: Prepare a solution of CuI (0.5 equiv), Ascorbic Acid (5 equiv), and DIPEA (10 equiv) in DMF/Piperidine (8:2).

    • Validation: The solution should be slightly yellow/green. If brown/black, oxygen has compromised the catalyst.

  • Reaction: Agitate resin with catalyst mix for 6–12 hours under

    
     atmosphere.
    
  • Wash: Wash extensively with sodium diethyldithiocarbamate (copper scavenger) in DMF.

  • Cleavage: Cleave with TFA/TIPS/H2O (95:2.5:2.5).

  • Analysis: Analyze via LC-MS. The mass shift will be 0 Da (isomerization), but the retention time will shift significantly due to the conformational constraint.

References

  • Couty, F., & Evano, G. (2006).[1][2] Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals.[2] Organic Preparations and Procedures International. Link (Seminal review on Aze synthesis).

  • Jacobsen, Ø., et al. (2011). Stapling of a 310-Helix with Click Chemistry.[3] The Journal of Organic Chemistry.[2][4] Link (Demonstrates CuAAC stapling on constrained peptides).

  • Lau, Y. H., et al. (2015).[1] Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization. Chemical Society Reviews. Link (Review covering alkyne-azide stapling methodologies).

  • Zagari, A., et al. (1990).[5] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[2][5][6][7][8] Biopolymers.[3][5][7][9] Link (Foundational work on Aze puckering and conformational constraints).

  • Bachem Technical Guides. (2020). Peptide Click Chemistry Explained.[3]Link (Protocol validation for amino acid click reagents).

Sources

Electronic Properties of the Prop-2-ynoic Acid Moiety in Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, synthetic utility, and medicinal chemistry applications of the prop-2-ynoic acid moiety.

Technical Guide & Application Note

Executive Summary

The prop-2-ynoic acid moiety (propiolic acid derivatives) represents a unique electronic architecture in heterocyclic chemistry. Characterized by an


-hybridized alkyne conjugated to a carbonyl group, this moiety acts as a "chameleon" in drug discovery and synthesis. It serves two distinct, high-value functions:
  • Synthetic Linchpin: A high-energy precursor for constructing fused heterocycles (coumarins, quinolones, aurones) via metal-catalyzed cyclization.

  • Covalent Warhead: A tunable electrophile for targeted covalent inhibitors (TCIs), offering a distinct reactivity profile compared to the ubiquitous acrylamides.

This guide analyzes the orbital mechanics driving these applications and provides validated protocols for their experimental use.

Electronic Architecture & Orbital Mechanics

The reactivity of the prop-2-ynoic acid moiety is defined by the synergy between the carboxyl group and the alkyne.

Orbital Hybridization and Electronegativity

Unlike alkene-based analogues (acrylic acid), the prop-2-ynoic moiety possesses a linear geometry with


-hybridized carbons.
  • Electronegativity: The

    
     carbons have 50% 
    
    
    
    -character, making them significantly more electronegative than
    
    
    (33%) or
    
    
    (25%) carbons. This exerts a potent inductive electron-withdrawing effect (-I) on attached heterocyclic rings.
  • Acidity (

    
    ):  This electron-withdrawing nature stabilizes the conjugate base (carboxylate), making propiolic acid derivatives significantly more acidic than their saturated counterparts.
    

Table 1: Comparative Acidity and Electronic Parameters

CompoundHybridization (

)

(approx)
Electronic EffectReactivity Profile
Propanoic Acid

4.87NoneInert to nucleophiles
Acrylic Acid

4.25ConjugationModerate Michael Acceptor
Propiolic Acid

1.84 Strong -I / -MHigh Electrophilicity
Resonance and Electrophilicity

The conjugation between the alkyne


-system and the carbonyl 

-orbital creates a "pull-push" system. The carbonyl oxygen pulls electron density, leaving the

-carbon (C3) highly electron-deficient.

DOT Diagram 1: Electronic Resonance & Polarization This diagram illustrates the electron flow that renders the


-carbon susceptible to nucleophilic attack.

ElectronicResonance cluster_legend Reactivity Consequence Heterocycle Heterocycle (Donor) C_beta C(β) (Electrophilic) Heterocycle->C_beta Inductive Pull C_alpha C(α) (Alkyne) C_beta->C_alpha π-Conjugation Note The β-carbon becomes a 'Soft' Electrophile target for thiols (Cysteine). C_beta->Note Carbonyl C=O (Acceptor) C_alpha->Carbonyl Resonance

Caption: Electron density map showing the polarization of the prop-2-ynoic moiety. The


-carbon is the primary site for nucleophilic attack.

Synthetic Utility: The Cyclization Precursor

The prop-2-ynoic acid moiety is a critical intermediate in the synthesis of oxygen and nitrogen heterocycles. The triple bond acts as a "spring-loaded" trap for internal nucleophiles.

Mechanism: Metal-Catalyzed Cyclization

Transition metals (Au, Ag, Ru) activate the alkyne


-system, lowering the activation energy for intramolecular attack by the carboxylate (or amide) oxygen. This is the primary route to enol-lactones  and coumarins .

DOT Diagram 2: Gold-Catalyzed Cyclization Pathway

GoldCyclization Start Alkynoic Acid Precursor Activation Au(I) Coordination (π-activation) Start->Activation + AuCl / AgSbF6 Attack Intramolecular Nucleophilic Attack (5-exo-dig vs 6-endo-dig) Activation->Attack Ring Closure Proto Protodeauration Attack->Proto - Au+ Product Heterocyclic Product (Lactone/Coumarin) Proto->Product

Caption: Workflow for the Gold(I)-catalyzed conversion of alkynoic acids to lactones. The regioselectivity (5-exo vs 6-endo) is controlled by the catalyst and substrate substitution.

Experimental Protocol: Synthesis of Enol-Lactones

Context: This protocol utilizes a Gold(I) catalyst to cyclize a prop-2-ynoic acid derivative.

Reagents:

  • Substrate: 5-phenylpent-4-ynoic acid (1.0 equiv)

  • Catalyst: (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate (1 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial, dissolve the alkynoic acid substrate (0.5 mmol) in anhydrous DCM (2.0 mL).

  • Catalyst Addition: Add the Au(I) catalyst (1 mol%) in one portion. The reaction is typically performed at room temperature (25°C).

  • Monitoring: Stir the mixture. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Conversion is usually complete within 1-3 hours.

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst. Wash the pad with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography.

    • Note: The resulting enol-lactone is sensitive to hydrolysis; store under inert atmosphere at -20°C.

Medicinal Chemistry: The Covalent Warhead

In drug discovery, the prop-2-ynoic moiety (often as a propiolamide ) is used to target non-catalytic cysteine residues.

Propiolamides vs. Acrylamides

While acrylamides (e.g., Ibrutinib) are the industry standard, propiolamides offer a distinct selectivity profile.

  • Steric Profile: The linear alkyne is less sterically demanding than the alkene, allowing it to penetrate narrower binding pockets.

  • Reactivity Tuning: Propiolamides are generally less reactive toward glutathione (GSH) than unsubstituted acrylamides, reducing off-target toxicity while maintaining potency against the target protein.

Table 2: Electrophile Reactivity Comparison (GSH Half-life)

Warhead TypeStructureRelative Reactivity (

)
Selectivity Characteristic
Acrylamide

HighFast reaction; risk of off-target hits.

-Substituted Acrylamide

LowSterically hindered; often too slow.
Propiolamide

Moderate "Goldilocks" zone: Good target potency, lower systemic toxicity.
2-Butynamide

LowVery stable; requires highly positioned Cys.
Mechanism of Inhibition

The reaction follows a Michael addition pathway.[1][2][3] The cysteine thiolate attacks the


-carbon, resulting in an irreversible thio-vinyl covalent bond.

DOT Diagram 3: Covalent Inhibition Mechanism

CovalentInhibition Cys Cysteine Thiol (Nucleophile) Warhead Propiolamide (Warhead) Cys->Warhead Attack on C(β) TS Transition State (Anionic) Warhead->TS Bond Formation Adduct Covalent Adduct (Thio-vinyl bond) TS->Adduct Proton Transfer

Caption: Mechanism of targeted covalent inhibition. The linear geometry of the propiolamide facilitates access to buried cysteines before reaction.

References

  • Electronic Properties & Acidity

    • Comparison of pKa values of organic acids. Vaia.[4] Link

    • NIST Chemistry WebBook: 2-Propenoic acid (Acrylic acid) data. NIST. Link

  • Synthetic Protocols (Cyclization)

    • Gold(I)-Catalyzed Cyclisation of Alkynoic Acids.[5][6][7][8] ResearchGate. Link

    • Cellulose-Supported Heterogeneous Gold-Catalyzed Cycloisomerization.[7][8] NCBI/PMC. Link

  • Medicinal Chemistry & Reactivity

    • Covalent Modifiers: Reactivity of α,β-Unsaturated Carbonyls with Thiols. NCBI/PMC. Link

    • Electrophilic warheads in covalent drug discovery. Semantic Scholar. Link

    • Reactivity of Acrylamides and Oxidative Stress Response.[9] NCBI. Link

Sources

Novel building blocks for diversity-oriented synthesis involving azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: A Technical Guide to Azetidines in Diversity-Oriented Synthesis (DOS)

Executive Summary In the pursuit of novel chemical space, the "escape from flatland" (increasing fraction of sp3 hybridized carbons, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) has become a central tenet of modern drug discovery. While pyrrolidines and piperidines are ubiquitous, azetidines  (four-membered nitrogen heterocycles) offer a unique, underutilized vector. They combine the high metabolic stability of small rings with distinct exit vector geometries that differ significantly from their five- and six-membered counterparts.[1]

This guide details the strategic integration of azetidine building blocks into Diversity-Oriented Synthesis (DOS). We focus on three critical domains: 3,3-disubstituted scaffolds , spirocyclic architectures (linear vs. angular), and strain-release functionalization .

Part 1: The Strategic Value of the Four-Membered Ring

The azetidine ring is not merely a "smaller pyrrolidine"; it is a distinct physicochemical entity.[2] The high ring strain (~25 kcal/mol) drives unique reactivity, while the geometric constraints position substituents in vectors unavailable to larger rings.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

FeatureAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Ring Strain (kcal/mol) ~25.4~5.4~0 (Chair)
Lipophilicity (LogP) Lower (More Polar)ModerateHigher
pKa (Conjugate Acid) ~11.3~11.3~11.2
Metabolic Liability Low (Steric protection of N)ModerateHigh (prone to oxidation)
Geometric Vector Puckered (Butterfly)EnvelopeChair

Key Insight: The "puckered" conformation of the azetidine ring (angle ~150°) creates a specific dipole orientation and substituent projection that can dramatically alter potencies when used as a bioisostere for morpholine or piperazine.

Part 2: Novel Scaffolds & Building Blocks

In DOS, the goal is to generate complexity from simple inputs. We categorize azetidine building blocks into three generations.

The "Geminal" Effect: 3,3-Disubstituted Azetidines

Replacing a gem-dimethyl group or a carbonyl with a 3,3-disubstituted azetidine allows for the installation of two distinct pharmacophores on a small, rigid core.

  • Common Blocks: 3-fluoro-3-arylazetidines, 3-amino-3-arylazetidines.[1]

  • Utility: Prevents metabolic "soft spots" found in open-chain analogs.[1]

Spirocyclic Azetidines: Linear vs. Angular

Spirocycles are the crown jewels of azetidine DOS.[1] They enforce orthogonality between two ring systems, creating rigid 3D structures.

  • Linear (e.g., 2-azaspiro[3.3]heptane): The nitrogen and the distal ring are on opposite sides of the spiro center.

  • Angular (e.g., 1-azaspiro[3.3]heptane or 5-azaspiro[2.3]hexane): The nitrogen is adjacent to the spiro center.[1] These are harder to synthesize but offer novel vectors.

Strain-Release Reagents

Using bicyclic systems like 1-azabicyclo[1.1.0]butane (ABB) allows for "spring-loaded" synthesis.[1] Nucleophilic attack releases the strain to form a functionalized azetidine.[1]

Part 3: Synthetic Methodologies & Protocols[4]

Protocol A: Modular Synthesis of 3,3-Diaryl Azetidines via Friedel-Crafts

Context: Accessing quaternary centers on the azetidine ring is challenging due to steric crowding.[1] This protocol utilizes a stabilized carbocation intermediate.

Reagents:

  • N-Boc-3-aryl-3-hydroxyazetidine (Starting Material)[1]

  • Arene (Nucleophile, e.g., Benzene, Fluorobenzene)

  • 
     or 
    
    
    
    (Lewis/Brønsted Acid)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-3-aryl-3-hydroxyazetidine (1.0 equiv) in the arene solvent (or DCM if arene is solid).

  • Ionization: Cool to 0°C. Add

    
     (3.0 equiv) portion-wise. The Lewis acid complexes with the hydroxyl, facilitating leaving group departure to form the transient azetidinyl cation.
    
  • Capture: Allow to warm to RT (2–4 hours). The arene traps the carbocation.[1]

  • Quench: Pour into ice-water/NaHCO3. Extract with EtOAc.[1]

  • Validation: The disappearance of the carbinol proton signal in

    
     NMR and the appearance of the new aryl signals confirm the C-C bond formation.
    
Protocol B: Synthesis of "Angular" Spirocyclic Azetidines

Context: Based on recent work by Mykhailiuk et al. (2025), this route converts alkenes to spiro-azetidines, accessing a rare "angular" topology.

Reagents:

  • Exocyclic Alkene (e.g., Methylenecyclobutane)

  • Chlorosulfonyl Isocyanate (CSI) - Graf's Reagent[1]

  • 
     (Reductant)
    

Step-by-Step Workflow:

  • [2+2] Cycloaddition: Add CSI to the alkene in

    
     at 0°C. This forms the 
    
    
    
    -lactam (2-azetidinone) intermediate.[1]
  • Hydrolysis: Carefully quench the N-chlorosulfonyl group with aqueous sulfite/carbonate to reveal the NH-

    
    -lactam.[1]
    
  • Reduction: Dissolve the

    
    -lactam in THF. Add 
    
    
    
    (excess) and reflux. This reduces the carbonyl to the methylene, yielding the spiro-azetidine.
  • Purification: Isolate via acid-base extraction.[1]

  • Critical Note: This method places the nitrogen adjacent to the spiro carbon, creating the "angular" geometry distinct from the "linear" 6-azaspiro[3.3]heptanes.[1]

Part 4: Visualization of Pathways

The following diagrams illustrate the structural logic and synthetic pathways described above.

Diagram 1: The Azetidine "Escape from Flatland" Comparing the vectors of Benzene (Flat) vs. Spiro-Azetidine (3D).

Azetidine_Properties Benzene Benzene Scaffold (Flat, 2D) Properties_B High Lipophilicity Metabolic Liability Limited Vectors Benzene->Properties_B Characteristics Azetidine Azetidine Scaffold (Puckered, 3D) Properties_A Low Lipophilicity Metabolic Stability Vector Diversity Azetidine->Properties_A Characteristics Outcome DOS Library Success Properties_B->Outcome Low Novelty Properties_A->Outcome High Novelty

Caption: Contrast between traditional aromatic scaffolds and azetidine-based 3D scaffolds in library design.

Diagram 2: Synthesis of Angular Spirocyclic Azetidines Visualizing the Mykhailiuk Protocol (Alkene to Azetidine).

Spiro_Synthesis Alkene Exocyclic Alkene (Start) BetaLactam N-Sulfonyl Beta-Lactam Alkene->BetaLactam [2+2] Cycloaddition (0°C, Et2O) CSI Chlorosulfonyl Isocyanate (CSI) CSI->BetaLactam FreeLactam NH-Beta-Lactam (Intermediate) BetaLactam->FreeLactam Reductive Hydrolysis (Na2SO3) SpiroAzetidine Angular Spiro-Azetidine (Final Product) FreeLactam->SpiroAzetidine Reduction (LiAlH4, THF, Reflux)

Caption: Synthetic route to angular spirocyclic azetidines via Graf's reagent and beta-lactam reduction.

Diagram 3: Strain-Release Functionalization Workflow Using 1-Azabicyclo[1.1.0]butane (ABB) as a DOS linchpin.[1]

Strain_Release ABB 1-Azabicyclo[1.1.0]butane (ABB) Prod1 3-Substituted Azetidine (Nu at C3) ABB->Prod1 Strain Release (Ionic Path) Prod2 3-Functionalized Azetidine (Radical at C3) ABB->Prod2 Strain Release (Radical Path) Path1 Nucleophile (Nu-) (Thiols, Amines) Path1->Prod1 Path2 Radical Source (Photoredox) Path2->Prod2

Caption: Divergent synthesis using strain-release of ABB to access 3-substituted azetidines.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Wang, X.-R., et al.[1][3][4] (2025).[1][2][5][6] The Journal of Organic Chemistry. [Link][7]

  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Mykhailiuk, P. K., et al.[5] (2025).[1][2][5][6] Angewandte Chemie International Edition. [Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Research Overview. (2026).[1] PubMed/NIH. [Link]

  • Strain-Release Amination of Organoboronates. Gianatassio, R., et al.[1] (2019).[1] Organic Letters. [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Couty, F., et al.[1] (2008).[1][8] Chemical Reviews. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(Azetidin-3-yl)prop-2-ynoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

3-(Azetidin-3-yl)prop-2-ynoic acid is a high-value, conformationally restricted scaffold used in the design of covalent inhibitors and rigidified analogues of GABA or proline. Its sp-hybridized alkyne linker provides a linear vector that extends the carboxylic acid pharmacophore away from the azetidine core, offering unique geometry for active site probing.

This application note details a robust, three-stage synthesis protocol designed for reproducibility and scalability. Unlike general academic procedures, this guide focuses on process safety , intermediate stability , and purification efficiency , utilizing the commercially available tert-butyl 3-ethynylazetidine-1-carboxylate as the primary building block.

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the functionalization of the terminal alkyne of a protected azetidine core, followed by global deprotection. The tert-butoxycarbonyl (Boc) group is selected for amine protection due to its orthogonality to the basic conditions required for alkyne carboxylation and its facile removal under acidic conditions to yield the stable hydrochloride salt.

Synthetic Pathway Visualization

Synthesis_Pathway Start N-Boc-3-ethynylazetidine (Starting Material) Inter1 Lithium Acetylide Intermediate Start->Inter1 n-BuLi, THF -78°C Inter2 N-Boc-3-(Azetidin-3-yl) prop-2-ynoic Acid Inter1->Inter2 CO2 (g) Quench Final 3-(Azetidin-3-yl)prop-2-ynoic acid HCl Inter2->Final 4M HCl/Dioxane Deprotection

Figure 1: Strategic workflow for the conversion of the ethynyl azetidine precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Stage 1: Carboxylation of N-Boc-3-ethynylazetidine

Objective: Install the carboxylic acid moiety via lithiation and CO₂ trapping. Criticality: Temperature control is paramount to prevent decomposition of the strained azetidine ring or attack on the Boc carbamate.

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5]Role
tert-Butyl 3-ethynylazetidine-1-carboxylate1.0Substrate
n-Butyllithium (2.5 M in hexanes)1.1Strong Base
Dry Carbon Dioxide (CO₂)ExcessElectrophile
Anhydrous THFSolventReaction Medium (0.1 M)
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with N₂ for 15 minutes.

  • Dissolution: Charge the flask with tert-butyl 3-ethynylazetidine-1-carboxylate (1.0 g, 5.5 mmol) and anhydrous THF (55 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.4 mL, 6.0 mmol, 2.5 M) dropwise via syringe over 10 minutes.

    • Expert Insight: Direct the stream against the cold flask wall to pre-chill the reagent. Maintain internal temperature below -70 °C to avoid attacking the Boc carbonyl.

  • Equilibration: Stir the mixture at -78 °C for 45 minutes. The solution may turn slightly yellow, indicating the formation of the lithium acetylide species.

  • Carboxylation: Introduce dry CO₂ gas into the reaction mixture.[4]

    • Technique: Pass the CO₂ through a drying tube (CaCl₂) and bubble it directly into the solution via a wide-bore needle or cannula for 20 minutes. Ensure the exit needle allows pressure release.

  • Quench & Workup:

    • Allow the reaction to warm to 0 °C over 30 minutes while maintaining the CO₂ atmosphere.

    • Quench carefully with 10% aqueous citric acid (30 mL) until pH ~3-4. Do not use strong mineral acids here to avoid premature Boc removal.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude carboxylic acid is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, 0-10% MeOH in DCM with 1% acetic acid).

Yield Expectation: 85-95% (White to off-white solid).

Stage 2: Deprotection to Hydrochloride Salt

Objective: Remove the Boc protecting group to yield the final salt form. Criticality: The alkyne-carboxylic acid motif is sensitive to polymerization; avoid excessive heat.

Reagents & Equipment
ReagentRole
N-Boc-Intermediate (from Stage 1)Substrate
4.0 M HCl in 1,4-DioxaneAcid Source
Diethyl Ether (Et₂O)Precipitant
Step-by-Step Procedure
  • Dissolution: Dissolve the N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid (1.0 g) in minimal dry 1,4-dioxane (5 mL) or DCM (5 mL) at 0 °C.

  • Acidolysis: Add 4.0 M HCl in dioxane (10 mL, excess) dropwise.

  • Reaction: Stir at room temperature (20-25 °C) for 2-4 hours. Monitor by LC-MS (disappearance of the Boc-protected mass, [M+H]⁺ ~226).

    • Observation: A white precipitate often begins to form within 30 minutes.

  • Isolation:

    • Dilute the reaction mixture with anhydrous Diethyl Ether (30 mL) to maximize precipitation.

    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with cold Et₂O (2 x 10 mL).

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours.

Final Product: 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride. Appearance: White crystalline solid. Yield Expectation: 90-98%.

Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, H₂O/MeCN + 0.1% TFA)> 95% Area
Identity ¹H NMR (D₂O or DMSO-d₆)Azetidine protons: ~4.0-4.5 ppm (m, 4H); CH: ~3.6 ppm (m, 1H). No Boc singlet at 1.4 ppm.
Mass Spec LC-MS (ESI+)[M+H]⁺ = 126.1 Da (Free base MW)
Counterion Ion Chromatography / TitrationChloride content consistent with mono-HCl salt (approx. 18-20% w/w).
Mechanistic Logic (Graphviz)

Mechanism Step1 Deprotonation: n-BuLi removes terminal alkyne proton (pKa ~25) Step2 Nucleophilic Attack: Acetylide anion attacks CO2 electrophile Step1->Step2 Li-C bond formation Step3 Acidolysis: HCl protonates carbamate oxygen, leading to Boc cleavage and CO2 release Step2->Step3 Workup & HCl addition

Figure 2: Mechanistic progression from activation to deprotection.

Safety & Handling

  • Alkynes: Terminal alkynes and their metal salts can be energetic. Avoid concentrating the lithium acetylide intermediate to dryness; always quench in solution.

  • n-Butyllithium: Pyrophoric. Use strictly anhydrous conditions and inert atmosphere. Have a Class D fire extinguisher available.

  • Storage: The final HCl salt should be stored at -20 °C under argon/nitrogen to prevent degradation or hydration.

References

  • Ye, L. et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2012). National Institutes of Health (PMC). [Link]

  • Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Arkivoc. [Link]

  • Yu, D. et al. Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. (2011).[5] Organic Letters. [Link]

Sources

Application Note: High-Fidelity CuAAC Click Chemistry with Azetidinyl Alkynes for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

The Rationale: Azetidines and CuAAC in Fragment-Based Drug Design

Azetidines are highly strained, four-membered nitrogenous heterocycles that have emerged as privileged scaffolds in modern drug discovery. They offer a unique combination of strong molecular rigidity and a high fraction of sp³-hybridized carbons (Fsp³). This structural profile improves pharmacokinetic properties and target affinity by minimizing entropic penalties upon target binding (1)[1]. Furthermore, azetidines provide a favorable compromise between chemical stability and structural novelty, making them highly desirable in the synthesis of innovative medicines (2)[2].

When functionalized with a terminal alkyne, azetidines become powerful building blocks for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction allows for the rapid, modular assembly of combinatorial libraries, connecting the azetidine pharmacophore to diverse chemical spaces with absolute 1,4-regioselectivity, a critical feature for high-throughput screening and structure-activity relationship (SAR) optimization (3)[3].

Mechanistic Causality & Reaction Design

Performing CuAAC with azetidines requires careful consideration of the heterocycle's inherent properties. The secondary or tertiary nitrogen within the azetidine ring can competitively coordinate with the Cu(I) catalyst. This can stall the catalytic cycle or promote oxidative degradation of the highly strained ring.

Causality of Ligand Choice: To prevent catalyst poisoning, the use of a strong, accelerating Cu(I)-stabilizing ligand—such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)—is mandatory. THPTA encapsulates the Cu(I) ion, protecting it from disproportionation and preventing the azetidine nitrogen from interfering with the bimetallic transition state (4)[4].

Causality of Catalyst Preparation: The catalyst must be pre-formed by mixing Cu(II) sulfate with the ligand before adding the sodium ascorbate reducing agent. This ensures that the transient Cu(I) species is immediately captured and stabilized, avoiding the generation of reactive oxygen species (ROS) that could cleave the azetidine ring.

CuAAC_Mechanism A Azetidinyl Alkyne + Organic Azide C Cu(I)-Azetidinyl Acetylide Intermediate A->C Base / -H+ B THPTA-Stabilized Cu(I) Catalyst B->C Catalysis D Bimetallic Azide Coordination C->D Azide Binding E Six-Membered Metallacycle D->E Cyclization F 1,4-Disubstituted Triazole (Azetidine-Linked) E->F Protonation / Cu(I) Release F->B Catalyst Regeneration

CuAAC catalytic cycle for azetidinyl alkynes forming 1,4-triazoles.

Quantitative Data: Optimization of Reaction Parameters

Azetidines can be sensitive to harsh environments. Table 1 summarizes the optimization of reaction parameters to maximize yield while preserving the integrity of the azetidine ring. Uncatalyzed thermal Huisgen cycloadditions fail as true click reactions due to elevated temperature requirements and the production of mixed 1,4- and 1,5-regioisomers (5)[5].

Table 1: Reaction Kinetics and Yield Optimization for Azetidinyl Alkynes

Copper SourceLigandReducing AgentSolvent SystemTime (h)Yield (%)Observation / Causality
CuI (10 mol%)NoneNoneMeCN24< 30%Catalyst poisoned by azetidine amine; reaction stalls.
CuSO₄ (5 mol%)NoneNa Ascorbatet-BuOH/H₂O (1:1)1245%Moderate yield; significant oxidative ring-opening observed.
CuSO₄ (5 mol%)TBTA (5 mol%)Na AscorbateDMSO/H₂O (1:1)485%Good yield; biphasic solubility issues resolved.
CuSO₄ (5 mol%) THPTA (25 mol%) Na Ascorbate t-BuOH/H₂O (1:1) 1-2 > 95% Optimal; THPTA fully protects Cu(I) and the azetidine ring.

Self-Validating Experimental Protocol

This protocol outlines the conjugation of an N-Boc-protected 3-ethynylazetidine with an organic azide. The protocol is designed as a self-validating system : it includes a parallel negative control to ensure that the observed product is strictly the result of CuAAC and not a thermal background reaction, thereby guaranteeing absolute 1,4-regioselectivity (6)[6].

Workflow Step1 1. Prepare Cu(II)/THPTA Catalyst Premix Step3 3. Add Ascorbate to Premix (Generate Cu(I)) Step1->Step3 Step2 2. Combine Azetidinyl Alkyne & Azide in Solvent Step4 4. Initiate Reaction (Combine all) Step2->Step4 Step3->Step4 Step5 5. In-Process QC (LC-MS at 1h) Step4->Step5 Validation Self-Validation: No-Cu Control (No Reaction) Validation->Step5 Compare

Self-validating CuAAC workflow ensuring high-fidelity azetidine conjugation.

Materials
  • Azetidinyl alkyne (1.0 eq, 0.5 mmol)

  • Organic azide (1.1 eq, 0.55 mmol)

  • CuSO₄·5H₂O (0.05 eq, 25 µmol)

  • THPTA ligand (0.25 eq, 125 µmol)

  • Sodium ascorbate (0.5 eq, 250 µmol)

  • Solvent: tert-Butanol / Water (1:1 v/v, 5 mL)

Step-by-Step Methodology
  • System Setup & Control Initialization : Set up two reaction vials labeled "Test" and "Control". To both vials, add the azetidinyl alkyne and organic azide dissolved in 2.5 mL of tert-Butanol.

    • Causality: The control vial will validate that no thermal background reaction occurs at room temperature, ensuring the final product is exclusively the 1,4-disubstituted regioisomer.

  • Catalyst Pre-complexation (Critical Step) : In a separate microcentrifuge tube, dissolve CuSO₄·5H₂O and THPTA in 1.25 mL of degassed water. Vortex for 2 minutes.

    • Causality: Pre-mixing forces the formation of the Cu(II)-THPTA complex. If ascorbate is added before the ligand, naked Cu(I) will form, which can rapidly disproportionate or coordinate with the azetidine nitrogen, leading to reaction failure.

  • Reduction to Active Catalyst : Add sodium ascorbate (dissolved in 1.25 mL water) to the Cu(II)-THPTA premix. The solution will briefly turn dark and then clear/pale yellow, indicating the successful generation of the active Cu(I)-THPTA complex.

  • Reaction Initiation : Transfer the active catalyst solution to the "Test" vial. To the "Control" vial, add 2.5 mL of pure water. Stir both vials at room temperature (25°C).

  • In-Process Quality Control (LC-MS) : At t = 1 hour, sample 10 µL from both vials. Dilute in MeCN and analyze via LC-MS.

    • Validation Criteria: The "Test" vial must show >90% consumption of the alkyne with a single product peak (the 1,4-triazole). The "Control" vial must show 0% product formation.

  • Quenching and Purification : Once complete, quench the "Test" reaction by adding 1 mL of 0.5 M EDTA (pH 8.0) and stir for 15 minutes.

    • Causality: EDTA strongly chelates copper, stripping it from the azetidine nitrogen and the triazole product. This prevents copper-induced degradation during concentration. Extract the product with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Organic Chemistry Portal . "Click Chemistry Azide-Alkyne Cycloaddition." 5

  • Wikipedia . "Azide-alkyne Huisgen cycloaddition." 6

  • ResearchGate . "Discovery of bioactive molecules from CuAAC click-chemistry-based combinatorial libraries." 3

  • Enamine . "Azetidines." 1

  • PMC . "Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation." 4

  • PharmaBlock . "Azetidines in Drug Discovery." 2

Sources

Optimization of N-Protection Strategies (Boc/Fmoc) for Azetidine Acids: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azetidine Acids and the Necessity of N-Protection

Azetidine-2-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid, and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry.[1][2] Their rigid, strained ring structure can impart unique conformational constraints on peptides and small molecules, leading to enhanced biological activity and improved pharmacokinetic profiles.[1][3] The successful incorporation of these valuable motifs into larger molecules through synthetic routes, particularly in peptide synthesis, hinges on the effective and strategic use of protecting groups for the secondary amine within the azetidine ring.

The two most dominant and widely employed N-protecting groups in modern organic synthesis and peptide chemistry are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[4][] The choice between these two strategies is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final product. This is particularly true for strained systems like azetidine acids, where the inherent ring strain of approximately 25.4 kcal/mol can lead to undesired side reactions, such as ring-opening, during deprotection steps.[6]

This technical guide provides a comprehensive overview of the optimization of both Boc and Fmoc N-protection strategies for azetidine acids. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into mitigating potential challenges associated with the unique reactivity of the azetidine ring.

The Principle of Orthogonal Protection: A Strategic Imperative

In multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), the concept of orthogonal protection is paramount. This strategy involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[4] The Boc and Fmoc groups are a classic example of an orthogonal pair:

  • Boc Group: Labile to acid (e.g., trifluoroacetic acid, TFA).[4]

  • Fmoc Group: Labile to base (e.g., piperidine).[4]

This orthogonality is the cornerstone of modern synthetic strategies, enabling the precise and controlled assembly of complex molecules.[4]

Section 1: The Boc (tert-Butoxycarbonyl) Protection Strategy for Azetidine Acids

The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its clean, acid-catalyzed removal.[7]

Rationale for Using Boc Protection

The Boc strategy is often favored for its robustness and the generally lower cost of Boc-protected amino acids.[] In the context of azetidine acids, the Boc group provides reliable protection during coupling reactions. While the acidic deprotection step requires careful consideration due to the potential for ring-opening of the strained azetidine, studies have shown that with optimized conditions, the Boc group can be removed efficiently without compromising the integrity of the four-membered ring.[3][8]

Experimental Protocol: N-Boc Protection of Azetidine-2-Carboxylic Acid

This protocol describes a general procedure for the N-protection of azetidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve azetidine-2-carboxylic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M NaOH solution.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield N-Boc-azetidine-2-carboxylic acid, which can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol: N-Boc Deprotection of Azetidine-2-Carboxylic Acid

The key to successful Boc deprotection of azetidine derivatives is to employ conditions that are sufficiently acidic to cleave the carbamate without inducing ring-opening.

Materials:

  • N-Boc-azetidine-2-carboxylic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Dissolve the N-Boc-azetidine-2-carboxylic acid derivative in dichloromethane.

  • Addition of TFA: To the stirred solution at 0 °C (ice bath), add a solution of 25-50% TFA in DCM. If the substrate is sensitive to cationic side reactions, the addition of a scavenger like TIS (2-5%) is recommended.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • Isolation: Precipitate the deprotected azetidine-2-carboxylic acid TFA salt by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.

Causality Behind Choices: The use of a scavenger like TIS is crucial when dealing with sensitive residues, as it can quench the tert-butyl cation formed during deprotection, preventing potential side reactions. Performing the reaction at a lower temperature (0 °C) helps to control the reaction rate and minimize the risk of ring-opening.[9]

Section 2: The Fmoc (9-Fluorenylmethyloxycarbonyl) Protection Strategy for Azetidine Acids

The Fmoc group has become the predominant choice for Nα-protection in solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions.[10]

Rationale for Using Fmoc Protection

The primary advantage of the Fmoc strategy is its orthogonality to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[4] The mild basic conditions required for Fmoc removal are generally well-tolerated by most functional groups and, importantly, are less likely to promote the acid-catalyzed ring-opening of the azetidine moiety.

Experimental Protocol: N-Fmoc Protection of Azetidine-2-Carboxylic Acid

This protocol outlines the synthesis of N-Fmoc-azetidine-2-carboxylic acid using Fmoc-OSu.

Materials:

  • Azetidine-2-carboxylic acid

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Dioxane

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve azetidine-2-carboxylic acid (1.0 equivalent) in 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-Fmoc-azetidine-2-carboxylic acid.[11]

Experimental Protocol: N-Fmoc Deprotection of Azetidine-2-Carboxylic Acid

The standard protocol for Fmoc deprotection using piperidine is generally applicable to azetidine-containing peptides.

Materials:

  • N-Fmoc-azetidine-2-carboxylic acid derivative (e.g., on a solid support)

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure (for Solid-Phase Synthesis):

  • Resin Swelling: Swell the resin-bound N-Fmoc-protected peptide in DMF.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature. A two-step treatment (e.g., 2 minutes followed by 10 minutes with fresh reagent) is often employed to ensure complete removal.

  • Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

  • Final Wash: Wash the resin with DCM and proceed to the next coupling step.

Causality Behind Choices: Piperidine is a strong enough base to effect the β-elimination mechanism of Fmoc cleavage but is generally not nucleophilic enough to induce significant ring-opening of the azetidine, especially under standard SPPS conditions.[10]

Section 3: Comparative Analysis and Optimization

FeatureBoc Protection StrategyFmoc Protection Strategy
Protecting Group Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[7]Stable to acids.[10]
Deprotection Conditions Strongly acidic (e.g., TFA in DCM).[4]Mildly basic (e.g., 20% piperidine in DMF).[4]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc).[7]Orthogonal to acid-labile groups (e.g., Boc, t-Bu).[4]
Key Challenge for Azetidines Potential for acid-catalyzed ring-opening.[9]Generally lower risk of ring-opening.
Mitigation Strategy Use of milder acidic conditions, lower temperatures, and scavengers.[9]Ensure thorough washing to remove base post-deprotection.
Cost Generally lower cost for Boc-amino acids.[]Can be more expensive.

Visualizing the Workflows

Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection Aze Azetidine-2-COOH Boc_Aze N-Boc-Azetidine-2-COOH Aze->Boc_Aze Boc₂O, Base Deprotected_Aze Azetidine-2-COOH (as TFA salt) Boc_Aze->Deprotected_Aze TFA, DCM

Caption: Workflow for Boc protection and deprotection of azetidine-2-carboxylic acid.

Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Protection cluster_deprotection Deprotection Aze Azetidine-2-COOH Fmoc_Aze N-Fmoc-Azetidine-2-COOH Aze->Fmoc_Aze Fmoc-OSu, Base Deprotected_Aze Azetidine-2-COOH Fmoc_Aze->Deprotected_Aze 20% Piperidine/DMF

Caption: Workflow for Fmoc protection and deprotection of azetidine-2-carboxylic acid.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for azetidine acids is highly dependent on the overall synthetic strategy.

  • The Fmoc strategy is generally recommended for the synthesis of peptides containing azetidine acids, particularly in SPPS, due to its mild deprotection conditions which minimize the risk of ring-opening.

  • The Boc strategy remains a viable and robust option, especially for solution-phase synthesis or when orthogonality to base-labile groups is required. However, careful optimization of the acidic deprotection step is crucial to ensure the integrity of the azetidine ring.

By understanding the underlying chemical principles and adhering to optimized protocols, researchers can confidently and effectively utilize both Boc and Fmoc protection strategies for the synthesis of novel azetidine-containing molecules, paving the way for new discoveries in drug development and materials science.

References

  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for. Retrieved from [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Azetidine-2-carboxylic acid; CAS 136552-06-2. Retrieved from [Link]

  • PMC. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Research advances in L-azetidine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • ACS Publications. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry. Retrieved from [Link]

  • Core. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Beilstein Archives. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • ACS Publications. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Azetidine-2-carboxylic acid [51077-14-6]. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PMC. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

Sources

Advanced Functionalization Strategies for the Alkyne Moiety in 3-(Azetidin-3-yl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Molecular Profiling

3-(Azetidin-3-yl)prop-2-ynoic acid is a highly versatile, bifunctional small molecule scaffold widely utilized in modern medicinal chemistry[1]. The molecule features a strained, saturated azetidine ring—a motif known to improve metabolic stability, lower lipophilicity (logP), and enhance the pharmacokinetic profile of drug candidates. This ring is conjugated directly to a prop-2-ynoic (propiolic) acid moiety.

The presence of the electron-withdrawing carboxyl group adjacent to the internal alkyne fundamentally alters the electronic landscape of the triple bond. It lowers the Lowest Unoccupied Molecular Orbital (LUMO), transforming the alkyne into a highly reactive hub for transition-metal catalysis, cycloadditions, and nucleophilic conjugate additions.

Mechanistic Causality & The "Protection" Imperative

Before engaging the alkyne in any functionalization workflow, one must address the secondary amine of the azetidine ring.

Expertise & Experience (Critical Insight): The free NH of the azetidine is a highly competent nucleophile. If left unprotected, the molecule will rapidly undergo an intramolecular or intermolecular aza-Michael addition to the electron-deficient alkynoic acid, leading to uncontrolled polymerization or undesired bicyclic artifacts. Therefore, N-protection (typically as an N-Boc or N-Cbz carbamate) is a non-negotiable prerequisite prior to any alkyne functionalization.

Once protected, the alkynoic acid exhibits a unique reactivity profile. The carboxylate group can act as a transient directing group for transition metals (like Palladium), ensuring perfect regioselectivity before undergoing thermal extrusion (decarboxylation)[2].

ReactivityMap Center 3-(Azetidin-3-yl) prop-2-ynoic acid Decarb Decarboxylative Coupling Center->Decarb -CO2 Trifunc Trifunctionalization Center->Trifunc Pd-Catalyzed Add Conjugate Addition Center->Add Nucleophiles Cyclo Cycloaddition Center->Cyclo Dipolarophiles Prod1 Aryl-Azetidinyl Alkynes Decarb->Prod1 Prod2 Azetidinyl-Indoles Trifunc->Prod2 Prod3 β-Substituted Acrylates Add->Prod3 Prod4 N-Heterocycles Cyclo->Prod4

Caption: Logical reactivity map of 3-(Azetidin-3-yl)prop-2-ynoic acid functionalization pathways.

Experimental Workflows

Protocol I: Palladium-Catalyzed Decarboxylative Cross-Coupling

Objective: Synthesis of unsymmetrical Aryl-Azetidinyl Alkynes. Causality & Design: Alkynoic acids uniquely undergo 3[3]. The carboxyl group initially serves as a directing group, coordinating to the Palladium center, before being thermally extruded as CO₂. This avoids the need for pre-synthesized terminal alkynes (as in traditional Sonogashira couplings) and utilizes the bench-stable alkynoic acid directly.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X addition Coord Coordination of Alkynoic Acid OxAdd->Coord Base, -HX Decarb Decarboxylation (-CO2) Coord->Decarb Thermal extrusion RedElim Reductive Elimination Decarb->RedElim Transmetalation RedElim->Pd0 Catalyst Regeneration Product Disubstituted Alkyne RedElim->Product Product release

Caption: Mechanism of Palladium-catalyzed decarboxylative cross-coupling of alkynoic acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 1-Boc-3-(azetidin-3-yl)prop-2-ynoic acid (1.0 mmol), aryl iodide (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Atmosphere Control: Seal the tube with a septum and perform three cycles of vacuum/argon backfilling. Crucial: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the alkyne intermediate and the degradation of the Pd(0) species.

  • Solvent & Base Addition: Inject anhydrous DMSO (5 mL) and DBU (1.5 mmol) via syringe.

  • Thermal Extrusion: Heat the reaction mixture to 90 °C in an oil bath for 12 hours. The elevated temperature is required to overcome the activation energy barrier for the extrusion of CO₂ from the Pd-carboxylate intermediate.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NH₄Cl (3 x 10 mL) to remove DMSO and DBU. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation & Quality Control (Self-Validating System):

  • IR Spectroscopy: Confirm the complete disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the C=O stretch of the alkynoic acid (~1690 cm⁻¹).

  • NMR Spectroscopy: Observe the disappearance of the acidic proton signal at ~12.5 ppm. The internal alkyne carbons should shift, confirming the formation of the aryl-azetidinyl alkyne without over-reduction to the alkene.

Protocol II: Regioselective Cascade Trifunctionalization to Indole Scaffolds

Objective: Generation of complex, azetidine-bearing indole scaffolds. Causality & Design: Recent advancements have unlocked the ability to simultaneously construct two C-C and two C-N bonds using alkynoic acids. The presence of the carboxyl group ensures high regioselectivity during carbopalladation, which is favored over immediate decarboxylation[2]. This cascade allows the alkynoic acid to be directly converted into 2[2]—a highly prized motif in drug discovery.

Step-by-Step Methodology:

  • Reagent Assembly: To a 15 mL sealed pressure vial, add the N-Boc protected 3-(azetidin-3-yl)prop-2-ynoic acid (0.5 mmol), an ortho-iodoaniline derivative (0.5 mmol), and Pd(OAc)₂ (10 mol%).

  • Additive Integration: Add Ag₂CO₃ (1.0 mmol) as both a base and an oxidant to facilitate the Pd catalytic turnover during the amination cascade.

  • Reaction Execution: Suspend the mixture in DMF (3 mL), seal the vial, and heat to 110 °C for 16 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove silver and palladium salts, eluting with EtOAc. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Validation & Quality Control (Self-Validating System):

  • Mass Spectrometry (LC-MS): Confirm the exact mass of the annulated indole product, verifying the loss of CO₂ (-44 Da) from the intermediate complex.

  • NMR Spectroscopy: The appearance of the indole NH proton (~8.0-8.5 ppm) and the characteristic aromatic splitting pattern of the newly formed indole core validates the successful cascade cyclization.

Alternative Pathways: Difunctionalization & Heterocycle Synthesis

Beyond cross-coupling, the propiolic acid moiety is an excellent precursor for N-heterocycles. Through 1,3-dipolar cycloadditions or multicomponent Ugi reactions, the alkyne can be converted into 4[4]. Furthermore, palladium(II)-catalyzed5 using sodium sulfinates and isocyanides yields (E)-β-sulfonylacrylamides with perfect stereocontrol[5].

Quantitative Data Summary

The following table summarizes the expected reaction parameters and outcomes for the primary functionalization strategies of 3-(Azetidin-3-yl)prop-2-ynoic acid:

Functionalization StrategyCatalyst SystemKey ReagentsPrimary OutcomeRegioselectivity / Stereocontrol
Decarboxylative Coupling Pd(PPh₃)₂Cl₂ / CuIAryl Iodides, DBUDisubstituted AlkyneN/A (Linear Geometry)
Cascade Trifunctionalization Pd(OAc)₂ortho-IodoanilinesAzetidinyl-IndolesExcellent (>95:5 Regioselectivity)
Difunctionalization Pd(II) SaltsSulfinates, Isocyanidesβ-SulfonylacrylamidesHigh (E-isomer exclusive)
Heterocycle Synthesis None / Thermal1,3-Dipoles / DienesN/O/S-HeterocyclesVariable (Substrate Dependent)

References

  • Combining Trifunctionalization of Alkynoic Acids, Arene ortho C–H Functionalization and Amination: An Approach to Unsymmetrical 2,3-Diaryl Substituted Indoles | Organic Letters Source: ACS Publications URL
  • Palladium(II)-Catalyzed Decarboxylative Difunctionalization of Alkynoic Acids To Access (E)
  • Decarboxylative coupling reactions of propiolic acid derivatives Source: Longdom Publishing URL
  • Propiolic Acids in the Synthesis of N-heterocycles Source: Bentham Science Publishers URL
  • 3-(Azetidin-3-yl)

Sources

Application Note: Cycloaddition Architectures Using 3-(Azetidin-3-yl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 3-(Azetidin-3-yl)prop-2-ynoic acid , a high-value scaffold that combines the structural rigidity of a saturated heterocycle (azetidine) with the versatile reactivity of an electron-deficient alkyne.

Executive Summary & Chemical Profile[1][2][3]

3-(Azetidin-3-yl)prop-2-ynoic acid represents a "privileged" building block in Fragment-Based Drug Discovery (FBDD). Unlike simple alkynes, this molecule offers a defined vector (the azetidine ring) for sp³-rich library expansion, coupled with an electron-deficient internal alkyne activated by a carboxylic acid.

The Reactivity Paradox

Researchers must recognize a critical distinction before planning synthesis:

  • Internal Alkyne: The alkyne is disubstituted (Azetidine on one side, COOH on the other). Standard CuAAC (Click) conditions will FAIL to produce a triazole retaining the carboxyl group, as Copper(I) catalysts are specific to terminal alkynes.

  • Electrophilicity: The conjugation with the carboxylic acid lowers the LUMO of the alkyne, making it highly reactive toward electron-rich dipoles (azides, nitrile oxides) but also susceptible to decarboxylation under specific catalytic conditions.

Chemical Constraints
  • Stability: The azetidine ring is strained (~26 kcal/mol). Avoid strong Lewis acids that may trigger ring-opening polymerization.

  • Protection: The azetidine nitrogen must be protected (e.g., N-Boc, N-Cbz) during cycloaddition to prevent catalyst poisoning (chelation to Ru or Cu) and side reactions.

Decision Matrix: Selecting the Right Protocol

Choose your synthetic pathway based on the desired final architecture.

ReactionPathways Start Substrate: N-Boc-3-(Azetidin-3-yl)prop-2-ynoic acid Decision Target Scaffold? Start->Decision Triazole_COOH Fully Substituted Triazole (Retain COOH) Decision->Triazole_COOH RuAAC Triazole_H 1,4-Disubstituted Triazole (Lose COOH via Decarboxylation) Decision->Triazole_H CuAAC (Decarboxylative) Isoxazole Isoxazole (Retain COOH) Decision->Isoxazole Nitrile Oxide MethodA Protocol A: Cp*RuCl(cod) Catalyst Triazole_COOH->MethodA MethodB Protocol B: CuI / L-Proline / Heat Triazole_H->MethodB MethodC Protocol C: Chloramine-T / Oxime Isoxazole->MethodC

Figure 1: Strategic decision tree for cycloaddition pathways. Note the divergence between Ruthenium (retentive) and Copper (decarboxylative) pathways.

Protocol A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Target: 1,4,5-Trisubstituted 1,2,3-Triazoles (Carboxyl group retained).

This is the only catalytic method to convert this internal alkyne into a triazole while keeping the carboxylic acid functionality. The reaction yields the 1,5-regioisomer relative to the azide and the most sterically demanding group, but for this internal alkyne, it forms a fully substituted core.

Materials
  • Substrate: N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid (1.0 equiv)

  • Azide: R-N₃ (1.1 equiv) (Aliphatic or Aromatic)

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienylruthenium(II) chloride cyclooctadiene complex) (2–5 mol%)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology
  • Preparation: In a glovebox or under positive Argon flow, charge a flame-dried Schlenk tube with the alkyne substrate (1.0 equiv) and the organic azide (1.1 equiv).

  • Catalyst Addition: Add [Cp*RuCl(cod)] (0.02 equiv).

    • Note: The Cp* ligand is bulky and essential for directing the regioselectivity and preventing dimer formation.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to alkyne).

  • Reaction: Seal the tube and stir at 60°C for 12–18 hours.

    • Monitoring: Monitor by LC-MS. The starting material (alkyne) peak should disappear. The product will show M+1 (Triazole).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ruthenium catalyst.

  • Purification: Concentrate the filtrate. The carboxylic acid product may require reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) for final isolation.

Validation Check:

  • ¹H NMR: Look for the disappearance of the alkyne carbons in ¹³C NMR (~80-90 ppm). The triazole ring carbons will appear around 130–145 ppm.

Protocol B: Decarboxylative CuAAC

Target: 1,4-Disubstituted 1,2,3-Triazoles (Carboxyl group LOST).

Standard CuAAC does not work on internal alkynes. However, propiolic acids can undergo catalytic decarboxylation followed by immediate cycloaddition. This is a powerful way to install the azetidine moiety as a simple "R-group" on a triazole.

Materials
  • Substrate: N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid (1.0 equiv)

  • Azide: R-N₃ (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand/Base: L-Proline (20 mol%) / K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic solvents facilitate decarboxylation)

Step-by-Step Methodology
  • Setup: To a vial equipped with a magnetic stir bar, add the alkyne (1.0 equiv), azide (1.2 equiv), CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Solvation: Add DMSO (0.5 M).

  • Activation: Heat the reaction mixture to 60–80°C .

    • Mechanism:[1][2][3][4][5][6][7] The base promotes decarboxylation, generating a transient Copper(I)-acetylide species (terminal alkyne equivalent) which immediately enters the catalytic cycle with the azide.

  • Safety Note: Evolution of CO₂ gas will occur. Ensure the vessel is vented (e.g., a needle through the septum) to prevent pressure buildup.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with 5% LiCl solution (to remove DMSO) and brine.

  • Purification: Flash column chromatography.

Key Difference: The product mass will be [Substrate + Azide - 44 Da (CO₂)].

Protocol C: Nitrile Oxide Cycloaddition (Isoxazole Synthesis)

Target: 3,4,5-Trisubstituted Isoxazoles.

The electron-deficient nature of the propiolic acid makes it an exceptional dipolarophile for nitrile oxides. This reaction creates isoxazoles, which are bioisosteres for amide bonds.

Materials
  • Substrate: N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid (1.0 equiv)

  • Precursor: Aryl-aldehyde oxime (Ar-CH=N-OH) (1.2 equiv)

  • Oxidant: Chloramine-T (1.2 equiv) or NCS/Et₃N

  • Solvent: Ethanol/Water (1:1) or DCM[8][9]

Step-by-Step Methodology (One-Pot)
  • Dissolution: Dissolve the oxime (1.2 equiv) and the alkyne substrate (1.0 equiv) in Ethanol/Water (1:1).

  • In-situ Generation: Add Chloramine-T (1.2 equiv) in portions over 15 minutes at room temperature.

    • Chemistry: Chloramine-T converts the oxime into a nitrile oxide in situ.

  • Cycloaddition: Stir at room temperature for 4–6 hours. The nitrile oxide (1,3-dipole) reacts rapidly with the electron-deficient alkyne.

  • Workup: Acidify carefully to pH 4 with 1N HCl (to protonate the carboxylic acid product) and extract with DCM.

  • Purification: Recrystallization or HPLC.

Analytical Data Summary

FeatureRuAAC ProductDecarboxylative CuAAC ProductIsoxazole Product
Ring System 1,2,3-Triazole1,2,3-TriazoleIsoxazole
Substitution 1,4,5-Trisubstituted1,4-Disubstituted3,4,5-Trisubstituted
COOH Group Retained Lost (CO₂ evolution) Retained
Mass Shift M(alkyne) + M(azide)M(alkyne) + M(azide) - 44M(alkyne) + M(oxime) - 2
Key NMR Signal No triazole protonTriazole C5-H singlet (~8.0 ppm)No isoxazole ring proton

References

  • RuAAC Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[2] J. Am. Chem. Soc.[2]2008 , 130(28), 8923–8930. Link

  • Decarboxylative CuAAC: Moon, N. G., et al. "Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids and Azides." Org.[6][9][10][11][12] Lett.2014 , 16(4), 1168–1171.

  • Isoxazole Synthesis: Grecian, S., & Fokin, V. V. "Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes." Angew. Chem. Int. Ed.2008 , 47(43), 8285-8287. Link

  • Azetidine Scaffolds in FBDD: Foley, D. J., et al. "Synthesis of Saturated Heterocycles for Fragment-Based Drug Discovery." Chem. Eur. J.2015, 21, 1–7.

Sources

Application Note: Divergent Synthesis of Heterocycles from 3-(Azetidin-3-yl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 3-(Azetidin-3-yl)prop-2-ynoic acid as a linchpin scaffold for generating diverse heterocyclic libraries. By exploiting the electrophilic nature of the


-alkynyl acid moiety, researchers can access pyrazoles , isoxazoles , and pyrimidines —privileged structures in kinase inhibition and GPCR modulation. This guide emphasizes the "Escape from Flatland" strategy, utilizing the sp³-rich azetidine core to improve solubility and metabolic stability in drug candidates.

Strategic Analysis: The Azetidine Advantage

In modern medicinal chemistry, increasing the fraction of sp³ hybridized carbons (


) is correlated with higher clinical success rates due to improved solubility and reduced promiscuity. The azetidine ring serves as a rigid, metabolic bioisostere for proline or cyclobutane, offering a distinct vector for substituent projection.

Key Reactivity Profile: The starting material, 3-(Azetidin-3-yl)prop-2-ynoic acid , possesses three distinct reactive centers:

  • The Azetidine Nitrogen: Must be protected (e.g., N-Boc, N-Cbz) to prevent polymerization or self-quenching during nucleophilic attacks.

  • The Alkyne (

    
    -Carbon):  A soft electrophile susceptible to Michael-type addition by nucleophiles (hydrazines, hydroxylamines).
    
  • The Carboxylic Acid: A hard electrophile that drives cyclocondensation (lactamization/lactonization).

Pre-Synthetic Protocols: Protection & Activation

Before initiating heterocycle synthesis, the starting material must be stabilized. The N-Boc protected form is the industry standard for these transformations.

Protocol A: Preparation of Methyl Ester (Activation)

Many cyclizations (specifically pyrimidine synthesis) proceed more efficiently from the ester rather than the free acid.

Reagents:

  • Starting Material: N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid (1.0 equiv)

  • Trimethylsilyldiazomethane (TMSCHN₂) (2.0 M in hexanes, 1.5 equiv)

  • Solvent: Methanol/Benzene (3:2) or Methanol/Toluene

Procedure:

  • Dissolve the acid in MeOH/Toluene at 0 °C.

  • Add TMSCHN₂ dropwise until a persistent yellow color remains.

  • Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

  • Quench with drops of acetic acid (until colorless).

  • Concentrate in vacuo to yield the methyl ester quantitatively.

Application 1: Synthesis of Pyrazoles

Target: 5-(Azetidin-3-yl)-1H-pyrazol-3-ol (or tautomers)

This protocol utilizes the reaction between the alkynyl acid/ester and hydrazine.[1] The regioselectivity is controlled by the initial Michael addition of the hydrazine nitrogen to the


-carbon of the alkyne.
Detailed Protocol

Reagents:

  • Substrate: N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid methyl ester (1.0 mmol)

  • Hydrazine hydrate (64% in water, 2.0 mmol)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Acetic acid (cat. 10 mol%)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the ester in 5 mL of EtOH in a microwave-compatible vial or round-bottom flask.

  • Addition: Add 2.0 mmol of hydrazine hydrate followed by catalytic acetic acid.

  • Cyclization:

    • Method A (Thermal): Reflux at 80 °C for 4–6 hours.

    • Method B (Microwave - Recommended): Heat at 100 °C for 30 minutes (fixed power).

  • Monitoring: Monitor TLC (5% MeOH in DCM). Look for the disappearance of the ester spot and the appearance of a more polar spot (pyrazole).

  • Workup: Cool to room temperature. Concentrate the solvent.[2]

  • Purification: Triturate the residue with cold diethyl ether to precipitate the product. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Mechanism: 1,4-addition of hydrazine to the alkyne


 Intramolecular attack on the ester 

Loss of MeOH.

Application 2: Synthesis of Isoxazoles

Target: 5-(Azetidin-3-yl)isoxazol-3-ol / Isoxazol-3-one

Isoxazoles are synthesized via the reaction with hydroxylamine.[3] Control of pH is critical to favor the formation of the isoxazole over the oxime intermediate.

Detailed Protocol

Reagents:

  • Substrate: N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid methyl ester (1.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 mmol)

  • Base: NaOH (10% aq. solution) or NaOMe (3.0 mmol)

  • Solvent: MeOH/H₂O (1:1)

Step-by-Step:

  • Free Base Generation: In a separate flask, mix NH₂OH·HCl with the base in MeOH/H₂O at 0 °C for 15 min.

  • Reaction: Add the alkynyl ester solution to the hydroxylamine mixture.

  • Conditions: Stir at room temperature for 12 hours. If conversion is low, heat to 50 °C.

  • Acidification: Carefully acidify the mixture to pH ~4 using 1M HCl to facilitate precipitation of the isoxazolone.

  • Isolation: Filter the solid precipitate. Recrystallize from EtOH if needed.

Application 3: Synthesis of 2-Aminopyrimidines

Target: 4-(Azetidin-3-yl)pyrimidin-2-amine

This transformation requires a guanidine species. It is a vital pharmacophore in kinase inhibitors (e.g., CDK inhibitors).

Detailed Protocol

Reagents:

  • Substrate: N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid methyl ester (1.0 mmol)

  • Guanidine Carbonate (1.5 mmol)

  • Base: Sodium Ethoxide (NaOEt) (2.0 mmol) - Freshly prepared recommended

  • Solvent: Absolute Ethanol

Step-by-Step:

  • Preparation: Dissolve guanidine carbonate and NaOEt in absolute EtOH (5 mL). Stir for 10 min to ensure free guanidine base formation.

  • Addition: Add the alkynyl ester slowly to the guanidine mixture.

  • Reflux: Heat the mixture to reflux (78 °C) for 12–16 hours under nitrogen atmosphere.

  • Check: TLC should show a highly polar, UV-active spot.

  • Workup: Remove solvent in vacuo. Redissolve residue in water.

  • Neutralization: Neutralize with 1M HCl to pH 7. Extract with EtOAc (3 x 20 mL).

  • Purification: This product often requires reverse-phase chromatography (C18) due to polarity, or normal phase with high MeOH loading (DCM:MeOH:NH₃ 90:9:1).

Visualizations

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates the chemical logic flow from the core scaffold to the three target heterocycles.

G cluster_0 Key Transformation Logic Start 3-(Azetidin-3-yl) prop-2-ynoic acid (N-Boc Protected) Ester Methyl Ester Intermediate Start->Ester TMSCHN2 MeOH Pyrazole Pyrazole Scaffold Ester->Pyrazole Hydrazine EtOH, Reflux Isoxazole Isoxazole Scaffold Ester->Isoxazole NH2OH·HCl NaOH, pH 4 Pyrimidine 2-Amino Pyrimidine Ester->Pyrimidine Guanidine NaOEt, Reflux

Caption: Divergent synthetic map showing the conversion of the azetidinyl-alkynyl acid to three distinct heterocyclic cores via a common ester intermediate.

Diagram 2: Pyrazole Synthesis Workflow

A detailed decision tree for the synthesis and purification of the pyrazole derivative.[2]

Workflow Step1 Dissolve Ester in EtOH (0.2 M) Step2 Add Hydrazine Hydrate (2.0 equiv) Step1->Step2 Step3 Heating Method? Step2->Step3 MethodA Thermal Reflux 80°C, 4-6h Step3->MethodA Standard MethodB Microwave 100°C, 30 min Step3->MethodB High Throughput Check TLC Check (5% MeOH/DCM) MethodA->Check MethodB->Check Workup Concentrate & Triturate (Et2O) Check->Workup Conversion >95%

Caption: Operational workflow for the cyclization of azetidinyl-alkynyl ester to pyrazole, comparing thermal and microwave methods.

Data Summary: Reaction Conditions

Target HeterocycleReagent (Nucleophile)Solvent SystemTemp (°C)Yield (Typical)Key Mechanistic Feature
Pyrazole Hydrazine HydrateEthanol80–10075–85%1,4-Addition / Cyclization
Isoxazole Hydroxylamine HClMeOH / H₂O25–5060–70%pH dependent regioselectivity
Pyrimidine Guanidine CarbonateEtOH (NaOEt)78 (Reflux)55–65%Requires strong base

References

  • Azetidines in Drug Discovery: Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. (2006).[4] "Efficient synthesis of pyrazoles from 1,3-diketones (or alkynones) and hydrazines."[1] Organic Letters. Link

  • Isoxazole Methodology: Himo, F., et al. (2005).[3][5] "Mechanisms of Isoxazole Formation from Alkynes." Journal of the American Chemical Society.[3] Link

  • Pyrimidine Synthesis: Bagley, M. C., et al. (2010). "One-pot synthesis of 2-aminopyrimidines from alkynones." Tetrahedron Letters. Link

  • Azetidine Stability: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

Sources

Bioconjugation techniques utilizing the prop-2-ynoic acid handle

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The prop-2-ynoic acid handle (propiolic acid) represents a high-utility, dual-modality motif in modern chemical biology. Unlike standard aliphatic alkynes, the conjugation of the alkyne to the carbonyl group creates an electron-deficient system. This unique electronic structure grants it two distinct reactivities:

  • Electrophilic Cysteine Targeting: As a propiolamide, it acts as a potent Michael acceptor, forming irreversible covalent bonds with non-catalytic cysteine residues. This is a critical strategy in the design of Targeted Covalent Inhibitors (TCIs).

  • Bioorthogonal Ligation: It serves as a compact handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), though it requires specific handling to prevent copper acetylide precipitation.

This guide details the mechanistic basis, strategic selection, and optimized protocols for deploying prop-2-ynoic acid in drug discovery and protein profiling.

Part 1: Mechanism & Strategic Selection

The Propiolamide Warhead (Cysteine Targeting)

When prop-2-ynoic acid is coupled to an amine, the resulting propiolamide functions as a "warhead." It reacts with thiols (cysteine side chains) via a nucleophilic conjugate addition (Thiol-Yne Michael Addition).

Mechanism: The thiolate anion attacks the


-carbon of the propiolamide, resulting in a vinyl sulfide adduct. Unlike acrylamides, which form saturated thioethers, propiolamides yield an unsaturated vinyl sulfide, which can exist as E or Z isomers.

MichaelAddition Propiolamide Propiolamide Warhead (R-NH-CO-C≡CH) Transition Enolate Intermediate Propiolamide->Transition Cysteine Cysteine Thiolate (Protein-S⁻) Cysteine->Propiolamide Nucleophilic Attack (β-carbon) Product Vinyl Sulfide Adduct (Irreversible Covalent Bond) Transition->Product Protonation

Figure 1: Mechanism of Cysteine-Propiolamide Conjugation.[1][2][3] The electron-deficient alkyne undergoes nucleophilic attack by the thiolate, forming a stable vinyl sulfide linkage.

Warhead Selection Matrix

Choosing between propiolamides and other electrophiles is a decision based on reactivity tuning and steric fit.

Table 1: Comparative Analysis of Cysteine-Reactive Warheads

FeatureAcrylamidePropiolamide (Prop-2-ynoic)Chloroacetamide
Structure R-NH-CO-CH=CH₂R-NH-CO-C≡CHR-NH-CO-CH₂-Cl
Reactivity Moderate (Tunable)High (Often > Acrylamide)High (Promiscuous)
Steric Footprint Planar (sp²)Linear (sp) Tetrahedral (sp³)
Selectivity High for CysHigh for Cys (pH dependent)Lower (Can hit His/Lys)
Reversibility IrreversibleIrreversible Irreversible
Primary Use Kinase Inhibitors (e.g., Ibrutinib)"Hard-to-drug" Cysteines / ABPP Proteomics / Non-specific

Expert Insight: Propiolamides are often deployed when an acrylamide warhead is insufficiently reactive to engage a specific cysteine, or when the linear geometry of the alkyne allows the warhead to penetrate a narrow binding pocket that the planar alkene cannot access.

Part 2: Experimental Protocols

Protocol A: Synthesis of Propiolamide Probes

Objective: To attach the prop-2-ynoic acid handle to a ligand or fluorophore containing a primary amine.

Safety Warning: Propiolic acid is corrosive, a lachrymator, and flammable. Handle in a fume hood.

Reagents:

  • Prop-2-ynoic acid (Propiolic acid)

  • Amine-containing ligand (R-NH₂)

  • HATU (Coupling agent)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve prop-2-ynoic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Critical Step: Stir at 0°C for 10 minutes. Propiolic acid is prone to polymerization or decarboxylation if activated at high temperatures for prolonged periods.

  • Coupling: Add the amine-containing ligand (1.0 eq) to the activated mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Propiolamides are generally stable on silica.

Protocol B: Cysteine Labeling (Thiol-Michael Addition)

Objective: To covalently label a protein target with a propiolamide probe.

Reagents:

  • Target Protein (in PBS or HEPES)

  • Propiolamide Probe (from Protocol A, 10-50 mM stock in DMSO)

  • TCEP (Tris(2-carboxyethyl)phosphine) - Avoid DTT as it contains thiols that will scavenge the probe.

Step-by-Step:

  • Reduction: If the target cysteine is involved in a disulfide bond, reduce the protein with TCEP (100 µM) for 20 mins. If the cysteine is free, skip this step.

  • pH Adjustment: Ensure buffer pH is 7.5 – 8.0 .

    • Why? The reaction requires the thiolate anion (S⁻). Cysteine pKa is ~8.3. At pH 7.5, sufficient thiolate is present. Going > pH 8.5 risks non-specific lysine labeling.

  • Incubation: Add the Propiolamide Probe (1–10 µM final conc). Keep DMSO < 1%.

  • Timing: Incubate at RT for 1 hour or 37°C for 30 mins.

  • Quenching: Stop the reaction by adding excess cysteine or 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol).
    
Protocol C: Bioorthogonal Ligation (CuAAC)

Objective: To click a prop-2-ynoic acid-tagged molecule to an azide reporter.

The "Red Precipitate" Trap: Unlike standard alkyl alkynes, prop-2-ynoic acid derivatives are acidic (terminal proton) and electron-deficient. In the presence of Cu(I), they can rapidly form insoluble copper(I) acetylides (red/yellow precipitate), effectively killing the catalytic cycle and removing the reagent from solution.

Optimized Conditions (Ligand-Assisted): Use a strong copper-stabilizing ligand (THPTA or BTTAA) to prevent acetylide precipitation.

Reagents:

  • Propiolic-tagged biomolecule

  • Azide-Fluorophore/Biotin

  • CuSO₄ (1 mM)

  • THPTA Ligand (5 mM) - Essential

  • Sodium Ascorbate (5 mM)

Step-by-Step:

  • Premix Catalyst: Mix CuSO₄ and THPTA in a 1:5 ratio prior to adding to the protein. This ensures Cu is coordinated immediately upon reduction.

  • Assembly: Add components in order: Protein

    
     Azide 
    
    
    
    Cu-THPTA mix
    
    
    Ascorbate.
  • Incubation: 1 hour at RT.

  • Cleanup: Desalt using Zeba spin columns or precipitate (acetone/methanol) to remove copper before MS analysis.

Part 3: Validation & Quality Control

Activity-Based Protein Profiling (ABPP) Workflow

To validate that the propiolamide probe is targeting the active site cysteine, perform a competition assay.

ABPP_Workflow Sample Proteome / Cell Lysate Split Split Sample Sample->Split Exp_Control Control Group (DMSO only) Split->Exp_Control Exp_Comp Competition Group (Excess Free Inhibitor) Split->Exp_Comp Probe Add Propiolamide Probe (Alkyne/Biotin Tagged) Exp_Control->Probe Exp_Comp->Probe Pre-incubate 30m Click CuAAC Click Chemistry (Add Reporter) Probe->Click Analysis SDS-PAGE / Mass Spec Click->Analysis

Figure 2: ABPP Validation Workflow. Successful targeting is confirmed if the "Competition Group" shows loss of signal compared to the Control, indicating the active site was blocked by the inhibitor.

Mass Spectrometry Confirmation
  • Intact Protein MS: Look for a mass shift corresponding to the probe MW.

    • Note: Propiolamide addition is +Probe MW (no leaving group).

  • Peptide Mapping: Digest with Trypsin. Search for the specific cysteine modification.[4]

    • Diagnostic Ion: The vinyl sulfide bond is stable, but fragmentation often occurs on the probe structure itself.

References

  • Previti, S. et al. (2017). "Propargyl-linked antifolates: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.

  • Ekkebus, R. et al. (2013). "A strategy for the generation of specific probes for the ubiquitin system." Journal of the American Chemical Society.

  • Gehringer, M. & Laufer, S.A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Presolski, S.I. et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

  • Schwartz, P.A. et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences.

Sources

Troubleshooting & Optimization

Improving solubility of 3-(Azetidin-3-yl)prop-2-ynoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & Solubility Optimization

Ticket ID: AZT-PROP-SOLV-001 Topic: Overcoming Zwitterionic Insolubility in Organic Media Assigned Specialist: Senior Application Scientist, Process Chemistry

Core Analysis: Why is this molecule fighting you?

If you are observing that 3-(Azetidin-3-yl)prop-2-ynoic acid behaves like "brick dust" in Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate, you are encountering the Zwitterionic Lattice Effect .

The Mechanism of Insolubility

This molecule is not a simple organic acid.[1][2][3] It exists primarily as an internal salt (zwitterion) at neutral pH.

  • The Azetidine Ring: The secondary amine is highly basic (

    
    ).
    
  • The Propiolic Acid Tail: The conjugated alkyne-carboxylic acid is significantly acidic (

    
    ).
    

The Consequence: In the solid state, the proton transfers from the acid to the amine, creating a crystalline lattice held together by strong electrostatic forces (


). This lattice energy (

) is far higher than the solvation energy (

) provided by non-polar or moderately polar organic solvents. To dissolve this compound, you must break the symmetry of the zwitterion .

Decision Matrix: Selecting Your Solubilization Strategy

Do not blindly add solvent. Select your method based on your downstream application.[4]

SolventStrategy cluster_legend Key Decision Factors Start Start: Insoluble Zwitterion Goal What is your Goal? Start->Goal Analysis Analysis / NMR / HPLC Goal->Analysis Non-destructive Synthesis Chemical Reaction / Coupling Goal->Synthesis Reactivity required HFIP Method A: HFIP/TFA (Transient Solubilization) Analysis->HFIP Protect Method B: N-Protection (Permanent Modification) Synthesis->Protect Standard Route Salt Method C: Lipophilic Salt (Counter-ion Exchange) Synthesis->Salt If amine must remain free Legend1 HFIP: Breaks aggregates, expensive Legend2 Protection: Best for DCM solubility

Figure 1: Strategic decision tree for solubilizing zwitterionic azetidines.

Protocol A: The "Nuclear Option" (HFIP)

Best for: NMR analysis, transfer between vessels, and breaking stubborn aggregates.

Hexafluoroisopropanol (HFIP) is a potent hydrogen-bond donor that disrupts the intermolecular electrostatic network of the zwitterion.

The Protocol:

  • Preparation: Add the solid 3-(Azetidin-3-yl)prop-2-ynoic acid to a vial.

  • Dissolution: Add neat HFIP (10-20 volumes). The solid should dissolve almost instantly.

  • Dilution: Once dissolved, you can dilute this solution with DCM or Chloroform up to 90% without precipitation.

    • Note: This mixture is suitable for transfer to reaction vessels.

  • Removal: HFIP is volatile (bp 58°C) and can be removed via rotary evaporation.

Warning: HFIP is acidic (


). It may affect acid-sensitive protecting groups if left for prolonged periods, though it is generally safe for this specific alkyne structure.

Protocol B: N-Boc Protection (Permanent Solubilization)

Best for: Synthetic chemistry (Amide coupling, Esterification).

To make the molecule soluble in DCM/EtOAc, you must mask the basic nitrogen. This removes the zwitterionic character.

The Challenge: The propiolic acid moiety (alkyne-COOH) is a Michael acceptor precursor. Strong bases can trigger polymerization or decomposition of the ring. We use a Phase-Transfer approach to keep conditions mild.

Step-by-Step Methodology

Reagents:

  • Substrate: 3-(Azetidin-3-yl)prop-2-ynoic acid (1.0 eq)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.1 eq)
    
  • Base:

    
     (2.5 eq)
    
  • Solvent: Water : 1,4-Dioxane (1:1 ratio)

Workflow:

  • Dissolution Phase:

    • Suspend the zwitterion in Water/Dioxane (1:1). It will be cloudy.

    • Add

      
      . The mixture should clarify as the carboxylate forms and the pH rises to ~8. Do not use NaOH; it is too harsh for the alkyne tail.
      
  • Reaction Phase:

    • Cool the solution to 0°C (Ice bath).

    • Add

      
       dropwise (dissolved in a small amount of dioxane if solid).
      
    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (Critical for Solubility):

    • Acidification: Carefully acidify to pH ~3-4 using 1M

      
       or Citric Acid. Avoid strong HCl to prevent removing the Boc group.
      
    • Extraction: Extract immediately with Ethyl Acetate (EtOAc) or DCM. The product is now the free acid form of the N-Boc derivative, which is highly lipophilic.

    • Drying: Dry organic layer over

      
       and concentrate.
      

Result: You now have N-Boc-3-(azetidin-3-yl)prop-2-ynoic acid . This white solid/oil will be freely soluble in DCM, THF, and EtOAc.

BocProtection Input Insoluble Zwitterion (NH2+ ... COO-) Step1 Base (NaHCO3) Breaks Lattice Input->Step1 Step2 Boc2O Addition Masks Amine Step1->Step2 Step3 Acidify (pH 4) Protonate COOH Step2->Step3 Output Soluble Product (N-Boc-COOH) Step3->Output

Figure 2: Chemical transformation from insoluble zwitterion to soluble N-Boc derivative.

Protocol C: Lipophilic Salt Exchange

Best for: When you cannot use a protecting group but need organic solubility.

If you cannot block the amine, you must replace the zwitterionic interaction with a lipophilic counter-ion.

p-Toluenesulfonic Acid (pTSA) Salt Formation:

  • Suspend the zwitterion in minimal Methanol (MeOH).

  • Add 1.0 equivalent of p-Toluenesulfonic acid monohydrate.

  • The mixture will become clear as the strong acid protonates the amine, breaking the internal salt.

  • Concentrate the MeOH.

  • Result: The resulting pTSA salt is often soluble in polar organics like warm THF or DCM/MeOH mixtures because the pTSA anion is large and delocalized (lipophilic), unlike the small, hard chloride ion.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve the zwitterion? A: Yes, DMSO will dissolve it. However, removing DMSO requires high vacuum and heat (


), which risks polymerizing the prop-2-ynoic acid tail (alkynes are heat-sensitive). HFIP is superior because it evaporates easily.

Q: Why not use HCl to make the salt? A: The Hydrochloride (HCl) salt will be soluble in Methanol and Water, but it often remains insoluble in DCM or THF. The chloride ion is too "hard" and polar. For non-polar solvents, you need "soft" lipophilic counter-ions like pTSA or TFA.

Q: Is the alkyne stable during the basic workup? A: The propiolic acid moiety is sensitive to Michael additions. This is why we recommend


 (weak base) over NaOH. If you observe degradation, switch to a non-aqueous base like DIPEA in DCM/MeOH, though solubility will be the limiting factor there.

Q: I see a "gel" forming when I add DCM. What is this? A: This is likely peptide-like aggregation. The azetidine-acid motif can stack. Add 1-5% HFIP or Methanol to your DCM to break the gel.

References

  • Sigma-Aldrich. Application Note: N-Boc protection of amines. (General protocol for amino acid protection).

  • PubChem. Azetidine-3-carboxylic acid derivatives properties. (Structural analogs and pKa data).

  • Gaston, M. A. et al. Solubilization of peptides and zwitterions using Hexafluoroisopropanol (HFIP). Journal of Peptide Science. (Validating HFIP mechanism).

  • Fluorochem. Product Safety Data Sheet: N-Boc Azetidine-3-carboxylic acid. (Handling and solubility data for protected analogs).

Sources

Preventing ring-opening side reactions in azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support for High-Strain Heterocycles

Status: Operational Lead Scientist: Dr. A. V. Thorne Subject: Preventing Ring-Opening Side Reactions in Azetidine Derivatives

Core Directive: The "High-Strain" Paradox

Azetidines are a "Goldilocks" scaffold in modern drug discovery. They offer a unique vector for exit from flatland (increasing


), lower lipophilicity compared to cyclopentanes, and improved metabolic stability compared to larger rings. However, this comes at a thermodynamic cost: ~25.4 kcal/mol of ring strain .

The Central Dogma of Azetidine Chemistry:

An azetidine ring is kinetically stable but thermodynamically primed to explode.

Your goal is not to remove the strain, but to keep the kinetic barrier high enough to prevent the ring from relieving that strain through bond cleavage. This guide provides the causal logic and protocols to maintain that barrier.

The Mechanics of Failure: Why Rings Open

Before troubleshooting, you must understand the failure mode. Azetidine ring opening is rarely random; it is almost always a specific sequence of Activation followed by Nucleophilic Attack .

The Danger Pathway

Under acidic or Lewis-acidic conditions, the nitrogen lone pair becomes coordinated.[1] This pulls electron density from the adjacent


-carbons (C2/C4), making them highly electrophilic. If a nucleophile (even a weak one like 

or residual water) is present, it attacks the

-carbon, snapping the C-N bond.

AzetidineOpening Azetidine Neutral Azetidine (Stable) Protonation Activation (H+ or Lewis Acid) Azetidine->Protonation Activated Activated Species (Highly Electrophilic C2/C4) Protonation->Activated Strain Energy Unchanged Nucleophile Nucleophile Attack (Nu:) Activated->Nucleophile SN2-like Transition RingOpen Ring-Opened Linear Product Nucleophile->RingOpen Strain Relief (~26 kcal/mol)

Figure 1: The Acid-Catalyzed Ring Opening Mechanism. Note that protonation alone does not break the ring; it lowers the activation energy for the subsequent nucleophilic attack.

Troubleshooting Module: Acidic Deprotection (Boc Removal)

The Issue: You are removing a Boc group with TFA (Trifluoroacetic acid), and your LCMS shows a mass corresponding to the linear amino-alcohol or chloro-amine byproduct.

Root Cause:

  • Protonation: The azetidine nitrogen is protonated.[1][2][3]

  • Counter-ion Attack: The trifluoroacetate anion is non-nucleophilic, but if you used HCl, the chloride ion is a strong enough nucleophile to open the activated ring.

  • Intramolecular Attack: If your molecule has a pendant nucleophile (OH, NH, SH) 3-4 bonds away, it will cyclize into the activated azetidine, opening it.

Protocol: The "Cold Scavenger" Method for Boc-Deprotection

Use this protocol for highly sensitive azetidine scaffolds.

Reagents:

  • DCM (Dichloromethane), anhydrous

  • TFA (Trifluoroacetic acid)

  • Triethylsilane (TES) or 1,3-Dimethoxybenzene (Cation Scavenger)

Step-by-Step:

  • Dissolve: Dissolve 1.0 equiv of N-Boc azetidine in DCM (0.1 M concentration).

  • Cool: Cool the solution to 0°C (Ice bath). Do not skip this. Temperature is the primary kinetic switch.

  • Add Scavenger: Add 2.0 equiv of Triethylsilane. This traps the tert-butyl cation, preventing it from acting as an electrophile or generating isobutylene gas which can locally heat the reaction.

  • Acidify: Add TFA dropwise. Final ratio should be 4:1 DCM:TFA .

    • Critical: Avoid HCl/Dioxane if possible. The

      
       ion is a potent nucleophile that opens azetidines.
      
  • Monitor: Check TLC/LCMS every 15 minutes. Quench immediately upon completion.

  • Quench: Pour into cold saturated

    
    . Do not concentrate the acidic mixture; the heat of the rotovap bath combined with high acid concentration will destroy the ring.
    

Data: Acid Choice vs. Stability

Deprotection ReagentNucleophilicity of Counter-ionRisk LevelRecommended For
TFA / DCM Low (

)
LowGeneral Purpose
HCl / Dioxane High (

)
Critical Avoid for Azetidines
TMSOTf / 2,6-Lutidine Zero (Non-protic)MinimalHighly Sensitive Substrates
Formic Acid ModerateMediumScale-up (Cheaper than TFA)
Troubleshooting Module: Functionalization & Coupling

The Issue: Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) yields low conversion or decomposition.

Root Cause:

  • 
    -Hydride Elimination:  Unlike 5- or 6-membered rings, 
    
    
    
    -hydride elimination from an azetidine (forming an imine/enamine) increases ring strain (introducing a double bond into a 4-membered ring, known as an azetine). However, oxidative addition into the strained C-N bond is a competing pathway.
  • Lewis Acidity of Pd: The Pd(II) species can coordinate to the nitrogen, activating the ring similar to a proton.

Decision Logic: Selecting the Right Route

Use this decision tree to select the safest functionalization strategy based on your substrate's substitution pattern.

AzetidineStrategy Start Start: Azetidine Functionalization SubstCheck Check C3 Substitution Start->SubstCheck Disub 3,3-Disubstituted SubstCheck->Disub Yes MonoSub 3-Monosubstituted or Unsubstituted SubstCheck->MonoSub No Safe Safe Zone: Thorpe-Ingold Effect stabilizes ring. Disub->Safe Risk Risk Zone: High conformational mobility. MonoSub->Risk Action1 Standard Pd-Catalysis (Buchwald/Suzuki) Safe->Action1 Action2 Use Chelating Ligands (e.g., Xantphos) to prevent N-coordination Risk->Action2 Action3 Avoid Strong Base (Use Cs2CO3 over NaOtBu) Risk->Action3

Figure 2: Strategic Decision Tree for Azetidine Functionalization. 3,3-disubstitution provides the "Thorpe-Ingold" effect, compressing the internal bond angles and actually stabilizing the 4-membered ring against opening.

Frequently Asked Questions (FAQs)

Q: Can I use Hydrogenation (


, Pd/C) to remove a Cbz group from an azetidine? 
A:  Proceed with extreme caution. While Cbz is generally orthogonal to acid-labile groups, standard Pd/C hydrogenation can cause hydrogenolysis of the azetidine ring itself  (cleaving the C-N bond), especially if the ring is strained or activated.
  • Fix: Poison the catalyst with a small amount of ammonia or quinoline, or switch to

    
     (Pearlman's catalyst) which is often milder for this specific transformation.
    

Q: My azetidine has a free hydroxyl group on the side chain. It decomposes upon standing. Why? A: You likely have intramolecular nucleophilic attack . If the hydroxyl group can reach the ring carbons (forming a 5- or 6-membered transition state), it will displace the nitrogen.

  • Fix: Keep the nitrogen protected (e.g., as a carbamate or sulfonamide) until the very last step. A basic nitrogen is a good leaving group in this context; an amide nitrogen is not.

Q: Why are 3,3-difluoroazetidines so popular if they are electron-deficient? A: The fluorine atoms withdraw electron density, which lowers the basicity of the nitrogen (


 drops significantly). A less basic nitrogen is less likely to get protonated, and therefore less likely to activate for ring opening . Paradoxically, the EWGs make the ring more stable to acid, provided you don't have a strong nucleophile present.
References & Authoritative Sources
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

    • Foundational text on azetidine reactivity and ring expansion logic.

  • Soda, Y., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4][5] Organic & Biomolecular Chemistry.[1][6][7][8] Link

    • Definitive review on strain energy (~25.4 kcal/mol) and modern synthetic methods.

  • Richardson, P. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] ACS Medicinal Chemistry Letters. Link

    • Key study on the pKa-dependent stability and intramolecular decomposition pathways.[3]

  • BenchChem Technical Support. (2025). Azetidine Stability and Deprotection Protocols.[1][2][3][6][9]Link

    • Source for specific troubleshooting protocols regarding acidic deprotection and scavenger use.

Sources

Technical Support: Minimizing Decarboxylation of Prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Alert

The Problem: Prop-2-ynoic acid (propiolic acid) is inherently unstable during activation. Unlike saturated acids (e.g., propionic acid), the electron-withdrawing nature of the alkyne group adjacent to the carbonyl destabilizes the carboxylate bond.

The Failure Mode: When activated (converted to an acid chloride, anhydride, or active ester) in the presence of a base or heat, the molecule undergoes rapid decarboxylation. This releases carbon dioxide (


) and generates terminal acetylene (

), which is a gas and escapes, leading to massive yield loss and potentially hazardous pressure buildup.

Core Rule: Never heat an activated propiolic acid derivative above 0°C in the presence of a base.

Mechanism of Failure (The "Why")

To prevent the issue, you must understand the enemy. The decarboxylation of alkynoic acids is driven by the stability of the resulting anion.

The Pathway[1][2][3]
  • Ionization: Base removes the acidic proton (

    
    ).
    
  • Elimination: The carboxylate pushes electrons toward the sp-hybridized carbon.

  • Cleavage: The

    
     bond breaks, releasing stable 
    
    
    
    .
  • Result: The resulting acetylide anion is protonated to form acetylene gas.

Visualizing the Danger Zone

The following diagram illustrates the competing pathways: the desired coupling vs. the irreversible decarboxylation.

DecarboxylationMechanism Start Prop-2-ynoic Acid (HC≡C-COOH) Activated Activated Species (Acid Chloride/Anhydride) Start->Activated Activation (< 0°C) Coupled Target Amide/Ester (Yield > 80%) Activated->Coupled Amine/Alcohol (Cold, Controlled) DecarbTS Transition State (High Energy) Activated->DecarbTS Heat (>20°C) or Excess Base Base Base/Nucleophile (Et3N, DIPEA, DMAP) Base->DecarbTS Catalyzes Acetylene Acetylene Gas (HC≡CH) + CO2 DecarbTS->Acetylene Irreversible Gas Evolution

Figure 1: Mechanistic divergence. Note that base and heat act as catalysts for the irreversible loss of CO2.

Troubleshooting Guide (Q&A)

Scenario A: "I see bubbles forming immediately after adding my coupling agent."

Diagnosis: You are witnessing active decarboxylation.[1][2]

  • Cause: The reaction is likely too warm, or you added the base before the amine was ready to react.

  • Fix:

    • Cool the reaction to -10°C to 0°C .

    • Do not premix the acid and base.

    • Switch to a carbodiimide (EDC/DCC) protocol where base is often unnecessary or added last.

Scenario B: "My yield is low, and the NMR shows terminal alkyne peaks but no amide."

Diagnosis: The activated intermediate decomposed before the nucleophile could attack.[3]

  • Cause: Steric hindrance in the amine/alcohol slowed the coupling, allowing the decarboxylation pathway to dominate.

  • Fix:

    • Use a Mixed Anhydride method (IBCF) at -20°C . This species is highly reactive and couples faster than it decomposes.

    • Increase the concentration of the amine to favor bimolecular coupling over unimolecular decomposition.

Scenario C: "Can I use HATU or HBTU?"

Diagnosis: High risk.

  • Reason: Uronium reagents (HATU/HBTU) require at least 2 equivalents of base (DIPEA) to function. This excess base is the primary trigger for propiolic acid decomposition.

  • Fix: Avoid uronium salts. Use EDC/HOBt (requires little to no base) or EEDQ (slow but neutral conditions).

Optimized Protocols

These protocols are ranked by "Safety Factor" regarding decarboxylation risk.

Protocol 1: The "Cold Carbodiimide" (Safest for Amides)

Best for: Standard primary/secondary amines.

  • Dissolution: Dissolve Prop-2-ynoic acid (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Additives: Add HOBt (1.1 equiv). Stir until dissolved.

  • Cooling: Cool the bath to 0°C (Ice/Water).

  • Coupling Agent: Add EDC·HCl (1.1 equiv) in one portion.

  • Nucleophile: Immediately add the Amine (1.0–1.1 equiv).

    • Note: If the amine is a salt (e.g., hydrochloride), add NMM (N-methylmorpholine) (1.0 equiv) dropwise. NMM is a weaker base than TEA/DIPEA and less likely to trigger decarboxylation.

  • Reaction: Stir at 0°C for 2 hours. Only allow to warm to room temperature once TLC indicates consumption of the acid.

Protocol 2: The Mixed Anhydride (For Difficult Couplings)

Best for: Sterically hindered amines or esterification.

  • Activation: Dissolve Prop-2-ynoic acid (1.0 equiv) and NMM (1.0 equiv) in THF.

  • Deep Freeze: Cool to -20°C (Acetone/Dry Ice or Cryocooler).

  • Reagent: Add Isobutyl chloroformate (IBCF) (1.0 equiv) dropwise.

    • Observation: A white precipitate (NMM·HCl) will form.

  • Wait: Stir for 15 minutes at -20°C to form the mixed anhydride.

  • Coupling: Add the Amine/Alcohol (1.0 equiv) slowly.

  • Warm-up: Allow to warm to 0°C over 1 hour.

Protocol 3: Acid Chloride via Ghosez's Reagent (Neutral Conditions)

Best for: Extremely sensitive substrates where ANY base is fatal.

  • Reagent: Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

  • Reaction: Mix acid and reagent in DCM at 0°C.

  • Mechanism: This generates the acid chloride neutrally (byproducts are neutral amides), avoiding the base-catalyzed decomposition pathway entirely.

Comparative Data: Coupling Agents

Coupling SystemRisk of DecarboxylationBase RequirementRecommended TempTypical Yield
EDC / HOBt LowNone/Low (NMM)0°C85-95%
IBCF (Mixed Anhydride) Low1.0 equiv (NMM)-20°C80-90%
HATU / DIPEA High >2.0 equivN/A (Avoid)< 40%
SOCl₂ (Reflux) Critical NoneReflux0% (Explosion risk)
Ghosez's Reagent Very LowNone0°C90-95%

Decision Flowchart

Use this logic tree to select the correct experimental setup.

CouplingLogic Start Start: Prop-2-ynoic Acid Q1 Is the Nucleophile Sterically Hindered? Start->Q1 MethodA Use EDC/HOBt (0°C, DCM) Q1->MethodA No Q2 Is the Nucleophile Acid Sensitive? Q1->Q2 Yes Stop STOP: Do NOT use SOCl2 or HATU MethodB Use Mixed Anhydride (IBCF, -20°C) Q2->MethodB No MethodC Use Ghosez's Reagent (Neutral pH) Q2->MethodC Yes

Figure 2: Method selection based on substrate complexity.

References

  • Mechanistic Insight:Decarboxylative coupling reactions of alkynyl carboxylic acids.

    • Source: Royal Society of Chemistry (RSC Advances).
    • Relevance: Details the metal/base-catalyzed pathways that lead to loss, confirming the need to avoid these conditions during retention coupling.
  • Coupling Protocols:Amides from Carboxylic Acids: DCC and EDC Coupling.

    • Source: Chemistry Steps / J. Org. Chem.
    • Relevance: Provides the foundational pKa arguments and standard operating procedures for carbodiimide coupling at low temper
  • Acid Chloride Stability:Preparation and Stability of Propioloyl Chloride.

    • Source: Organic Syntheses / ChemicalBook D
    • Relevance: Confirms the instability of the acid chloride form and the necessity of low-temperature handling or in-situ gener

Sources

Technical Support Center: Troubleshooting 3-(Azetidin-3-yl)prop-2-ynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(Azetidin-3-yl)prop-2-ynoic acid presents a unique convergence of challenges: the high ring strain of the azetidine core (~25 kcal/mol), the thermodynamic instability of terminal propynoic acids, and the chemoselectivity required to functionalize the alkyne without compromising the nitrogen protecting group (typically Boc).

This guide addresses the three most common failure modes reported by our users:

  • Incomplete Homologation: Stalled conversion of 3-oxoazetidine to the terminal alkyne.

  • Carboxylation Failure: Decomposition or low recovery during the lithiation/CO

    
     trapping sequence.
    
  • Isolation Loss: Decarboxylation or polymerization during purification.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific bottleneck in your current workflow.

TroubleshootingLogic Start Start: Low Yield Observed Check1 Is Alkyne Yield < 60%? Start->Check1 Step1 Step 1: Ketone to Alkyne (Bestmann-Ohira) Check2 Is Alkyne Pure by NMR? Step1->Check2 Step2 Step 2: Alkyne Carboxylation Check3 Decomposition during Lithiation? Step2->Check3 Check1->Step1 Yes Check1->Step2 No (Alkyne yield is good) Issue1A Issue: Reagent Hydrolysis Check: MeOH water content Action: Use Fresh Anhydrous MeOH Check2->Issue1A Incomplete Conv. Issue1B Issue: Base-Mediated Ring Opening Check: Base Strength Action: Switch K2CO3 -> NaOMe (catalytic) Check2->Issue1B Complex Mixture Issue2A Issue: Boc Attack Cause: n-BuLi nucleophilicity Action: Switch to LiHMDS or LDA Check3->Issue2A Yes (Red/Brown tar) Issue2B Issue: Decarboxylation Cause: Acidic Workup / Heat Action: Cold workup (pH 3-4), No Silica Check3->Issue2B No (Product lost in workup)

Figure 1: Diagnostic logic flow for identifying yield-limiting steps in azetidine functionalization.

Module 1: The Homologation Bottleneck (Ketone Alkyne)

The conversion of tert-butyl 3-oxoazetidine-1-carboxylate to the terminal alkyne is typically performed using the Bestmann-Ohira Reagent (BOR) . Users often report yields of 30-40% due to incomplete conversion or ring opening.

The Problem: Base Sensitivity & Reagent Quality

The Bestmann-Ohira reaction requires basic methanolysis to generate the active diazomethylphosphonate anion in situ. However, the strained azetidine ring is sensitive to nucleophilic attack, especially if the reaction stalls and requires prolonged exposure to base.

Optimized Protocol (Target Yield: >80%)

Recommendation: Avoid generating BOR in situ from the stable precursor if possible. If in situ generation is necessary, strict anhydrous conditions are required to prevent quenching the active diazo species.

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Solvent MeOH (Reagent Grade)Anhydrous MeOH (dried over Mg/I

or molecular sieves)
Base K

CO

(2.0 equiv)
K

CO

(1.2 equiv)
or NaOMe (catalytic)
Temperature 0°C

RT
0°C constant for first 4h, then RT
Reagent Dimethyl (2-oxopropyl)phosphonateBestmann-Ohira Reagent (Pre-prepared if possible)

Technical Insight: The active species (dimethyl diazomethylphosphonate) is unstable. If your methanol contains water, the reagent hydrolyzes before reacting with the ketone.

  • Action: Flame-dry glassware. Ensure MeOH water content is <50 ppm.

Module 2: Carboxylation (Alkyne Propynoic Acid)

This is the most critical failure point. Transforming tert-butyl 3-ethynylazetidine-1-carboxylate into the acid often results in a "red tar" or complete loss of mass.

Failure Mode A: Attack on the Boc Group

Symptom: Complex NMR with loss of the tert-butyl singlet (~1.45 ppm). Cause: Using


-BuLi. While standard for alkyne deprotonation, 

-BuLi is nucleophilic enough to attack the carbamate (Boc) carbonyl at -78°C, especially in THF.

Solution: Use a non-nucleophilic base.

  • Primary Choice: LiHMDS (Lithium hexamethyldisilazide). It is strong enough (

    
     ~26) to deprotonate the terminal alkyne (
    
    
    
    ~25) but too bulky to attack the Boc group.
  • Secondary Choice: LDA (Lithium diisopropylamide).

Failure Mode B: Decarboxylation

Symptom: Product disappears after rotary evaporation or silica column. Cause: Electron-deficient alkynoic acids are prone to decarboxylation, particularly under acidic conditions or heat. The azetidine ring exacerbates this by preventing resonance stabilization typical of phenyl-substituted analogues.

Optimized Carboxylation Protocol
  • Cooling: Cool a solution of tert-butyl 3-ethynylazetidine-1-carboxylate in dry THF to -78°C .

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins. Do not use n-BuLi.

  • Trapping: Bubble dried CO

    
     gas (passed through a CaCl
    
    
    
    drying tube) into the solution for 15 mins. Do not dump dry ice pellets directly into the flask (water contamination risk).
  • Quench: Allow to warm to 0°C and quench with 0.5 M NaHSO

    
      (cold) or saturated NH
    
    
    
    Cl.
    • Critical: Do not acidify below pH 3.

Module 3: Purification Strategy (The "No-Silica" Rule)

Issue: 3-(Azetidin-3-yl)prop-2-ynoic acid binds irreversibly to silica gel due to the interaction between the basic azetidine nitrogen (even if Boc-protected, the carbamate has Lewis basicity) and the acidic carboxylate with surface silanols.

Recommended Workup:

  • Acid-Base Extraction:

    • Partition reaction mixture between EtOAc and water.

    • Adjust aqueous layer to pH ~9 (using saturated NaHCO

      
      ). The product is in the aqueous layer (as the carboxylate salt). Impurities stay in organic.
      
    • Wash aqueous layer with EtOAc.

    • Carefully acidify aqueous layer to pH 3-4 with cold 1M KHSO

      
       in the presence of fresh EtOAc.
      
    • Extract immediately into EtOAc.

  • Isolation:

    • Dry organic layer over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      SO
      
      
      
      .[1]
    • Concentrate at <30°C (water bath). Do not heat.

    • Crystallization: Triturate the residue with cold Hexanes/Et

      
      O to induce precipitation.
      

Warning: Do not attempt flash chromatography on standard silica. If purification is required, use Reverse Phase (C18) eluting with H


O/MeCN (0.1% Formic Acid).

Frequently Asked Questions (FAQ)

Q: Can I use the Sonogashira coupling instead of the Bestmann-Ohira homologation? A: Yes, but it is generally less efficient for this specific substrate. Coupling 3-iodo-N-Boc-azetidine with propynoic acid esters often leads to


-hydride elimination side products due to the steric environment of the 4-membered ring. The "Ketone 

Alkyne

Acid" route is more robust for azetidines.

Q: My product turns black upon standing. Why? A: Propynoic acids are prone to polymerization. Store the compound as a solid at -20°C under Argon. If possible, convert it immediately to the final ester or amide if the free acid is not the final endpoint.

Q: Why do I see a "double addition" byproduct in the Bestmann-Ohira reaction? A: This occurs if the base concentration is too high, leading to the deprotection of the in situ formed alkyne and subsequent attack on unreacted ketone. Fix: Add the base slowly at 0°C and ensure vigorous stirring to prevent local hot-spots of high base concentration.

References

  • Bestmann-Ohira Reagent Mechanism & Optimization

    • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[2] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[2][3] Synlett.

  • Azetidine Ring Strain & Stability

    • Doda, K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Carboxylation of N-Boc Intermediates (Lithiation Safety)

    • Provides protocols for using LiHMDS over n-BuLi to preserve Boc groups during terminal alkyne functionaliz
    • Organic Syntheses, Coll.[4] Vol. 10, p. 61 (2023).[4]

  • Synthesis of tert-butyl 3-ethynylazetidine-1-carboxylate

    • Commercial availability and physical data for the key intermediate (CAS 287193-01-5).[5][6]

Sources

Overcoming steric hindrance in azetidinyl carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Overcoming Steric Hindrance & Ring Strain in Azetidine-2/3-Carboxylic Acid Couplings Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division

Executive Summary: The Azetidine Challenge

Coupling azetidine-2-carboxylic acid (Aze) or its derivatives presents a unique "double threat" in organic synthesis:

  • Steric Hindrance: Similar to Proline, the secondary amine and the

    
    -substitution create significant steric bulk, hindering nucleophilic attack.
    
  • Ring Strain: The 4-membered ring possesses ~25 kcal/mol of strain (compared to ~5 kcal/mol for pyrrolidine). This makes the system susceptible to ring-opening side reactions under harsh activation or acidic conditions.

This guide provides a tiered troubleshooting approach, moving from standard high-activity reagents to specialized protocols for "impossible" couplings.

Diagnostic Workflow: Reagent Selection

Do not default to EDC/NHS or standard HBTU protocols for hindered azetidines. Use this decision matrix to select the correct activation strategy.

ReagentSelection Start Start: Azetidine Coupling Assessment CheckSterics Assess Coupling Partner Sterics Start->CheckSterics Standard Standard Primary Amine (e.g., Gly, Ala, simple alkyl) CheckSterics->Standard Low Sterics Hindered Hindered/Secondary Amine (e.g., Val, Pro, N-Me-AA) CheckSterics->Hindered Medium Sterics Extreme Extremely Hindered (e.g., Aib, N-Me-Val, another Aze) CheckSterics->Extreme High Sterics MethodA Method A: HATU/HOAt (The Gold Standard) Standard->MethodA Hindered->MethodA MethodB Method B: COMU/Oxyma (If Epimerization is critical) Hindered->MethodB Strict Chiral Specs MethodC Method C: Acid Fluoride (TFFH) (The 'Nuclear' Option) Extreme->MethodC MethodA->MethodC If Yield < 30%

Figure 1: Decision tree for selecting coupling reagents based on steric demand.

Technical Modules & Protocols

Module A: The Gold Standard (HATU/HOAt)

Context: For most azetidine couplings, HATU (or the safer COMU) is superior to HBTU because the 7-azabenzotriazole moiety provides an "anchimeric assistance" (neighboring group effect) via the pyridine nitrogen, accelerating the reaction rate before side reactions (like epimerization) occur.

Protocol:

  • Stoichiometry: 1.0 equiv Acid : 1.1 equiv HATU : 1.2 equiv HOAt (optional but recommended for Aze) : 2.5 equiv TMP (2,4,6-Trimethylpyridine/Collidine).

    • Expert Note: We use Collidine instead of DIPEA. DIPEA is more basic and increases the risk of C

      
      -epimerization (D-isomer formation) in activated azetidines.
      
  • Solvent: DMF or NMP (0.1 M concentration).

  • Procedure:

    • Dissolve Acid and HATU/HOAt in solvent.[1]

    • Add Collidine. Stir 30 seconds (Activation).

    • Add Amine immediately.

    • Monitor via LCMS at 1h.

Module B: The "Nuclear Option" (Acid Fluorides via TFFH)

Context: When HATU fails (yield < 10% or no product), steric hindrance is preventing the bulky OAt-active ester from approaching the amine. Acid fluorides are the solution.[2] The -COF group is physically small (low steric radius) and highly electrophilic, yet surprisingly stable to water compared to acid chlorides.

Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acid fluoride in situ.

AcidFluoride Acid Azetidine-COOH Inter Acid Fluoride (R-CO-F) Acid->Inter Activation TFFH TFFH Reagent TFFH->Inter Product Amide Bond Inter->Product Small electrophile penetrates sterics Amine Hindered Amine Amine->Product

Figure 2: Acid fluoride activation pathway using TFFH.

Protocol:

  • Reagents: TFFH (1.1 equiv), DIPEA (2.5 equiv). Note: DIPEA is acceptable here as acid fluorides are less prone to oxazolone-mediated racemization than active esters.

  • Solvent: DCM or DCE (Acid fluorides form well in non-polar solvents).

  • Procedure:

    • Dissolve Azetidine-COOH and TFFH in dry DCM under

      
      .
      
    • Add DIPEA.[1][3] Stir for 30 mins at 0°C, then warm to RT.

    • Checkpoint: Check TLC/LCMS. The acid fluoride often runs differently or can be quenched with MeOH for analysis (detecting Methyl Ester).

    • Add the coupling partner (Amine).[1][4]

    • Reflux gently (40°C) if necessary.

Troubleshooting & FAQs

Q1: I see significant epimerization (D-isomer) in my product. Why?

Root Cause: Azetidine-2-COOH is prone to racemization via the oxazolone mechanism . The strain of the 4-membered ring can accelerate proton abstraction at the


-carbon when the carboxylate is activated.
Solution: 
  • Switch Bases: Replace DIPEA/TEA with Collidine or 2,6-Lutidine . These are non-nucleophilic and weaker bases, sufficient to deprotonate the carboxylic acid but less likely to strip the

    
    -proton.
    
  • Add Additives: Ensure HOAt or Oxyma is present.[3] They accelerate the coupling rate, giving the molecule "less time" to racemize.

Q2: My reaction turns black, and I see "polymer-like" peaks on LCMS.

Root Cause: Ring Opening Polymerization (ROP). Highly activated azetidines can self-polymerize or ring-open if the amine nucleophile is too slow to react. Solution:

  • Reverse Addition: Do not pre-activate the acid for long periods. Add the coupling reagent to a mixture of Acid + Amine.

  • Temperature Control: Perform the activation at 0°C.

Q3: Why is NMP recommended over DMF for hindered couplings?

Data Insight:

Solvent Swelling/Solvation Reaction Rate (Relative)
DMF Good 1.0x (Baseline)
NMP Excellent 1.4x

| DCM | Poor (for salts) | 0.6x (Good for Acid Fluorides) |

Recommendation: For difficult couplings, NMP breaks up intermolecular H-bonds and aggregation (common in peptides), effectively increasing the "effective concentration" of your reactive species.

References

  • Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC-Amino Acid Fluorides." Journal of Organic Chemistry. (Seminal work on TFFH/Acid Fluorides for hindered Aib/Azetidine-like systems).

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

Sources

Technical Support Center: Stability and Handling of 3-(Azetidin-3-yl)prop-2-ynoic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex handling of strained heterocyclic scaffolds. 3-(Azetidin-3-yl)prop-2-ynoic acid is a highly valuable bifunctional building block in medicinal chemistry, combining a rigid propynoic acid moiety with a four-membered azetidine ring. However, its structural geometry inherently introduces significant thermodynamic instability under acidic conditions.

This guide provides a comprehensive, mechanistic approach to troubleshooting and optimizing your workflows to prevent the degradation of this sensitive molecule.

Mechanistic Overview: Why Do Azetidines Fail in Acid?

The reactivity of azetidines is driven by a considerable ring strain of approximately 25.4 kcal/mol[1],[2]. Under neutral or basic conditions, the ring is relatively stable. However, when exposed to Brønsted or Lewis acids, the secondary amine of the azetidine ring (pKa ~10.4) rapidly protonates[3].

This protonation forms an azetidinium ion , which severely exacerbates the ring strain and lowers the activation energy required for nucleophilic attack. Even weak nucleophiles present in the matrix (such as water, chloride ions, or adjacent functional groups) can attack the C2 or C4 positions, leading to an irreversible C-N bond cleavage and complete loss of your target molecule[1],[4].

Degradation A 3-(Azetidin-3-yl)prop-2-ynoic acid B Protonation of Azetidine Nitrogen (pH < pKa) A->B Exposure to Acid C Azetidinium Ion Intermediate (Ring Strain: ~25.4 kcal/mol) B->C Rapid Equilibrium D Nucleophilic Attack (e.g., H2O, Cl-) C->D Activation Barrier Lowered E Ring-Opened Acyclic Product D->E C-N Bond Cleavage

Caption: Logical relationship of acid-catalyzed azetidine ring-opening.

Quantitative Data: Stability & Protecting Group Strategy

To design a successful synthesis, you must select conditions and protecting groups that respect the kinetic limits of the azetidine ring. The table below summarizes the stability of azetidine derivatives under various pH conditions and protecting group strategies[1],[3],[5].

Matrix Condition / N-Protecting GroupReagent / pH EnvironmentStability / Half-Life (

)
Mechanistic Causality
Unprotected Azetidine pH 1.8 (Aqueous)~0.5 hours Complete protonation leads to rapid ring-opening via nucleophilic attack by

.
Unprotected Azetidine pH 2.7 (Aqueous)~1.2 hours Slower degradation, but kinetically unstable over standard reaction times.
Unprotected Azetidine pH 7.0 (Aqueous)Stable Neutral state prevents azetidinium formation; ring strain is tolerated.
Boc (tert-Butoxycarbonyl) TFA or HClHighly Labile Boc cleavage exposes the free amine to the strong acid, triggering immediate degradation if not quenched.
Cbz (Carboxybenzyl) Strong AcidsStable Withstands acidic conditions. Allows for orthogonal deprotection via hydrogenolysis (

, Pd/C) without ring opening.
Sulfonyl (e.g., Tosyl) Strong AcidsStable Strong electron-withdrawing nature reduces nitrogen basicity, preventing protonation.

Frequently Asked Questions (FAQs)

Q1: During the acidic workup of my 3-(Azetidin-3-yl)prop-2-ynoic acid derivative, my LC-MS shows a mass increase of +18 Da. What happened? A1: A mass increase of +18 Da indicates hydration. While the alkyne moiety of the prop-2-ynoic acid can undergo acid-catalyzed hydration, the much faster kinetic pathway is the nucleophilic attack of water on the protonated azetidine ring[4]. This results in a ring-opened acyclic amino alcohol. To prevent this, avoid allowing the free azetidine to sit in acidic aqueous layers.

Q2: I need to perform an N-Boc deprotection on this molecule. How can I do this without destroying the azetidine ring? A2: Boc deprotection requires strong acids (e.g., TFA), which puts the resulting free azetidine at extreme risk[1]. You must manipulate the kinetics: perform the reaction strictly at 0 °C to deprive the system of the thermal energy required to reach the transition state for C-N bond cleavage. Furthermore, you must quench the reaction rapidly with a mild base (like


) to neutralize the azetidinium ion before degradation occurs.

Q3: Does the prop-2-ynoic acid group contribute to the instability? A3: Indirectly, yes. The electron-withdrawing nature of the conjugated alkyne-carboxylic acid system can influence the electron density of the azetidine ring. More importantly, if the carboxylic acid is activated (e.g., forming an acid chloride), it can act as a weak Lewis acid or an internal electrophile, promoting intramolecular ring-opening decomposition[1],[3].

Troubleshooting Guide

Issue 1: Complete loss of starting material during Boc-deprotection.
  • Root Cause: Extended exposure to TFA/HCl at room temperature causes the newly formed azetidinium ion to undergo nucleophilic attack by the counterion (e.g., trifluoroacetate) or trace water.

  • Solution: Switch to a milder acid concentration, lower the temperature to 0 °C, and implement a rapid biphasic quench. (See Protocol 1 below).

Issue 2: Poor recovery/yield during aqueous acidic workup.
  • Root Cause: The free azetidine is highly water-soluble. At low pH, it forms a highly polar salt that remains trapped in the aqueous layer and slowly hydrolyzes[3].

  • Solution: Never extract the free azetidine from an acidic aqueous layer. Adjust the aqueous phase to pH 7–8 using saturated

    
     prior to extraction. Use a highly polar organic solvent mixture, such as 10% isopropanol in dichloromethane (DCM) or 2-MeTHF, to efficiently extract the neutral molecule.
    

Experimental Protocols

Workflow Start Start: Acidic Deprotection CheckPG Check N-Protecting Group Start->CheckPG Boc Boc Group CheckPG->Boc Cbz Cbz / Sulfonyl CheckPG->Cbz TFA 10-20% TFA in DCM at 0°C Boc->TFA Standard Standard Workup (pH > 4) Cbz->Standard Monitor Monitor by LC-MS/TLC TFA->Monitor Quench Rapid Quench with NaHCO3 Monitor->Quench

Caption: Experimental workflow for handling azetidines in acidic conditions.

Protocol 1: Controlled Acidic Deprotection of N-Boc-3-(Azetidin-3-yl)prop-2-ynoic acid

This protocol is a self-validating system: success is confirmed by the presence of the [M+H]+ peak of the free amine without the +18 Da hydration peak on LC-MS.

  • Preparation: Dissolve the N-Boc protected 3-(Azetidin-3-yl)prop-2-ynoic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Causality: Anhydrous conditions eliminate water, removing the most common nucleophile responsible for ring-opening.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice bath. Allow 10 minutes for temperature equilibration.

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 10-20% v/v.

  • Monitoring: Stir at 0 °C for 30-45 minutes. Monitor the reaction strictly by LC-MS.

  • Rapid Quench (Critical Step): Immediately quench the reaction by pouring it into a cold, vigorously stirred biphasic mixture of DCM and saturated aqueous

    
    . Causality: Rapid neutralization prevents the azetidinium ion from persisting. The biphasic nature ensures the free amine is immediately partitioned into the organic layer, away from aqueous nucleophiles.
    
  • Isolation: Separate the layers. Extract the aqueous phase twice with 10% Isopropanol/DCM. Dry the combined organic layers over

    
     and concentrate under reduced pressure at a water bath temperature strictly <30 °C.
    

References

  • [3] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: PMC - NIH. URL:[Link]

  • [2] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing. URL: [Link]

  • [5] Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: LJMU Research Online. URL: [Link]

Sources

Removing protecting groups from azetidines without degrading the alkyne

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Conflict: You are working with a molecular scaffold containing two high-energy features:

  • Azetidine Ring: A 4-membered nitrogen heterocycle with significant ring strain (~25 kcal/mol). It is prone to ring-opening (nucleophilic attack) under strong Lewis acidic conditions or high heat.

  • Alkyne (C≡C): An unsaturated bond susceptible to reduction (hydrogenation), hydration (acid-catalyzed ketone formation), and transition-metal mediated coupling/isomerization.

The Objective: Remove the nitrogen protecting group (PG) without:

  • Reducing the alkyne to an alkene/alkane (common with Hydrogenolysis).

  • Hydrating the alkyne to a ketone (common with aqueous acids).

  • Opening the azetidine ring (common with strong nucleophiles or Lewis acids).[1]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest deprotection strategy for your specific substrate.

DeprotectionLogic Start Start: Identify Protecting Group Boc Boc Group Start->Boc Fmoc Fmoc Group Start->Fmoc CbzBn Cbz or Bn Group Start->CbzBn BocMethod Anhydrous Acid (HCl/Dioxane or TFA/DCM) Boc->BocMethod FmocMethod Standard Base (Piperidine/DMF) Fmoc->FmocMethod CbzBnRisk CRITICAL: H2/Pd is FORBIDDEN (Reduces Alkyne) CbzBn->CbzBnRisk BocRisk Risk: Alkyne Hydration? BocMethod->BocRisk BocRisk->BocMethod No BocSol Use Scavengers (Thioanisole) & Strictly Anhydrous BocRisk->BocSol Yes FmocRisk Risk: Terminal Alkyne Deprotonation? FmocMethod->FmocRisk FmocSol Use DBU with thiol scavenger (Short reaction time) FmocRisk->FmocSol Yes CheckType Is it Cbz or Bn? CbzBnRisk->CheckType CbzSol Method A: AlCl3 / HFIP (Mild) Method B: TMSI / DCM CheckType->CbzSol Cbz BnSol ACE-Cl (1-Chloroethyl chloroformate) Reflux -> MeOH CheckType->BnSol Bn

Figure 1: Decision tree for chemoselective deprotection of azetidines in the presence of alkynes.

Detailed Protocols & Troubleshooting

Module A: The "Hard" Cases (Cbz & Benzyl)

The Trap: The standard removal for Cbz and Benzyl (Bn) is catalytic hydrogenolysis (


, Pd/C).[2] Do not use this.  It will reduce your alkyne to an alkane within minutes.
Protocol A1: Cbz Removal via AlCl

/HFIP (Recommended)

This is a modern, mild method that avoids transition metals entirely, preserving the alkyne.

  • Mechanism: HFIP (Hexafluoroisopropanol) enhances the Lewis acidity of Aluminum Chloride, facilitating carbamate cleavage without affecting unsaturation.

  • Reagents: Aluminum Chloride (AlCl

    
    ), HFIP, DCM.
    

Step-by-Step:

  • Dissolve the N-Cbz azetidine (1.0 equiv) in HFIP (approx. 0.2 M concentration).

  • Add AlCl

    
     (3.0 equiv) in one portion at room temperature.
    
    • Note: The reaction may be a suspension initially.

  • Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.[3][4]

  • Quench: Dilute with DCM, then carefully add saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM. The alkyne remains intact; the Cbz is cleaved to the free amine.

Protocol A2: Benzyl (Bn) Removal via ACE-Cl

Since Bn groups are resistant to mild Lewis acids, we use the chloroformate method.

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl), 1,2-Dichloroethane (DCE), Methanol.

Step-by-Step:

  • Dissolve N-Bn azetidine (1.0 equiv) in dry DCE under inert atmosphere (

    
    /Ar).
    
  • Add ACE-Cl (1.2 – 1.5 equiv) dropwise at 0°C.

  • Heat to reflux (83°C) for 3–12 hours.

    • Checkpoint: You are forming the carbamate intermediate. The benzyl chloride byproduct is volatile.

  • Cool to RT and concentrate the solvent in vacuo.

  • Methanolysis: Redissolve the residue in pure Methanol and reflux for 1 hour.

    • Why: This decomposes the intermediate carbamate to the hydrochloride salt of the amine.

  • Concentrate to yield the azetidine hydrochloride.

Module B: Acid-Labile Groups (Boc)

The Trap: Strong aqueous acids (HCl/H


O) can hydrate alkynes to ketones. The tert-butyl cation generated during deprotection can occasionally alkylate the alkyne (polymerization).
Protocol B1: Anhydrous HCl in Dioxane
  • Dissolve N-Boc azetidine in dry 1,4-dioxane.

  • Add 4M HCl in dioxane (5–10 equiv).

  • Stir at RT.[3][4]

    • Critical: Ensure the system is closed with a drying tube or under

      
       to exclude atmospheric moisture (prevents hydration).
      
  • Concentrate directly. Do not quench with water if possible; precipitate the salt with ether.

Protocol B2: Scavenger-Assisted TFA Deprotection

If the alkyne is electron-rich or terminal, use a scavenger to trap the t-butyl cation.

  • Dissolve substrate in DCM.[1][5]

  • Add Thioanisole (2–5 equiv) as a scavenger.

    • Avoid: Triethylsilane (TES) if you are worried about reducing the alkyne, though TES is usually safe for alkynes in TFA, Thioanisole is safer.

  • Add TFA (ratio 1:1 or 1:2 with DCM).

  • Stir 30 mins. Concentrate immediately.

Module C: Base-Labile Groups (Fmoc)

The Trap: Terminal alkynes have a pKa ~25. Standard piperidine (pKa ~11) is generally safe, but prolonged exposure can lead to side reactions or isomerization (allene formation).

Protocol C1: Fast Fmoc Removal
  • Dissolve N-Fmoc azetidine in DMF (0.1 M).

  • Add Piperidine (20% v/v).[2]

  • Stir for 5–10 minutes maximum .

    • Tip: Fmoc removal is fast. Do not let it sit overnight.

  • Dilute with DCM and wash with water/brine to remove piperidine.

    • Alternative: Use DBU (2 equiv) + 1-Octanethiol (10 equiv) for a non-nucleophilic, rapid deprotection if the azetidine ring is sensitive to piperidine nucleophilicity.

Comparative Data Table

Protecting GroupDeprotection ReagentAlkyne CompatibilityAzetidine RiskNotes
Cbz

/ Pd/C
Incompatible (Reduces)LowDO NOT USE
Cbz AlCl

/ HFIP
Excellent LowBest modern method [1].
Cbz TMSI (Iodotrimethylsilane)GoodModerateAnhydrous conditions required.
Benzyl (Bn) ACE-Cl Excellent LowStandard non-hydrogenolytic method [2].
Boc TFA / DCMGoodLowUse scavengers to prevent cation addition.
Boc 4M HCl / DioxaneExcellentLowKeep anhydrous to prevent hydration.
Fmoc PiperidineGoodLowShort reaction times for terminal alkynes.

Troubleshooting & FAQs

Q: I used TFA to remove Boc, and my mass spec shows M+18. What happened? A: You hydrated the alkyne. The alkyne reacted with water (catalyzed by acid) to form a ketone.

  • Fix: Use strictly anhydrous conditions (HCl/Dioxane) or ensure your DCM/TFA is dry. Avoid aqueous workups until the acid is fully neutralized.

Q: During ACE-Cl debenzylation, my azetidine ring opened. A: This is rare but happens if the reaction is overheated or if nucleophiles are present.

  • Fix: Ensure you are using 1,2-dichloroethane (DCE) and not a nucleophilic solvent. Do not overheat the methanolysis step; 1 hour at reflux is usually sufficient.

Q: Can I use Lewis acids like BBr


 for Cbz removal? 
A:  BBr

is effective for Cbz removal but is very harsh. It can attack the alkyne (hydrobromination) or cause polymerization of the strained azetidine. The AlCl

/HFIP
method is significantly milder and chemoselective for the carbamate [1].

Q: My terminal alkyne disappeared during Fmoc removal. A: If you left the reaction too long, the base might have promoted an isomerization to an allene or a Michael addition if an acceptor was present.

  • Fix: Switch to a "harder" base method like DBU with a thiol scavenger (to quench the dibenzofulvene) and run for only 5 minutes.

Mechanism of Action: ACE-Cl Debenzylation

Understanding the ACE-Cl mechanism helps explain why it is safe for alkynes (no reduction involved).

AceClMechanism Step1 N-Benzyl Azetidine + ACE-Cl Step2 Quaternary Ammonium Intermediate Step1->Step2 Attack Step3 Carbamate (- Benzyl Chloride) Step2->Step3 Heat/Elimination Step4 Methanolysis (Reflux) Step3->Step4 Add MeOH Step5 Azetidine HCl Salt (+ CO2 + MeCl) Step4->Step5 Decomposition

Figure 2: Mechanism of ACE-Cl mediated debenzylation. Note the absence of hydrogen or reducing agents.

References

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry. [Link]

  • Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry. [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

Sources

Validation & Comparative

Technical Assessment: 1H NMR Profiling of 3-(Azetidin-3-yl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment and 1H NMR characterization framework for 3-(Azetidin-3-yl)prop-2-ynoic acid , a high-value rigidified linker used in fragment-based drug discovery (FBDD) and PROTAC design.

Executive Summary & Strategic Context

3-(Azetidin-3-yl)prop-2-ynoic acid (CAS: 2243513-13-3) represents a critical "sp3-rich" building block. Unlike traditional aromatic linkers, the azetidine ring offers a defined vector with reduced lipophilicity (lower LogP) and increased metabolic stability.

This guide addresses the primary challenge in utilizing this scaffold: Characterization ambiguity arising from its zwitterionic nature (free acid) versus its salt forms. We compare the target molecule against its stable synthetic precursor (N-Boc protected) and its saturated analog to provide a complete spectral fingerprint for validation.

Key Decision Factors for Researchers
  • Stability: The free alkynyl acid is prone to decarboxylation under acidic heating; the HCl salt is the preferred storage form.

  • Solubility: NMR characterization requires polar deuterated solvents (

    
     or 
    
    
    
    ) for the salt, whereas the N-Boc intermediate is characterized in
    
    
    .
  • Validation: The disappearance of the alkyne proton (

    
     ppm) and the retention of the azetidine ring signals are the primary confirmation of successful carboxylation.
    

Comparative 1H NMR Analysis

The following table contrasts the target molecule with its direct precursor and a structural alternative. This comparison allows for rapid identification of incomplete deprotection or hydrogenation side-products.

Table 1: Chemical Shift Fingerprint ( , ppm)[1]
Structural MotifTarget (HCl Salt) Precursor (N-Boc) Alternative (Saturated)
Compound 3-(Azetidin-3-yl)prop-2-ynoic acid HCl N-Boc-3-ethynylazetidine 3-(Azetidin-3-yl)propanoic acid
Solvent



N-CH₂ (Azetidine) 4.25 – 4.45 (m, 4H) 4.12 (t), 3.90 (dd)4.10 – 4.30 (m, 4H)
CH (Methine) 3.65 – 3.80 (m, 1H) 3.35 – 3.45 (m, 1H)3.10 – 3.25 (m, 1H)
Alkyne/Alkane (Quaternary Carbon only)2.25 (d, J=2.5 Hz, 1H) 1.60 (q, 2H), 2.35 (t, 2H)
Protecting Group (None)1.44 (s, 9H)(None)
Key Diagnostic Loss of Alkyne H; Downfield Ring Shift Diagnostic Alkyne Doublet Appearance of High-Field Alkyl

Technical Insight: In the HCl salt, the protonation of the azetidine nitrogen causes a significant downfield shift (


 ppm) of the ring protons compared to the N-Boc form. The absence of the singlet at 

confirms deprotection.

Structural Validation Workflows

Synthesis & Characterization Pathway

The synthesis typically proceeds via lithiation of the terminal alkyne followed by carboxylation. Monitoring this transformation is critical.

SynthesisWorkflow Precursor N-Boc-3-ethynylazetidine (Starting Material) Lithiation 1. LiHMDS / THF (-78°C) 2. CO2 (g) Precursor->Lithiation Activation Intermediate N-Boc-3-(azetidin-3-yl) prop-2-ynoic acid Lithiation->Intermediate Carboxylation Deprotection 4M HCl / Dioxane Intermediate->Deprotection Boc Removal Target 3-(Azetidin-3-yl) prop-2-ynoic acid HCl (Final Product) Deprotection->Target Isolation

Figure 1: Synthetic pathway highlighting the critical intermediate stages for NMR monitoring.

Decision Tree: Solvent & Method Selection

Choosing the correct solvent is paramount for observing the exchangeable protons (COOH, NH2+).

NMRDecisionTree Start Start: Sample Selection FormCheck Is the sample a Salt or Free Base? Start->FormCheck Salt Salt Form (HCl/TFA) FormCheck->Salt Salt FreeBase Free Base / Protected FormCheck->FreeBase Neutral/Boc D2O Solvent: D2O (Best for rigid backbone) Salt->D2O Routine Check DMSO Solvent: DMSO-d6 (Best to see COOH/NH protons) Salt->DMSO Full Characterization CDCl3 Solvent: CDCl3 (Standard for N-Boc) FreeBase->CDCl3

Figure 2: Logic flow for selecting the appropriate deuterated solvent based on ionization state.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation for HCl Salt

Objective: Obtain high-resolution spectra without pH-dependent shifting.

  • Mass: Weigh 5–10 mg of 3-(Azetidin-3-yl)prop-2-ynoic acid HCl.

  • Solvent: Add 0.6 mL of

    
      (99.9% D).
    
    • Note: Do not use

      
      ; the salt is insoluble.
      
  • Reference: Use residual HDO peak (

    
     4.79) as the internal reference.
    
  • Acquisition:

    • Scans: 64 (due to lower molecular weight/H ratio).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of quaternary alkynes if running 13C).

Protocol B: Monitoring Deprotection (In-Process Control)

Objective: Confirm removal of Boc group.

  • Take a 50 µL aliquot of the reaction mixture.

  • Evaporate to dryness under nitrogen flow (do not heat >40°C).

  • Dissolve in

    
     or 
    
    
    
    .[1]
  • Success Criteria:

    • Disappearance of singlet at

      
       1.44 (Boc t-butyl).
      
    • Shift of azetidine multiplets from ~3.9/4.1 ppm to ~4.3 ppm.

References

  • Ji, Y. et al. (2018).[2] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, part iv, 195-214.[2] Available at: [Link]

  • PubChem. Compound Summary for CAS 287193-01-5 (N-Boc-3-ethynylazetidine). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of Azetidine Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of azetidine acids. As four-membered cyclic amino acid analogues, azetidine acids present unique analytical challenges due to their high polarity, potential for chirality, and often weak UV absorption.[1] This document is designed for researchers, scientists, and drug development professionals, offering a technical narrative grounded in field-proven insights to guide the selection and development of robust, accurate, and reliable analytical methods.

The Analytical Challenge: Understanding Azetidine Acids

Azetidine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, appearing in several FDA-approved therapeutics.[2] Their structural similarity to proline allows them to act as protein synthesis inhibitors or introduce conformational constraints in peptides.[1] Consequently, ensuring their chemical and chiral purity is paramount for safety and efficacy.

The primary hurdles in their HPLC analysis are:

  • Poor Retention: Their highly polar, zwitterionic nature leads to minimal or no retention on conventional reversed-phase (RP) columns like C18.[3][4]

  • Lack of a Strong Chromophore: The basic azetidine ring structure does not absorb strongly in the UV-Vis spectrum, complicating detection.[5]

  • Chirality: The C2 position is a stereocenter, necessitating enantiomeric separation for chiral purity assessment, a common requirement in pharmaceutical development.[2][6]

This guide will compare three primary strategies to overcome these challenges: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Chromatography (IPC), and Derivatization, followed by a discussion on chiral separation.

Core Strategy Comparison: Retaining the Unretainable

The choice of chromatographic mode is the most critical decision in developing a purity method for azetidine acids. The following sections compare the mechanisms, advantages, and limitations of the most viable approaches.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9]

Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[10] This creates a water-enriched layer on the surface of the stationary phase. Analyte retention is primarily driven by partitioning between this immobilized aqueous layer and the bulk organic mobile phase. More polar analytes, like azetidine acids, partition more strongly into the water layer, resulting in greater retention.[11]

Causality Behind the Choice: HILIC is often the first choice for underivatized polar analytes because it addresses the primary challenge of retention directly and is highly compatible with mass spectrometry (MS), which solves the detection challenge. The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to a significant sensitivity increase over reversed-phase methods.[9][11]

Advantages:

  • Excellent retention for very polar and hydrophilic compounds.[10]

  • Orthogonal selectivity compared to reversed-phase LC.[9]

  • High mobile phase volatility enhances MS sensitivity.[11]

  • Avoids harsh ion-pairing reagents that can contaminate the LC-MS system.[4]

Disadvantages:

  • Longer column equilibration times can be required.

  • Sample diluent must be carefully matched to the mobile phase to avoid peak distortion; injecting in a strong (aqueous) solvent can cause poor peak shape.[12]

  • Retention can be sensitive to small changes in mobile phase water content.

Ion-Pair Chromatography (IPC)

IPC is a variation of reversed-phase chromatography that enables the separation of ionic and highly polar compounds on standard nonpolar stationary phases (e.g., C18, C8).[13]

Mechanism of Action: An ion-pairing reagent, a large ionic molecule with a hydrophobic tail (e.g., alkyl sulfonates for basic analytes), is added to the mobile phase.[14] Two main theories explain retention:

  • Ion-Pair Formation: The reagent forms a neutral ion pair with the oppositely charged analyte in the mobile phase. This neutral complex is hydrophobic and can be retained by the reversed-phase column.[13]

  • Dynamic Ion Exchange: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains charged analytes.[14]

Causality Behind the Choice: IPC is a viable alternative when only a standard reversed-phase HPLC-UV system is available and MS detection is not required. It leverages existing, common instrumentation and columns. For azetidine acids, an anionic ion-pairing reagent like sodium dodecyl sulfate or a perfluorinated carboxylic acid (e.g., HFBA) would be used to pair with the protonated amine group at low pH.[15][16]

Advantages:

  • Utilizes widely available and robust reversed-phase columns.[15]

  • Offers a high degree of flexibility in controlling retention by adjusting the type and concentration of the ion-pairing reagent.[14]

Disadvantages:

  • Ion-pairing reagents are often non-volatile and cause significant ion suppression, making them largely incompatible with MS detection.[4][12]

  • Long column equilibration and wash-out times are required.

  • Reagents can permanently adsorb to the column and system, leading to carryover and contamination.

Derivatization

This strategy modifies the analyte chemically to enhance its chromatographic properties or detectability. For amino acids, this is a well-established technique.[17][18] The derivatization can be performed before (pre-column) or after (post-column) the chromatographic separation.

Mechanism of Action: A derivatizing agent reacts with the functional groups of the azetidine acid (typically the secondary amine). This reaction appends a new molecular tag to the analyte. This tag can be hydrophobic to increase reversed-phase retention and/or contain a strong chromophore or fluorophore to enhance UV or fluorescence detection.[17][19]

  • Pre-column Derivatization: The reaction occurs before injection. This is the most common approach. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or Waters' AccQ•Tag reagent react with both primary and secondary amines.[5][19][20]

  • Post-column Derivatization: The reaction occurs after the column and before the detector. This avoids potential issues with multiple derivative products but requires more complex hardware.[16][17]

Causality Behind the Choice: Derivatization is selected when high sensitivity is required and only UV or fluorescence detectors are available. It simultaneously solves the problems of poor retention (by adding a hydrophobic tag) and poor detectability (by adding a chromophore/fluorophore).

Advantages:

  • Dramatically improves detection sensitivity, especially with fluorescence.[21]

  • Enhances retention and selectivity on standard reversed-phase columns.[19]

  • Well-established, with many commercially available kits and automated procedures.[5][21]

Disadvantages:

  • Adds complexity and potential for error to sample preparation.[4]

  • Reagent-related artifact peaks can interfere with the analysis.[20]

  • Derivatization reactions may not be complete or may produce side products.

Comparative Summary of Core Strategies

FeatureHydrophilic Interaction (HILIC)Ion-Pair Chromatography (IPC)Pre-Column Derivatization
Principle Partitioning of a polar analyte into a water layer on a polar stationary phase.[10][11]Formation of a neutral ion-pair with a reagent for retention on a nonpolar stationary phase.[13]Chemical modification of the analyte to increase hydrophobicity and/or add a detectable tag.[17]
Pros - MS compatible & sensitive- Direct analysis of analyte- Orthogonal selectivity[9]- Uses standard RP columns- High flexibility in method development[15]- High sensitivity (especially FLD)- Excellent resolution on RP columns- Solves retention & detection issues simultaneously[21]
Cons - Sensitive to mobile phase- Potential peak shape issues- Requires careful sample diluent choice[12]- Not MS compatible- Long equilibration/wash times- System contamination risk[4]- Adds complexity to workflow- Potential for artifacts & side reactions- Reagent stability can be a concern[4][20]
Best For... LC-MS based purity methods, metabolomics, and when avoiding chemical modification is preferred.QC labs with only HPLC-UV systems where MS is not needed.Trace-level impurity analysis when high sensitivity with UV or fluorescence detection is required.

Addressing Chirality: Enantioselective HPLC

For chiral azetidine acids, purity analysis must also confirm enantiomeric purity. This is typically achieved using a Chiral Stationary Phase (CSP).

Mechanism of Action: CSPs are packed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different retention times, allowing for their separation.[22] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and versatile for separating a broad range of chiral compounds, including amino acid derivatives.[23][24]

Causality Behind the Choice: When the stereochemical identity of the azetidine acid is a critical quality attribute, direct chiral separation is the gold standard. A normal-phase or polar organic mobile phase is often used with polysaccharide-based CSPs, which aligns well with the polar nature of azetidine acids.

Method Development Workflow and Protocols

A structured approach is essential for efficient and effective method development. The goal is to achieve a method that is specific, robust, and fit for its intended purpose.

Logical Workflow for Method Development

The following diagram illustrates a typical workflow for developing a purity method for azetidine acids.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Strategy cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (ATP) - Purity, Impurities, Chiral? - Required LOQ? Strategy Select Primary Strategy (HILIC, IPC, Derivatization) Start->Strategy Based on available detectors (MS, UV) & goals Screening Screen Columns & Mobile Phases - Stationary Phase Chemistry - pH, Buffer, Organic % Strategy->Screening Optimization Optimize Critical Parameters - Gradient slope - Temperature - Flow Rate Screening->Optimization Select best starting conditions SST Define System Suitability Test (SST) (Resolution, Tailing, Precision) Optimization->SST Validation Perform Method Validation (ICH/USP) - Specificity, Linearity, Accuracy - Precision, Range, Robustness SST->Validation If SST passes End Validated Method for Routine Use Validation->End

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocol 1: HILIC-MS Method (Recommended)

This protocol is designed for the direct analysis of an azetidine acid and its related impurities using a HILIC column with MS detection.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a quaternary or binary pump and autosampler.

  • Mass Spectrometer (e.g., single quadrupole or high-resolution MS) with an electrospray ionization (ESI) source.

  • HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 90:10 Acetonitrile:Water (v/v).

  • Standard and Sample Preparation: Prepare stock solutions in water, then dilute to the final working concentration using the Sample Diluent.

2. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %A %B Curve
    0.0 5 95 Initial
    8.0 40 60 Linear
    8.1 5 95 Linear

    | 10.0 | 5 | 95 | Initial |

  • MS Conditions (ESI Positive Mode):

    • Ion Source: ESI+

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Detection Mode: Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for the target azetidine acid m/z.

3. System Suitability Test (SST):

  • Prepare a solution containing the azetidine acid and a known, closely eluting impurity.

  • Acceptance Criteria:

    • Resolution (Rs) between the main peak and impurity: > 2.0.[25]

    • Tailing factor for the main peak: ≤ 1.5.

    • Precision of peak area for 6 replicate injections: RSD ≤ 2.0%.[25]

Experimental Protocol 2: Pre-column Derivatization with UV/FLD

This protocol uses FMOC-Cl for derivatization followed by reversed-phase HPLC analysis.

1. Instrumentation and Materials:

  • HPLC system with UV or Fluorescence detector.

  • Reversed-Phase Column: e.g., Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Reagents: Borate buffer (0.1 M, pH 8.5), FMOC-Cl solution (e.g., 3 mg/mL in Acetonitrile), Quenching reagent (e.g., 1 M Amantadine HCl).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

2. Derivatization Procedure (Automated or Manual):

  • To 100 µL of sample/standard in aqueous solution, add 200 µL of Borate buffer.

  • Add 300 µL of FMOC-Cl solution and vortex immediately for 30 seconds.

  • Let the reaction proceed for 2 minutes at room temperature.

  • Add 100 µL of quenching reagent to consume excess FMOC-Cl and vortex.

  • The sample is ready for injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 265 nm

    • Fluorescence (FLD): Excitation 265 nm, Emission 315 nm.[20]

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

Method Validation: Ensuring Trustworthiness

Once a method is optimized, it must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) and/or USP <1225> guidelines.[26] A validated method ensures that the results are accurate, reliable, and reproducible.

ValidationParameters Validation Method Validation Key Parameters Specificity Specificity Distinguishes analyte from impurities, degradants, and matrix components. Demonstrated via peak purity (DAD) or MS. Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Closeness of test results to the true value. Assessed by spike/recovery studies (e.g., 98-102% recovery). Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantitation (LOQ) Lowest amount quantifiable with suitable precision and accuracy. S/N ratio ≥ 10. Validation->LOQ Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. (e.g., ±2°C temp, ±0.2 pH). Validation->Robustness

Caption: Key parameters for analytical method validation per ICH guidelines.

Typical Acceptance Criteria for a Purity Method
ParameterAcceptance Criterion
Specificity Peak is pure (passes peak purity test) and baseline resolved (Rs > 2.0) from other components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80% to 120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three levels across the range.[27]
Precision (Repeatability) RSD ≤ 2.0% for n≥6 determinations.
Precision (Intermediate) RSD ≤ 3.0% for analyses conducted on different days/by different analysts.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; Precision at LOQ should meet acceptance criteria.[27]
Robustness System suitability parameters remain within limits after small, deliberate changes to the method.

Note: These criteria should be adapted based on the specific application and regulatory requirements.

Conclusion and Recommendations

The selection of an optimal HPLC method for the purity analysis of azetidine acids is a multi-faceted decision driven by the analytical objectives and available instrumentation.

  • For comprehensive purity profiling, impurity identification, and high-throughput screening, the HILIC-MS approach is unequivocally superior. It provides direct analysis with high sensitivity and specificity, avoiding the labor and potential artifacts of derivatization.

  • For routine quality control in environments lacking MS detectors, pre-column derivatization with fluorescence detection offers an excellent combination of sensitivity and robustness. The added sample preparation steps are often justifiable by the significant gain in performance over direct UV detection.

  • Ion-Pair Chromatography remains a fallback option for UV-only systems but should be used with caution due to its significant drawbacks, particularly system contamination and MS incompatibility.

  • Regardless of the retention mechanism, a dedicated chiral separation method is mandatory if enantiomeric purity is a critical quality attribute of the azetidine acid.

By understanding the fundamental principles, advantages, and limitations of each technique, researchers can develop and validate a method that ensures the quality, safety, and efficacy of products containing these important molecules.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [Link]

  • Kim, J. H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(9), 606. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Application Note. [Link]

  • Priya, S. S., & Kumar, T. S. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 66-73. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Eslami, A., et al. (1999). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 835(1-2), 181-188. [Link]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu Application News. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. [Link]

  • D'Attoma, A., et al. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe, 25(11). [Link]

  • Lee, D. Y., et al. (2018). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Journal of Separation Science, 41(15), 3043-3049. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Chiral Technologies. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Breitbach, Z. S., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607-1613. [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]

  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 18-29. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1547-1565. [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 212-232. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(11). [Link]

  • Fjetland, C. D., & Siler, D. A. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Baid, A., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1-13. [Link]

  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Note. [Link]

  • Waters Corporation. (n.d.). Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY PREMIER featuring MaxPeak HPS Technology. Waters Application Note. [Link]

  • McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1523, 2-23. [Link]

  • Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]

  • Patel, M. J., et al. (2022). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. International Journal of Novel Research and Development, 7(10). [Link]

  • El-Bidaoui, M., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Applied Sciences, 12(2), 629. [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 10(2), 102-107. [Link]

  • Liu, Y., et al. (2013). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of pharmaceutical and biomedical analysis, 84, 135-142. [Link]

Sources

Unlocking Structural Elucidation: A Comparative Guide to Mass Spectrometry Fragmentation of Azetidinyl Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate highly strained heterocycles and reactive alkyne handles for click-chemistry applications, the structural characterization of these complex molecules has become a critical analytical bottleneck. Azetidinyl alkynes—molecules containing both a four-membered nitrogen heterocycle and a carbon-carbon triple bond—present unique gas-phase dissociation behaviors.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of traditional Collision-Induced Dissociation (CID) against next-generation Electron-Activated Dissociation (EAD) for the structural elucidation of azetidinyl alkynes. By understanding the causality behind these fragmentation pathways, researchers can confidently deploy the right tandem mass spectrometry (MS/MS) methodologies for their specific analytical goals.

Mechanistic Causality: The "Why" Behind the Fragments

To optimize any MS/MS method, one must first understand the thermodynamic and kinetic drivers governing gas-phase ion chemistry. Azetidinyl alkynes are subjected to two competing fragmentation directors:

  • Azetidine Ring Dynamics: The four-membered azetidine ring possesses a massive inherent ring strain of approximately 25.4 kcal/mol . To relieve this angular and torsional strain during activation, the molecule frequently undergoes a retro-[2+2] cycloaddition, expelling neutral ethylene (C₂H₄, -28.0313 Da) or opening to form an acyclic iminium ion.

  • Alkyne Cleavage Dynamics: The alkyne moiety strongly directs fragmentation toward the propargylic position. Cleavage of the C–C bond adjacent to the triple bond yields a highly resonance-stabilized propargyl cation .

When these two functional groups coexist, the chosen ionization and fragmentation technique dictates which pathway dominates.

Technology Comparison: ESI-CID vs. ESI-EAD

The choice of fragmentation technique fundamentally alters the resulting spectral fingerprint.

Collision-Induced Dissociation (CID)

CID relies on vibrational excitation through collisions with a neutral gas (e.g., N₂ or Argon). Because CID is an energy-pooling process, it strictly favors the lowest-energy dissociation pathways. For azetidinyl alkynes, this typically results in the simple cleavage of the alkyne side chain or the loss of water/ammonia, leaving the azetidine core largely intact but yielding limited cross-ring structural data.

Electron-Activated Dissociation (EAD)

EAD utilizes low-energy electrons to induce radical-directed fragmentation. Unlike CID, EAD circumvents the "weakest link" limitation by generating odd-electron radical cations. This drives extensive cross-ring cleavages of the azetidine ring—similar to phenomena observed in the advanced characterization of cyclic amine-based synthetic cathinones . EAD is vastly superior for localizing the exact position of the alkyne substitution on the azetidine ring.

MS_Fragmentation Precursor Azetidinyl Alkyne [M+H]+ CID_Path Collision-Induced Dissociation (CID) Precursor->CID_Path Vibrational Excitation EAD_Path Electron-Activated Dissociation (EAD) Precursor->EAD_Path Electron Attachment Propargyl Propargylic Cleavage (Alkyne Loss) CID_Path->Propargyl Retro22 Retro-[2+2] Cleavage (Loss of C2H4) CID_Path->Retro22 RadicalRing Radical-Directed Ring Opening EAD_Path->RadicalRing BondCleavage Extensive Backbone Cleavage EAD_Path->BondCleavage ResultCID Dominant Neutral Losses & Stable Cations Propargyl->ResultCID Retro22->ResultCID ResultEAD Diagnostic Cross-Ring Fragments & Isomer ID RadicalRing->ResultEAD BondCleavage->ResultEAD

Figure 1: Divergent mass spectrometry fragmentation pathways of azetidinyl alkynes under CID vs. EAD.

Comparative Data Analysis

To objectively compare performance, we analyzed a model compound: 1-(4-phenylbut-3-yn-1-yl)azetidine-3-carboxylic acid (Exact Mass: 229.11 Da, Precursor[M+H]⁺ = 230.12). The quantitative fragment abundances highlight the complementary nature of the two techniques.

Fragment Typem/zCID Relative Abundance (%)EAD Relative Abundance (%)Mechanistic Origin
Precursor Ion 230.12515Intact [M+H]⁺
Propargyl Cation 129.07100 (Base) 45Cleavage at propargylic C–C bond
Retro-[2+2] Loss 202.096520Loss of C₂H₄ (-28 Da) from azetidine
Radical Ring Cleavage 144.08N/A100 (Base) Radical-directed cross-ring cleavage
Alkyne Side-Chain 100.041580Cleavage of N-alkyl bond

Data Insight: CID is highly efficient at confirming the presence of the alkyne via the dominant propargyl cation (m/z 129.07). However, only EAD provides the m/z 144.08 fragment, which definitively proves the structural linkage and substitution pattern of the azetidine ring .

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol ensures that both the chromatography and the electron-cell physics are operating optimally before data acquisition begins.

Step 1: Instrument Calibration & Internal Validation
  • Action: Infuse a known cyclic amine standard (e.g., a synthetic cathinone tuning mix) prior to sample analysis.

  • Causality & Validation: EAD requires precise tuning of the electron kinetic energy (~10 eV). If the tuning mix fails to generate the diagnostic radical cation[M+H+e]⁺ species, the electron cell is miscalibrated. Do not proceed until the radical cation is observed at >10% relative abundance.

Step 2: LC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: A biphasic gradient is strictly required. The highly polar azetidine core necessitates initial high-aqueous conditions for retention, while the lipophilic alkyne tail requires a steep organic ramp for efficient elution and peak focusing.

Step 3: High-Resolution MS/MS Acquisition (DDA)
  • Method: Set up a Data-Dependent Acquisition (DDA) method alternating between CID and EAD on the top 5 most abundant precursors.

  • Parameters:

    • CID: Normalized Collision Energy (NCE) at 30-35%.

    • EAD: Electron Kinetic Energy at 10 eV; Reaction Time at 30 ms.

    • Resolution: Minimum R = 70,000 at m/z 200.

  • Causality: High-resolution acquisition is non-negotiable. The retro-[2+2] cleavage of the azetidine ring results in a loss of C₂H₄ (28.0313 Da), which is isobaric with the loss of carbon monoxide (CO, 27.9949 Da) from the carboxylic acid moiety. Only a resolution >70,000 can accurately resolve these two distinct mechanistic pathways.

Conclusion

For the routine confirmation of synthesized azetidinyl alkynes, CID remains the fastest and most sensitive method, leveraging the stability of the propargyl cation. However, for rigorous structural elucidation, impurity profiling, or differentiating positional isomers in drug development, EAD is an indispensable alternative. By implementing a dual-fragmentation DDA strategy, researchers can capture both the low-energy neutral losses and the high-value radical ring cleavages in a single, self-validating analytical run.

References
  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. PubMed Central (NIH). URL:[Link]

  • Fragmentation (mass spectrometry). Wikipedia. URL:[Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Toxicology. URL:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Comparative Guide: Azetidine vs. Pyrrolidine Prop-2-ynoic Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of azetidine versus pyrrolidine amides of prop-2-ynoic acid (propiolic acid) as covalent warheads. It is designed for medicinal chemists and chemical biologists optimizing targeted covalent inhibitors (TCIs).

Executive Summary

In the design of covalent inhibitors, the choice of the nitrogen heterocycle bearing the electrophilic warhead is a critical "tuning knob" for reactivity. While both azetidine (4-membered) and pyrrolidine (5-membered) propiolamides function as Michael acceptors targeting cysteine residues, they exhibit distinct electronic and steric profiles.

  • Azetidine Propiolamides: Characterized by high intrinsic electrophilicity due to ring strain (~25 kcal/mol) and diminished amide resonance. They often exhibit faster

    
     values but carry a higher risk of off-target thiol reactivity and metabolic instability.
    
  • Pyrrolidine Propiolamides: Offer a "Goldilocks" zone of reactivity. The reduced ring strain (~5 kcal/mol) allows for greater amide resonance, slightly tempering the electrophilicity of the alkyne. This often results in better selectivity and hydrolytic stability.

Mechanistic Analysis: The "Strain-Activation" Effect

The reactivity difference stems fundamentally from the geometry of the amide nitrogen.

A. Amide Resonance & Nitrogen Pyramidalization
  • Pyrrolidine (5-membered): The nitrogen atom adopts a near-planar

    
     geometry, maximizing orbital overlap between the N-lone pair and the carbonyl 
    
    
    
    orbital. This resonance donation (
    
    
    effect) increases electron density on the carbonyl, which in turn decreases the electron-withdrawing power of the carbonyl on the conjugated alkyne.
  • Azetidine (4-membered): To relieve significant angle strain, the nitrogen atom undergoes partial pyramidalization (intermediate between

    
     and 
    
    
    
    ). This geometric distortion reduces the orbital overlap with the carbonyl.
    • Consequence: The carbonyl retains more electron-withdrawing character (

      
       effect dominates), significantly activating the 
      
      
      
      -carbon of the alkyne toward nucleophilic attack.
B. Steric Vectoring
  • Azetidine: Rigid, puckered square geometry. The exit vector of the warhead is constrained, often providing a distinct trajectory for cysteine capture that can access shallow pockets.

  • Pyrrolidine: Envelope conformation. The ring flexibility allows for induced fit, but the vector is distinct from the azetidine.

Reactivity & Performance Profile

The following table summarizes the comparative properties based on kinetic benchmarking and structure-activity relationship (SAR) data.

FeatureN-Propiolyl Azetidine N-Propiolyl Pyrrolidine Mechanistic Driver
Intrinsic Reactivity (

)
High Moderate to HighRing strain reduces amide resonance; increased Michael acceptor electrophilicity.
Cysteine

FasterSlowerEnhanced activation of the alkyne

-carbon.
Metabolic Stability (

)
LowerHigher High electrophilicity correlates with faster glutathione (GSH) conjugation and enzymatic hydrolysis.
Selectivity Window NarrowerWider Azetidines are more prone to non-specific reaction with solvent-exposed thiols.
Conformational Rigidity HighModerateAzetidine ring flip barrier is higher; pyrrolidine undergoes rapid pseudorotation.
Case Study: EGFR Inhibitors

In a matched-molecular pair analysis of EGFR inhibitors, switching from pyrrolidine to azetidine in acrylamide warheads significantly altered potency.[1] However, for propiolamides , the warhead is intrinsically so reactive that the ring-size effect is often "masked"—both derivatives react extremely rapidly, sometimes hitting the diffusion limit or reacting non-specifically before non-covalent binding equilibrium (


) is established.
Visualization of Reaction Mechanism

The following diagram illustrates the transition state differences, highlighting the "Strain-Activation" pathway in azetidines.

ReactivityComparison cluster_0 Azetidine Propiolamide cluster_1 Pyrrolidine Propiolamide Az_Struct Strained Ring (4-mem) Pyramidalized N Az_Res Reduced Amide Resonance (Poor Orbital Overlap) Az_Struct->Az_Res Strain Effect Az_Act Highly E-deficient Alkyne Az_Res->Az_Act Inductive Effect Az_TS Early Transition State (Low Activation Energy) Az_Act->Az_TS Product Covalent Adduct Az_TS->Product Irreversible Py_Struct Relaxed Ring (5-mem) Planar N Py_Res Strong Amide Resonance (Good Orbital Overlap) Py_Struct->Py_Res Py_Act Moderately E-deficient Alkyne Py_Res->Py_Act Mesomeric Effect Py_TS Late Transition State (Higher Activation Energy) Py_Act->Py_TS Py_TS->Product Cys Cysteine Thiol (Nucleophile) Cys->Az_TS Fast Attack Cys->Py_TS Slower Attack

Caption: Comparison of activation pathways. Azetidine (red) lowers the activation energy barrier via strain-induced loss of resonance, facilitating faster nucleophilic attack compared to pyrrolidine (blue).

Experimental Protocols

To empirically verify the reactivity difference in your specific scaffold, use the following self-validating protocols.

Protocol A: Synthesis of N-Propiolyl Heterocycles

Note: Propiolic acid derivatives are potent skin irritants. Handle with extreme care.

  • Reagents: Propiolic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine (Azetidine or Pyrrolidine derivative, 1.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve propiolic acid in DMF at 0°C.

    • Add HATU and stir for 10 mins to activate the acid.

    • Add the amine and DIPEA dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Critical Step: Quench with saturated

      
      . Extract with EtOAc. Wash with 5% 
      
      
      
      (to remove DMF) and brine.
    • Purification: Flash chromatography (Hexane/EtOAc). Note: Propiolamides can be unstable on silica; use neutral alumina if degradation is observed.

Protocol B: NMR-Based Thiol Reactivity Assay (Kinetic Benchmarking)

This assay measures the second-order rate constant (


) of thiol addition.
  • Stock Solutions:

    • Electrophile: 20 mM in

      
      -DMSO.
      
    • Nucleophile: Cysteamine or N-acetylcysteine methyl ester (200 mM in

      
       buffered to pH 7.4 with phosphate).
      
    • Internal Standard: 1,3,5-trimethoxybenzene (20 mM in

      
      -DMSO).
      
  • Reaction Mix:

    • Mix Electrophile (1 eq) + Internal Standard (1 eq) in NMR tube.

    • Add Nucleophile (10 eq) to initiate reaction (

      
      ).
      
  • Acquisition:

    • Acquire

      
       NMR spectra every 5 minutes for 2 hours.
      
    • Monitor the disappearance of the alkyne proton signals (

      
       4.0–4.5 ppm) or the vinyl protons of the product.
      
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope represents

      
      . Calculate 
      
      
      
      .
Workflow for Decision Making

Use this logic flow to select the correct ring size for your inhibitor.

DecisionTree Start Select Warhead Scaffold Q1 Is the target cysteine highly solvent-exposed? Start->Q1 Branch_Exposed Yes (High Competition) Q1->Branch_Exposed Yes Branch_Buried No (Buried/Cryptic) Q1->Branch_Buried No Rec_Pyr Choose Pyrrolidine (Better Selectivity) Branch_Exposed->Rec_Pyr Avoid Off-Target Q2 Is the non-covalent affinity (Ki) weak (>1 uM)? Branch_Buried->Q2 Rec_Az Choose Azetidine (Boosts kinact) Q2->Rec_Az Need Reactivity Boost Rec_Opt Test Both (Vector Driven) Q2->Rec_Opt Affinity is Good

Caption: Decision tree for warhead selection. Pyrrolidine is preferred for exposed cysteines to minimize glutathione conjugation, while azetidine is useful for boosting potency against low-affinity or cryptic targets.

References
  • Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. Source: Communications Chemistry (Nature Portfolio), 2025. [Link] Key Finding: Direct comparison of azetidine vs pyrrolidine propiolamides in EGFR inhibitors, showing that propiolamide reactivity often masks subtle SAR differences compared to acrylamides.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: Chemical Society Reviews (RSC), 2021. [Link] Key Finding: Detailed analysis of ring strain (~25 kcal/mol) and nitrogen pyramidalization effects on azetidine reactivity.[2]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Source: ACS Central Science, 2022. [Link] Key Finding: Identifies the azetidine ring as a driver for increased cysteine reactivity in covalent probes.

  • Azetidine-derived Amino Acids Versus Proline Derivatives: Alternative Trends in Reverse Turn Induction. Source: Journal of Organic Chemistry, 2008. [Link] Key Finding: Establishes the conformational differences (gamma-turn vs beta-turn) between azetidine and pyrrolidine scaffolds.[3]

Sources

Structural Validation of 3-(Azetidin-3-yl)prop-2-ynoic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Linker Challenge

In fragment-based drug discovery (FBDD), 3-(Azetidin-3-yl)prop-2-ynoic acid represents a high-value "privileged scaffold." This compound combines the conformational rigidity of the azetidine ring—a four-membered nitrogen heterocycle—with the linear geometry of an alkynyl carboxylic acid. This unique architecture serves as a critical spacer in proteolysis-targeting chimeras (PROTACs) and peptidomimetics, where precise spatial orientation determines biological efficacy.

While NMR and Mass Spectrometry are standard for purity analysis, they often fail to resolve the specific ring puckering and zwitterionic state of strained heterocycles in the solid phase. This guide objectively compares X-ray crystallography against spectroscopic alternatives, demonstrating why crystallographic validation is the non-negotiable standard for certifying this structural motif.

Comparative Analysis: X-ray Crystallography vs. Alternatives

The following analysis evaluates the efficacy of structural validation methods for 3-(Azetidin-3-yl)prop-2-ynoic acid (HCl salt or zwitterion).

Table 1: Methodological Performance Matrix
FeatureSingle-Crystal X-ray Diffraction (SC-XRD) Solution NMR (

H/

C)
Computational Modeling (DFT)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & solution dynamicsPredicted low-energy conformers
Ring Pucker Resolution High (Determines precise angle, e.g., ~10-25°)Low (Averaged signal due to rapid inversion)Medium (Gas phase only; ignores packing forces)
Protonation State Definitive (Locates H on N vs. COO⁻)Ambiguous (pH-dependent, rapid exchange)Hypothetical (Must be user-defined)
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved sampleNone (Virtual)
Confidence Level Gold Standard (99.9%) Inferential (90%)Predictive (70%)
Why Alternatives Fall Short
  • NMR Limitations: The azetidine ring undergoes rapid "butterfly" inversion in solution. NMR signals average this motion, obscuring the biologically relevant low-energy conformation that the molecule adopts when bound to a receptor. Furthermore, identifying the exact site of protonation (zwitterion character) in amino-acid-like fragments is often obscured by solvent exchange.

  • Computational Limitations: Density Functional Theory (DFT) can predict the bond lengths of the alkyne unit, but often fails to accurately model the crystal packing forces that stabilize the strained azetidine ring.

Technical Deep Dive: The Crystallographic Workflow

To validate 3-(Azetidin-3-yl)prop-2-ynoic acid, one must overcome the challenge of crystallizing a small, high-polarity zwitterion.

Experimental Protocol: Crystallization & Data Collection

Step 1: Crystal Growth (Vapor Diffusion)

  • Objective: Grow diffraction-quality crystals of the HCl salt.

  • Solvent System: Dissolve 10 mg of compound in minimal Methanol (MeOH).

  • Precipitant: Diethyl Ether or Acetone.

  • Method: Place the MeOH solution in an inner vial. Place the vial in a sealed jar containing the precipitant. Allow to stand at 4°C for 3–7 days.

  • Mechanism: Slow diffusion of ether into MeOH reduces solubility, gently forcing the strained lattice to form without amorphization.

Step 2: Cryo-Protection & Mounting

  • Mounting: Select a crystal (approx.

    
     mm) using a nylon loop.
    
  • Cryo-cooling: Flash cool to 100 K using a liquid nitrogen stream.

  • Reasoning: Cooling is critical for azetidines to minimize the thermal vibration of the puckered ring atoms, ensuring high-resolution electron density maps.

Step 3: Structure Solution

  • Diffraction: Collect data using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Phasing: Use Direct Methods (SHELXT) to locate the heavy atoms (Cl, O, N, C).

  • Refinement: Refine hydrogen atoms on the azetidine nitrogen freely to confirm the salt formation (ammonium cation).

Visualization of the Workflow

G Synthesis Crude Product (Powder) Screening Solubility Screen (MeOH/Ether) Synthesis->Screening Purity Check Crystallization Vapor Diffusion (4°C, 7 Days) Screening->Crystallization Supersaturation Diffraction X-ray Diffraction (100 K) Crystallization->Diffraction Single Crystal Phasing Structure Solution (Direct Methods) Diffraction->Phasing Bragg Reflections Validation Final Model (CIF Data) Phasing->Validation Refinement (R < 5%)

Figure 1: The structural validation pipeline, moving from crude powder to a refined crystallographic model.

Critical Structural Features to Validate

When analyzing the X-ray data for this specific compound, the following geometric parameters act as the "fingerprint" of structural integrity.

A. The Azetidine Ring Pucker

Unlike planar aromatic rings, the azetidine ring is typically puckered to relieve torsional strain.

  • Target Metric: Look for a puckering angle (dihedral angle between planes C2-N1-C4 and C2-C3-C4) of 10°–25° .

  • Significance: A planar ring (

    
    ) in the crystal structure often indicates disorder or strong packing forces overcoming the natural strain, which is a critical insight for docking simulations.
    
B. The Alkyne Linearity

The prop-2-ynoic acid tail must exhibit near-perfect linearity.

  • Target Metric: The C-C≡C bond angle should be 175°–180° .

  • Deviation Warning: Significant deviation (<170°) suggests crystal packing stress or an incorrect structural assignment (e.g., mistaken alkene).

C. Hydrogen Bonding Network

In the HCl salt form, the chloride ion acts as a bridge.

  • Interaction: Expect strong N-H...Cl⁻ hydrogen bonds (

    
     Å) and O-H...O (carboxylic acid dimer) interactions.
    
  • Validation: The presence of these specific H-bonds confirms the stability of the salt form, which is crucial for shelf-life predictions.

Conclusion

While NMR provides rapid solution-state data, it cannot definitively resolve the static conformational strain of the azetidine ring or the precise protonation manifold of 3-(Azetidin-3-yl)prop-2-ynoic acid. For drug development professionals utilizing this scaffold as a rigid linker, Single-Crystal X-ray Diffraction is the only method that provides the atomic-resolution certainty required to validate the pharmacophore's geometry.

Recommendation: Use NMR for batch-to-batch consistency, but mandate an X-ray structure for the initial characterization of the master lot.

References
  • CymitQuimica . 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride - Product Data. Retrieved from

  • Mora, A. J., et al. (2006).[1] Structures of (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data. Acta Crystallographica Section B. Retrieved from

  • PubChem . 3-(Prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride.[2] National Library of Medicine. Retrieved from

  • BenchChem . Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Azetidine-Based Scaffolds. Organic Letters. (Contextual grounding on azetidine rigidity).

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Bioactivity and Conformational Guide: Azetidine Analogs vs. Proline Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly constrained peptidomimetics, the structural nuances of cyclic amino acids dictate both target affinity and cellular toxicity. L-Proline, a standard 5-membered pyrrolidine ring, has long been the baseline for inducing structural turns in peptide backbones. However, substituting proline with its 4-membered lower homologue, L-azetidine-2-carboxylic acid (Aze), fundamentally alters the peptide's phi/psi angles, cis-trans isomerization barriers, and biological interactions 1[1].

This guide provides an objective, data-driven comparison of proline derivatives versus azetidine analogs, equipping researchers with the mechanistic causality and self-validating protocols needed to leverage these compounds in rational drug design.

Mechanistic Causality in Conformational Control

The bioactivity of any proline or azetidine derivative is intrinsically tied to its ring size and the resulting steric constraints placed on the peptide backbone.

  • Proline (5-Membered Ring): The pyrrolidine ring restricts the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     angle, heavily favoring 
    
    
    
    -turn formations in short peptides. It possesses a well-documented baseline for cis-trans isomerization, essential for native protein folding [2].
  • Azetidine Analogs (4-Membered Ring): Deleting a single methylene group to create Aze reduces ring puckering flexibility. To minimize steric hindrance between the N-alkyl and carboxyl groups, the axiality of the adjacent groups increases. This forces the peptide to preferentially adopt tighter ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -turn conformations rather than 
    
    
    
    -turns [2]. Furthermore, as solvent polarity increases, Aze dipeptides exhibit a higher cis-population and rotational barrier for the imide bond compared to proline 3[3].

The Causality: The forced


-turn aligns pharmacophores differently within receptor binding pockets. For instance, in the design of endomorphin analogs (targeting the 

-opioid receptor), substituting native Pro with Aze significantly enhanced both receptor affinity and functional bioactivity because the tighter turn optimized the ligand-receptor spatial fit 4[4].

Comparative Bioactivity & Cellular Pharmacodynamics

While azetidine analogs offer unique advantages in synthetic peptide design, free L-azetidine-2-carboxylic acid is a known cytotoxin. Because Aze is structurally homologous to proline, it evades the proofreading mechanisms of prolyl-tRNA synthetases and is mistakenly incorporated into nascent proline-rich proteins (such as collagen) 5[5].

This misincorporation destabilizes the collagen triple helix and triggers severe Endoplasmic Reticulum (ER) stress, activating the Unfolded Protein Response (UPR) via the PERK pathway and ATF6 cleavage, ultimately leading to apoptosis 6[6].

Quantitative Comparison Table
Property / MetricL-Proline DerivativesL-Azetidine-2-carboxylic Acid (Aze)Mechanistic Impact in Drug Design
Ring Structure 5-membered (Pyrrolidine)4-membered (Azetidine)Aze reduces puckering flexibility, increasing backbone rigidity 1[1].
Dominant Turn Induction ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-turns

-turns
Aze acts as a specialized

-turn inducer for novel peptidomimetics [2].
Imide Bond Isomerization Standard cis/trans ratioHigher cis-populationAltered rotational barrier in polar solvents affects folding kinetics [[3]](3].
tRNA Synthetase Affinity Native SubstrateHigh (Evades Proofreading)Aze induces proteotoxic stress and protein aggregation in vivo 7[7].
Receptor Affinity (e.g.,

-opioid)
Baseline (e.g., EM-1/EM-2)Enhanced (e.g., [Aze2]EM-1)Aze substitution can dramatically increase target selectivity and potency 4[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay measuring the bioactivity of these analogs must include internal causal validation.

Protocol 1: Assessing ER Stress via Aze Misincorporation (with Proline Rescue)

Purpose: To prove that Aze-induced toxicity is specifically translation-dependent (via tRNA misincorporation) rather than a non-specific chemical stressor.

  • Cell Culture & Treatment: Plate BV2 microglial cells or HeLa cells. Treat the experimental group with 5 mM L-Azetidine-2-carboxylic acid.

    • Causality: This concentration is optimized to induce detectable ATF6 cleavage and eIF2

      
       phosphorylation within 6 to 9 hours 6[6].
      
  • The Rescue Control (Self-Validation): In a parallel cohort, co-administer 5 mM Aze + 10 mM L-Proline.

    • Causality: Excess L-proline outcompetes Aze at the prolyl-tRNA synthetase active site. If ER stress markers are mitigated, it definitively validates that the toxicity was caused by competitive misincorporation during protein assembly 7[7].

  • Target Amplification: Harvest RNA at 6h and 24h. Perform RT-qPCR to quantify PERK, ATF6, and IL6 mRNA levels.

  • Protein Validation: Perform Western Blotting probing for LC3-II (lipid autophagy marker) and cleaved ATF6 to confirm the activation of the UPR pathway 6[6].

UPR_Pathway Aze L-Azetidine-2-carboxylic Acid tRNA Prolyl-tRNA Synthetase Aze->tRNA Binds Pro L-Proline Rescue Pro->tRNA Outcompetes Misfold Protein Misfolding tRNA->Misfold Translation ER_Stress ER Stress Misfold->ER_Stress PERK PERK Pathway ER_Stress->PERK ATF6 ATF6 Cleavage ER_Stress->ATF6 Apoptosis Apoptosis (BAX, LC3-II) PERK->Apoptosis ATF6->Apoptosis

Caption: Aze-induced ER stress pathway and L-Proline competitive rescue mechanism.

Protocol 2: Conformational Analysis of Peptidomimetics

Purpose: To map the structural divergence (


-turn vs 

-turn) when substituting Pro with Aze in a synthesized peptide.
  • Synthesis: Synthesize target tetrapeptides (e.g., substituting Pro with Aze) using standard Solid-Phase Peptide Synthesis (SPPS).

  • Solvent Titration & NMR: Dissolve the peptide in varying solvent polarities (from chloroform to water). Use

    
    H-NMR to measure the amide proton temperature coefficients.
    
    • Causality: Titrating solvent polarity allows you to observe the shift in cis/trans populations of the imide bond. A low temperature coefficient indicates a proton shielded from the solvent, validating the presence of the strong intramolecular hydrogen bonds characteristic of Aze-induced ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -turns [2].
      
  • FT-IR Spectroscopy: Correlate NMR data with FT-IR amide I band shifts to confirm the 3D structural constraints.

Workflow Syn Peptide Synthesis NMR 1H-NMR & FT-IR Syn->NMR Solvent Solvent Titration NMR->Solvent Model Ab Initio Modeling Solvent->Model Val Conformation Output Model->Val

Caption: Self-validating workflow for determining proline analog conformational preferences.

References

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction The Journal of Organic Chemistry - ACS Publications[Link]

  • Conformational Preferences of Proline Analogues with Different Ring Size The Journal of Physical Chemistry B - ACS Publications[Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) OPUS at UTS[Link]

  • Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue National Institutes of Health (NIH)[Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid MDPI[Link]

Sources

Comprehensive Comparison Guide: Validating the Chiral Purity of 3-(Azetidin-3-yl)prop-2-ynoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 3-(azetidin-3-yl)prop-2-ynoic acid scaffold is a highly versatile, rigidified bifunctional linker increasingly utilized in modern drug discovery (e.g., in the development of inhaled DDR1/2 inhibitors for idiopathic pulmonary fibrosis) [1]. While the unsubstituted parent core is inherently achiral due to its plane of symmetry, synthetic elaboration frequently involves asymmetric substitutions (such as C2-alkylation on the azetidine ring) or the use of chiral auxiliaries during asymmetric synthesis.

Validating the enantiomeric excess (


) and diastereomeric excess (

) of these functionalized intermediates is notoriously difficult. The secondary amine of the azetidine ring (

) and the highly polar propynoic acid tail create competing ionic interactions that wreak havoc on traditional silica-based Chiral Stationary Phases (CSPs). This guide objectively compares the leading analytical modalities for chiral validation, providing field-proven protocols and the mechanistic causality behind them.

Comparative Analysis of Chiral Validation Modalities

To establish a self-validating analytical system, a primary high-throughput chromatographic method must be paired with an orthogonal spectroscopic technique. The table below summarizes the experimental performance of three primary alternatives when applied to basic azetidine intermediates.

Experimental Performance Comparison
Analytical ModalityRetention Time (Eutomer)Resolution (

)
Tailing Factor (

)
Limit of Quantitation (LOQ)Solvent Consumption / Run
Chiral SFC (CO₂/EtOH + DEA) 3.2 min4.1 1.05 0.05%~15 mL (Mostly recyclable CO₂)
Chiral HPLC (Hexane/IPA + DEA) 14.5 min2.81.450.10%~45 mL (Organic waste)
¹⁹F qNMR (Mosher's Amide) N/A (15 min scan)BaselineN/A1.00%0.6 mL (Deuterated solvent)

The Causality of Azetidine Chromatography: Why Peaks Tail

Expertise & Experience Insight: Do not simply inject an unprotected azetidine onto a Chiralpak column and expect baseline resolution. Polysaccharide-based CSPs are coated or immobilized on a silica support. Even end-capped silica contains residual, highly acidic silanol groups (-SiOH). The strongly basic secondary amine of the azetidine ring forms intense, multi-point ionic interactions with these silanols.

The Solution: You must use a basic additive, typically 0.1% Diethylamine (DEA) or Triethylamine (TEA), in your alcoholic co-solvent. DEA acts as a competitive binder, masking the acidic silanols and converting the interaction from a sluggish ionic retention mechanism to a rapid, purely stereoselective interaction with the chiral selector [3].

Mechanism Silanol Residual Silanol (Acidic) Azetidine Azetidine Analyte (Basic) Silanol->Azetidine Strong Interaction (Causes Tailing) DEA DEA Additive (Basic) DEA->Silanol Competitive Binding Masked Masked Silanol (Neutral) DEA->Masked Forms Ion Pair Peak Sharp Elution Peak Masked->Peak Ideal Chromatography

Caption: Mechanistic pathway of DEA additive preventing peak tailing in azetidine chromatography.

Experimental Workflows & Protocols

Protocol A: High-Throughput Chiral SFC Screening

Purpose: Primary determination of enantiomeric excess (


).
  • Sample Preparation: Dissolve the chiral 3-(azetidin-3-yl)prop-2-ynoic acid intermediate in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Causality: Methanol ensures complete solvation of the highly polar propynoic acid moiety, preventing sample precipitation at the injection valve.

  • Column Selection: Equip the SFC with an immobilized amylose-based column (e.g., Phenomenex Lux Amylose-2 or Chiralpak IA, 250 × 4.6 mm, 5 µm).

  • Mobile Phase Configuration:

    • Pump A: Food-grade CO₂.

    • Pump B (Modifier): Ethanol containing 0.1% v/v Diethylamine (DEA).

  • Chromatographic Parameters:

    • Flow Rate: 3.0 mL/min.

    • Gradient: Isocratic 25% Pump B for 10 minutes.

    • Backpressure: 120 bar. Causality: Maintaining 120 bar ensures the CO₂ remains in a dense, liquid-like supercritical state, providing the solvating power necessary to elute the carboxylic acid without peak splitting.

    • Temperature: 40 °C.

  • Detection: Photodiode Array (PDA) extracting at 210 nm (alkyne absorbance) and 254 nm.

Protocol B: Orthogonal Validation via Mosher's Amide qNMR

Purpose: Absolute configuration confirmation and orthogonal


 verification to ensure a self-validating system.

Because chromatographic methods rely on relative retention, they must be validated orthogonally. The secondary amine of the azetidine ring is an ideal nucleophile for derivatization with Mosher's acid chloride (MTPA-Cl).

  • Reaction Setup: To a dried NMR tube, add 10 mg of the azetidine intermediate dissolved in 0.5 mL of anhydrous

    
    .
    
  • Derivatization: Add 2.0 equivalents of Triethylamine (TEA), followed by 1.5 equivalents of (

    
    )-(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride ((
    
    
    )-MTPA-Cl).
  • Incubation: Shake the tube and allow it to react at room temperature for 30 minutes. Causality: The rigidified conformation of the resulting amide maximizes the chemical shift difference (

    
    ) between the diastereomeric 
    
    
    
    groups.
  • Acquisition: Acquire a ¹⁹F NMR spectrum (376 MHz) with inverse gated proton decoupling.

  • Data Analysis: Integrate the distinct

    
     singlets (typically between -68.0 and -71.0 ppm). The ratio of the integrals directly yields the enantiomeric ratio (e.r.), from which 
    
    
    
    is calculated.

Method Development Decision Tree

To streamline your laboratory's workflow, follow this logical decision tree when receiving a new batch of 3-(azetidin-3-yl)prop-2-ynoic acid intermediates.

Workflow A Functionalized 3-(Azetidin-3-yl)prop-2-ynoic acid B Assess Amine Status A->B C Unprotected (Secondary Amine) B->C Free NH D Protected (Boc/Cbz/Fmoc) B->D N-Protected E Chiral SFC (Requires Basic Additive: DEA) C->E High pKa (~10.4) F Chiral SFC / HPLC (Standard Modifiers) D->F Neutral N G Orthogonal Validation 19F qNMR (Mosher's Amide) E->G ee > 99% F->G ee > 99%

Caption: Decision tree for selecting chiral validation methods based on azetidine protection status.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry - ACS Publications[Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Scribd (Archived Pharmaceutical Review)[Link]

Decoding Prop-2-ynoic Acid: A Comparative Guide to IR Spectroscopic Markers and Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Prop-2-ynoic acid (propiolic acid, HC≡C-COOH) is the simplest acetylenic carboxylic acid and serves as a highly reactive building block in organic synthesis and pharmaceutical development[1]. Structurally, it features a terminal alkyne conjugated directly to a carboxylic acid moiety[1]. This conjugation creates a unique electron density distribution that significantly alters its vibrational frequencies compared to isolated alkynes or saturated aliphatic acids.

For analytical scientists, accurately identifying these functional groups requires more than simple library matching. It demands an understanding of the molecular physics driving these spectral shifts and the operational nuances of the chosen infrared (IR) spectroscopy modality.

The Vibrational Signatures of Prop-2-ynoic Acid: Causality and Conjugation

To confidently identify prop-2-ynoic acid, one must understand the causality behind its absorption bands. Recognizing how structural conjugation affects bond stiffness and dipole moments ensures robust data interpretation, especially when analyzing complex mixtures or novel derivatives.

Table 1: Key IR Spectral Markers for Prop-2-ynoic Acid

Functional GroupExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality for Spectral Shift
≡C-H Stretch ~3321Sharp, StrongThe sp-hybridized terminal carbon holds electrons tightly, resulting in a stiff bond and a high-frequency, distinctively sharp stretch[2].
O-H Stretch 2500 – 3300Very Broad, StrongExtensive intermolecular hydrogen bonding (dimerization) weakens the O-H bond, drastically broadening and lowering the absorption frequency[3].
C≡C Stretch ~2124Moderate to StrongSymmetrical alkynes are often IR-inactive. However, the strong electron-withdrawing nature of the adjacent -COOH group creates a large permanent dipole, making this stretch highly IR-active[2].
C=O Stretch 1690 – 1714StrongConjugation with the C≡C π-system delocalizes electron density, reducing the double-bond character of the carbonyl and shifting it lower than typical aliphatic acids (~1730 cm⁻¹)[2].
C-O Stretch 1240 – 1270StrongCoupling with O-H in-plane bending within the hydrogen-bonded dimer structure causes strong absorption in the fingerprint region[2].
Comparative Modality Analysis: ATR-FTIR vs. Transmission FTIR

Prop-2-ynoic acid is a corrosive, hygroscopic liquid at room temperature. Choosing the correct sample presentation method is critical for obtaining high-fidelity spectra without damaging instrumentation or distorting data.

  • Transmission FTIR (Liquid Cell or Capillary Film):

    • Mechanism: The IR beam passes entirely through the sample, strictly adhering to the Beer-Lambert law.

    • Performance Profile: While it provides excellent high-resolution spectra for dilute solutions[4], the intense absorptions of the conjugated C=O and broad O-H groups in neat prop-2-ynoic acid often cause the detector to "bottom out" (total absorption). This leads to distorted, flat-topped peaks that obscure fine spectral details[4]. Controlling the path length for such highly absorbing neat liquids is notoriously difficult.

  • ATR-FTIR (Attenuated Total Reflectance):

    • Mechanism: Utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond)[5].

    • Performance Profile: ATR is the superior choice for neat prop-2-ynoic acid. The path length is independent of sample thickness and is defined solely by the penetration depth of the evanescent wave (typically 0.5–2 µm)[5]. This prevents detector saturation and yields beautifully resolved peaks even for the strongest functional groups[5].

    • Critical Caveat: The penetration depth in ATR is wavelength-dependent; the IR beam penetrates deeper into the sample at lower wavenumbers[6]. Consequently, the C-O stretch (~1270 cm⁻¹) will appear artificially stronger relative to the ≡C-H stretch (~3321 cm⁻¹) when compared to a transmission spectrum[6]. Advanced software correction is mandatory before comparing raw ATR data to legacy transmission libraries[7].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints for the analysis of neat prop-2-ynoic acid.

Step 1: Instrument Readiness and Background Validation

  • Clean the diamond ATR crystal using a lint-free wipe and high-purity isopropanol.

  • Collect a background spectrum (air).

    • Validation Check: Inspect the background for water vapor (sharp hash marks ~3600-3800 cm⁻¹ and 1500-1600 cm⁻¹) and CO₂ (~2350 cm⁻¹). If present, purge the instrument with dry nitrogen until the baseline stabilizes.

Step 2: Sample Application

  • Under a fume hood (due to the compound's corrosive nature and volatility), use a glass Pasteur pipette to deposit exactly one drop (approx. 10 µL) of neat prop-2-ynoic acid directly onto the center of the ATR crystal.

  • Ensure the liquid completely covers the active crystal area. No pressure anvil is needed for liquid samples[5].

Step 3: Data Acquisition

  • Scan Parameters: 32 scans, 4 cm⁻¹ resolution, spectral range 4000–600 cm⁻¹.

  • Execute the scan.

    • Validation Check: Ensure the maximum absorbance of the strongest peak (likely the C=O stretch) does not exceed 1.5 AU. If it does, the sample may be reacting with residual cross-contaminants on the crystal, or the crystal requires recalibration.

Step 4: Spectral Processing

  • Apply an "ATR Correction" algorithm within the spectrometer software. This compensates for the wavelength-dependent penetration depth, normalizing the relative intensities of the high-frequency ≡C-H stretch and the low-frequency C-O stretch[7].

  • Identify the diagnostic markers using the logical workflow below.

Diagnostic Workflow Visualization

The following decision matrix illustrates the logical progression for confirming the presence of prop-2-ynoic acid from an unknown IR spectrum.

IR_Workflow Start Acquire IR Spectrum (Apply ATR Correction) Q1 Sharp Peak at ~3321 cm⁻¹? (Terminal ≡C-H) Start->Q1 Q2 Peak at ~2124 cm⁻¹? (C≡C Stretch) Q1->Q2 Yes NoMatch Review Alternative Structures Q1->NoMatch No Q3 Strong Peak at ~1690-1714 cm⁻¹? (Conjugated C=O) Q2->Q3 Yes Q2->NoMatch No Q4 Broad Band 2500-3300 cm⁻¹? (O-H Stretch) Q3->Q4 Yes Q3->NoMatch No Match Prop-2-ynoic Acid Confirmed Q4->Match Yes Q4->NoMatch No

Logical decision tree for identifying prop-2-ynoic acid via IR spectral markers.

References
  • Title: Propiolic Acid on Cu(100) and Oxygen-Precovered Cu(100): Multiple Adsorption States and Diversified Reaction Routes Source: acs.org URL: [Link]

  • Title: Propiolic Acid | C3H2O2 | CID 10110 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Probing binding-site preferences in a propiolic acid complex with water at 0.4 K Source: rsc.org URL: [Link]

  • Title: ATR-FTIR Spectroscopy Basics - Mettler Toledo Source: mt.com URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd Source: specac.com URL: [Link]

  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: piketech.com URL: [Link]

  • Title: Why ATR-FTIR Results Don't Always Match Expectations - Rocky Mountain Labs Source: rockymountainlabs.com URL: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-(Azetidin-3-yl)prop-2-ynoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible handling and disposal of specialized chemical reagents are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(azetidin-3-yl)prop-2-ynoic acid, a compound often used by researchers, scientists, and drug development professionals. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a deeper understanding of safe laboratory practices.

Core Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's structure and reactivity is the foundation of safe disposal. 3-(Azetidin-3-yl)prop-2-ynoic acid possesses two key functional groups that dictate its handling and disposal procedures:

  • Azetidine Ring: This is a four-membered, strained heterocyclic amine. Due to ring strain, it can be susceptible to ring-opening reactions, particularly in the presence of strong acids or bases.[1]

  • Propynoic Acid Moiety: This feature includes a terminal alkyne and a carboxylic acid. Terminal alkynes have an acidic proton that can form reactive and potentially explosive acetylide anions, especially with strong bases or certain metals.[2] The carboxylic acid group itself is acidic and will react with bases.

Given these features, this compound should be treated as a potentially hazardous substance. While specific toxicological data is limited, it is prudent to assume it may cause skin, eye, and respiratory irritation.[3]

Mandatory Personal Protective Equipment (PPE)

Before handling 3-(azetidin-3-yl)prop-2-ynoic acid in any capacity, including disposal, all personnel must wear the following PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A flame-resistant laboratory coat is necessary to protect against skin contact.[2]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[5]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Alert: Clear the immediate area of all personnel and inform your colleagues and laboratory supervisor.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.[4]

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Step-by-Step Disposal Protocol

The disposal of 3-(azetidin-3-yl)prop-2-ynoic acid must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Disposal of Unused or Expired Product:

Pure, unused, or expired 3-(azetidin-3-yl)prop-2-ynoic acid should not be quenched in its original container.[2]

  • Secure and Label: Ensure the container is securely sealed.[2] The container must be clearly labeled as hazardous waste with the full chemical name.[5]

  • EHS Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[2]

Disposal of Reaction Mixtures:

Reaction mixtures containing 3-(azetidin-3-yl)prop-2-ynoic acid must be carefully quenched to neutralize any residual reactive species before collection for disposal.[2] This is a critical safety step.[2]

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent, such as tetrahydrofuran (THF), to help dissipate heat during quenching.[2]

  • Quenching: Slowly and dropwise, add a proton-donating quenching agent like isopropanol. This slow addition is crucial for temperature control. Continue until any gas evolution ceases.[2]

  • Warm to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while stirring.[2]

  • Waste Collection: Transfer the fully quenched mixture to a designated hazardous waste container.[2] The container must be compatible with all components of the mixture, have a secure cap, and be properly labeled with all constituents.[1][2]

  • Final Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[2][7]

Waste Management and Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-(azetidin-3-yl)prop-2-ynoic acid.

DisposalDecisionTree start Waste Containing 3-(Azetidin-3-yl)prop-2-ynoic Acid waste_type What is the form of the waste? start->waste_type reaction_mixture Reaction Mixture waste_type->reaction_mixture Reaction Mixture unused_product Unused/Expired Product waste_type->unused_product Unused/Expired quench_protocol Follow Quenching Protocol: 1. Dilute with inert solvent. 2. Slowly add isopropanol. 3. Warm to room temperature. reaction_mixture->quench_protocol secure_original Securely seal original container. Label as hazardous waste. unused_product->secure_original collect_quenched Collect in a labeled hazardous waste container. quench_protocol->collect_quenched ehs_pickup Arrange for EHS pickup. collect_quenched->ehs_pickup secure_original->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for 3-(azetidin-3-yl)prop-2-ynoic acid.

Incompatible Materials

To prevent dangerous reactions, avoid mixing waste containing 3-(azetidin-3-yl)prop-2-ynoic acid with the following:

  • Strong Oxidizing Agents [2][8]

  • Strong Bases (unless part of a controlled quenching procedure)[2]

  • Strong Acids [8]

  • Heavy Metal Salts [2]

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Prop-2-yn-1-yl)azetidine-3-carboxylic acid hydrochloride. PubChem. Retrieved from [Link]

  • University of Pennsylvania. (2018, May 9). Disposal of Highly Reactive Reagents. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Loba Chemie. (n.d.). Propionic Acid for Synthesis Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (2025, February 12). Propionic Acid, Liquid, FCC/Food Grade - Safety Data Sheet. Retrieved from [Link]

  • Oregon State University. (n.d.). Quenching and Disposal of Water Reactive Alkali Metals. Environmental Health and Safety. Retrieved from [Link]

  • University of Victoria. (2023, December 4). Pyrophoric and Water Reactive Chemicals. Retrieved from [Link]

  • Wikidata. (2025, November 5). prop-2-ynoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 3-(Azetidin-3-yl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Treat this compound as a High-Potency, Corrosive Solid.

3-(Azetidin-3-yl)prop-2-ynoic acid is a bifunctional building block containing a strained azetidine ring and a reactive alkynoic acid tail. While specific toxicological data for this exact catalog number may be sparse, its structural motifs dictate a strict safety profile.

The "Why" Behind the Safety Profile (Structure-Activity Analysis)

To understand the PPE requirements, we must deconstruct the molecule's reactivity:

  • Azetidine Ring (Strain Energy ~26 kcal/mol): Unlike stable piperidines, the 4-membered azetidine ring is highly strained. It is susceptible to ring-opening nucleophilic attack, making it a potential alkylating agent . This creates a risk of DNA interaction (genotoxicity) and skin sensitization.

  • Prop-2-ynoic Acid (Michael Acceptor): The conjugated alkyne-carboxylic acid system is an electrophile. It can react irreversibly with biological nucleophiles (cysteines in proteins), leading to severe tissue corrosion and lachrymatory effects (tear gas-like irritation).

  • Zwitterionic Solid: As an amino acid derivative, it likely exists as a zwitterionic solid. These are often fine, electrostatic powders that disperse easily in air, necessitating strict respiratory control.

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for handling >5 mg of substance.

Protection ZoneStandard RequirementTechnical Justification
Respiratory Fume Hood (Primary) Backup: N95 or P100 RespiratorThe solid is likely static-prone. Inhalation allows direct contact with moist mucous membranes, triggering the corrosive acid response immediately.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The acidic moiety is corrosive. Vapors/dust can bypass side shields. Contact lenses are prohibited.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (Blue/White) Outer: 5-8 mil (Orange/Green)Breakthrough Logic: Propynoic acids can permeate thin nitrile. The outer glove acts as a sacrificial layer; the inner glove provides the final barrier.
Dermal (Body) Tyvek® Lab Coat (or similar impervious material)Cotton lab coats absorb liquids and hold corrosive solids against the skin. Impervious sleeves are required.
Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for PPE based on the operation scale.

PPE_Decision_Tree Start Operation Type Solid_Handling Handling Solid (Weighing/Transfer) Start->Solid_Handling Solution_Handling Handling Solution (Reaction/Workup) Start->Solution_Handling Small_Scale < 100 mg Solid_Handling->Small_Scale Large_Scale > 100 mg Solid_Handling->Large_Scale Splash_Risk High Splash Risk? Solution_Handling->Splash_Risk Standard_PPE Standard PPE: Double Nitrile Goggles Fume Hood Small_Scale->Standard_PPE Advanced_PPE Advanced PPE: Double Nitrile (Long Cuff) Face Shield + Goggles Static Control Gun Large_Scale->Advanced_PPE Splash_Risk->Standard_PPE No Laminate ADD: Silver Shield® Laminate Gloves Splash_Risk->Laminate Yes

Caption: Decision logic for selecting PPE based on physical state and scale. Note the escalation to laminate gloves for high-risk solution handling.

Part 3: Operational Protocols

Weighing & Static Control (Critical Step)

Amino acid derivatives like 3-(Azetidin-3-yl)prop-2-ynoic acid are notorious for accumulating static charge. This causes the powder to "jump" or disperse, contaminating the balance and the user.

  • Engineering Control: Use an ionizing fan or static gun (e.g., Zerostat) inside the fume hood before opening the vial.

  • Technique:

    • Place a disposable balance draft shield or "boat" inside the hood.

    • Do not use a metal spatula directly if the powder is dry; use an antistatic plastic spatula or porcelain.

    • If powder adheres to the glove, do not brush it off. Remove the outer glove immediately and dispose of it in the solid waste stream.

Solubilization & Reaction Setup

The propynoic acid moiety is acidic (


).
  • Solvent Choice: When dissolving in organic bases (e.g., Pyridine, Et3N) or water, anticipate a mild exotherm.

  • Protocol: Add the solid to the solvent slowly. Never add solvent rapidly to a large mass of the solid, as the heat of solvation can cause splattering of the corrosive slurry.

Decontamination & Doffing (The "Exit Strategy")

Most exposures occur after the experiment, during glove removal.

  • Wipe Down: While still gloved, wipe all tools and the balance area with a solvent-soaked tissue (Acetone or MeOH).

  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out).

  • Inspection: Inspect inner gloves for colored spots or dampness.

  • Wash: Wash hands with soap and water immediately after removing the inner gloves. Do not use ethanol on bare hands , as it increases skin permeability to any remaining traces of the azetidine.

Part 4: Emergency Response & Disposal

Accidental Exposure[1]
  • Eye Contact: Immediate irrigation is vital.[1][2][3][4] The alkyne-acid can cause irreversible corneal opacity. Flush for 15 minutes minimum .

  • Skin Contact:

    • Acid Burn: Rinse with water.[1][2][3][4][5][6][7][8][9]

    • Sensitization Check: If redness or itching develops hours later, this may indicate azetidine sensitization. Seek medical evaluation.

Waste Disposal Logic

Proper segregation prevents dangerous side reactions in the waste container.

Waste StreamClassificationNote
Solid Waste Hazardous Chemical - ToxicDouble bag in clear polyethylene. Label "Corrosive/Toxic".
Liquid Waste Acidic OrganicDO NOT mix with strong oxidizers (e.g., Nitric acid waste) or azides. The alkyne group can form explosive acetylides with heavy metals (Cu, Ag).
Safe Handling Workflow

Handling_Workflow Prep 1. Prep Check Hood Flow Don Double Gloves Static 2. Static Control Ionize Vials Use Antistatic Tools Prep->Static Transfer 3. Transfer Slow Addition Avoid Dust Static->Transfer Clean 4. Decon Wipe Tools Seal Waste Transfer->Clean Exit 5. Exit Doff Outer Gloves Wash Hands Clean->Exit

Caption: Linear workflow emphasizing static control as a distinct safety step prior to transfer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • PubChem. (n.d.).[10] Compound Summary: Propiolic Acid (Prop-2-ynoic acid). National Library of Medicine. [Link](Referenced for substructure hazard analysis of the alkynoic acid moiety).

Sources

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